molecular formula C29H34N2O2 B020339 Dotarizine CAS No. 84625-59-2

Dotarizine

Cat. No.: B020339
CAS No.: 84625-59-2
M. Wt: 442.6 g/mol
InChI Key: LRMJAFKKJLRDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dotarizine is a novel piperazine derivative, structurally related to flunarizine, that is investigated for its potential in the prophylactic treatment of migraine and vertigo. Its research value stems from a unique dual mechanism of action. This compound functions as a voltage-dependent Ca²⁺ channel antagonist, effectively blocking Ca²⁺ entry in excitable cells. Furthermore, it exhibits a novel action by reversibly releasing Ca²⁺ from endoplasmic reticulum (ER) stores, sharing this characteristic with SERCA pump inhibitors like thapsigargin and cyclopiazonic acid. This dual effect on cellular calcium homeostasis is a key area of scientific interest. In addition to its calcium-modulating properties, this compound possesses potent antiserotonergic activity, acting as a 5-HT₂ receptor antagonist. This pharmacological profile, combining calcium channel blockade with serotonin receptor inhibition, distinguishes it from its parent compound and contributes to its potential as a research tool in neuropharmacology. Studies conducted in bovine adrenal chromaffin cells demonstrate that this compound causes minimal cytotoxicity at high concentrations, supporting its application in cellular models. Researchers utilize this compound to explore pathways related to cytosolic calcium concentration ([Ca²⁺]c) dynamics, neurotransmitter release, and the mechanisms underlying vascular smooth muscle contraction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMJAFKKJLRDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233630
Record name Dotarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84625-59-2
Record name Dotarizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84625-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dotarizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084625592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotarizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dotarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOTARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO7663S6D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dotarizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine is a piperazine (B1678402) derivative that has been investigated for its potential therapeutic effects, primarily in the context of migraine prophylaxis. Its mechanism of action is multifactorial, centering on its ability to modulate key signaling pathways involved in vascular tone and neuronal excitability. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interactions with voltage-gated calcium channels and serotonin (B10506) receptors. The guide includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a calcium channel blocker and a serotonin receptor antagonist.[1][2][3][4] This combined activity is believed to underlie its vasodilatory and potential anti-migraine effects.[2][5] The drug is known to have an active metabolite, FI-6020, which also contributes to its overall pharmacological profile.[6][7]

Interaction with Voltage-Gated Calcium Channels

This compound functions as a blocker of voltage-gated calcium channels (VGCCs), thereby inhibiting the influx of calcium ions into cells.[1][8] This action is a key contributor to its vasodilatory properties.[1][8]

Quantitative Data: Calcium Channel Blockade

The inhibitory potency of this compound on calcium influx has been quantified in various experimental settings.

ParameterValueCell Type/TissueExperimental ConditionReference
IC50 4.8 µMChromaffin cellsBlockade of 45Ca2+ uptake into K+ depolarized cells[9]
IC50 ~3 µMRabbit aortaInhibition of K+-evoked contractions[5]
Experimental Protocol: Calcium Influx Assay

A common method to determine the calcium channel blocking activity of a compound like this compound is the 45Ca2+ influx assay.

Objective: To quantify the inhibitory effect of this compound on the influx of radioactive calcium into depolarized cells.

Materials:

  • Cultured cells (e.g., chromaffin cells)

  • Krebs-HEPES solution

  • High K+ Krebs-HEPES solution (depolarizing solution)

  • 45Ca2+

  • This compound solutions of varying concentrations

  • Scintillation counter

Procedure:

  • Cell Preparation: Plate cells in multi-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells with Krebs-HEPES solution and then pre-incubate them with varying concentrations of this compound for a defined period.

  • Depolarization and Calcium Influx: Induce depolarization by replacing the medium with a high K+ Krebs-HEPES solution containing 45Ca2+.

  • Termination of Influx: After a short incubation period, rapidly wash the cells with an ice-cold stop solution (e.g., Krebs-HEPES with EGTA) to remove extracellular 45Ca2+.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular 45Ca2+ radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of 45Ca2+ influx against the concentration of this compound.

Experimental Workflow for Calcium Influx Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep1 Plate cells prep2 Allow adherence prep1->prep2 treat1 Wash cells prep2->treat1 treat2 Pre-incubate with this compound treat1->treat2 assay1 Depolarize with high K+ and 45Ca2+ treat2->assay1 assay2 Terminate influx with stop solution assay1->assay2 assay3 Lyse cells assay2->assay3 assay4 Scintillation counting assay3->assay4 analysis1 Calculate % inhibition assay4->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Workflow for a typical calcium influx assay.

Signaling Pathway: Voltage-Gated Calcium Channel Blockade

This compound physically obstructs voltage-gated calcium channels, preventing the influx of extracellular calcium. This reduction in intracellular calcium concentration in smooth muscle cells leads to vasodilation.

This compound's Blockade of Voltage-Gated Calcium Channels

cluster_membrane Cell Membrane VGCC Voltage-Gated Calcium Channel Ca_int Ca2+ (intracellular) VGCC->Ca_int This compound This compound This compound->VGCC blocks Ca_ext Ca2+ (extracellular) Ca_ext->VGCC influx Vasodilation Vasodilation Ca_int->Vasodilation leads to (reduced influx)

Caption: this compound blocks VGCCs, reducing calcium influx and causing vasodilation.

Interaction with Serotonin Receptors

This compound acts as an antagonist at several serotonin (5-HT) receptors, with a notable effect on the 5-HT2 receptor subfamily.[2][3][4][6] This antagonism contributes to its pharmacological effects, particularly in the context of migraine, where serotonin plays a significant role.

Quantitative Data: Serotonin Receptor Antagonism

The inhibitory potency of this compound against 5-HT-induced vasoconstriction has been determined in various arterial tissues.

ParameterValue (µM)TissueReference
IC50 1.35Rabbit vertebral artery[5]
IC50 1.40Rabbit aorta[5]
IC50 0.52Rabbit femoral artery[5]
IC50 1.09Rabbit mesenteric artery[5]

Note: Specific Ki values for this compound at 5-HT2A, 5-HT2C, and 5-HT1A receptors are not consistently reported in the reviewed literature.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A)

  • A specific radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A)

  • This compound solutions of varying concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis inc1 Mix membranes, radioligand, & this compound inc2 Allow to reach equilibrium inc1->inc2 sep1 Filter through glass fiber filters inc2->sep1 sep2 Wash filters sep1->sep2 det1 Scintillation counting sep2->det1 an1 Determine IC50 det1->an1 an2 Calculate Ki using Cheng-Prusoff an1->an2

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathway: 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and vasoconstriction. This compound, as an antagonist, blocks the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this signaling cascade and promoting vasodilation.

This compound's Antagonism of the 5-HT2A Receptor Signaling Pathway

cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Serotonin Serotonin Serotonin->Receptor activates This compound This compound This compound->Receptor blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Ca_release->PKC activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction leads to

Caption: this compound blocks the 5-HT2A receptor, inhibiting the Gq/PLC pathway.

Active Metabolite: FI-6020

This compound is metabolized to an active compound, FI-6020.[6][7] While the specific binding affinities and IC50 values for FI-6020 are not extensively detailed in the available literature, it is understood to contribute to the overall pharmacological effects of this compound.[7]

Conclusion

This compound's mechanism of action is characterized by its dual role as a voltage-gated calcium channel blocker and a serotonin 5-HT2 receptor antagonist. This combination of activities results in vasodilation and modulation of serotonergic neurotransmission, which are the proposed underpinnings of its potential therapeutic benefit in migraine. Further research to fully elucidate the specific binding affinities of this compound and its active metabolite, FI-6020, at various receptor subtypes will provide a more complete understanding of its pharmacological profile and aid in the development of more targeted therapeutics. This guide provides a foundational understanding of this compound's mechanism of action for researchers and scientists in the field of drug development.

References

Dotarizine: A Technical Overview of its Calcium Channel Blocking Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine is a piperazine (B1678402) derivative that has been investigated for its therapeutic potential in conditions such as migraine and vertigo.[1][2] Its mechanism of action is multifactorial, with a significant component being its ability to modulate intracellular calcium (Ca²⁺) concentrations through the blockade of voltage-gated calcium channels and effects on intracellular Ca²⁺ stores.[3][4][5] This technical guide provides an in-depth review of the calcium channel blocking properties of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and illustrating the relevant physiological pathways.

Introduction to this compound's Calcium Antagonist Activity

This compound is classified as a calcium channel blocker and also exhibits serotonin (B10506) (5-HT₂) receptor antagonist properties.[2][3] Its vasodilatory effects, which are thought to contribute to its anti-migraine action, are primarily attributed to its ability to inhibit Ca²⁺ influx into vascular smooth muscle cells.[2][6][7] This blockade of calcium entry reduces the availability of intracellular Ca²⁺ required for muscle contraction, leading to vasodilation.[6][8] this compound's activity is not limited to a single type of calcium channel, with studies demonstrating its effects on L-type and P/Q-type channels.[9][10] Furthermore, it has been shown to modulate Ca²⁺ release from intracellular stores, adding another layer to its mechanism of action.[4][5]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a calcium channel blocker has been quantified in various experimental models. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data from published studies.

Parameter Cell/Tissue Type Experimental Condition This compound IC₅₀ / Concentration Reference
IC₅₀Bovine Chromaffin Cells⁴⁵Ca²⁺ uptake (K⁺ depolarization)4.8 µM[1]
IC₅₀Bovine Chromaffin CellsWhole-cell Ca²⁺ currents (ICa)4 µM[1]
IC₅₀Bovine Chromaffin CellsCytosolic Ca²⁺ increase ([Ca²⁺]i) (K⁺ stimulation)1.2 µM[1]
IC₅₀Bovine Chromaffin CellsCatecholamine release (K⁺ stimulation)2.6 µM[1]
Effective ConcentrationRabbit Aorta & Basilar ArteriesInhibition of contractile responses (K⁺, Noradrenaline, 5-HT)10⁻⁹ - 10⁻⁵ M[6]
Effective ConcentrationRabbit Aorta & Basilar ArteriesInhibition of Ca²⁺-induced contraction10⁻⁷ - 10⁻⁶ M[6]
Effective ConcentrationBovine Chromaffin CellsBlockade of P/Q-type Ba²⁺ currents (IBa)10-30 µM[9]
Effective ConcentrationBovine Chromaffin CellsBlockade of catecholamine secretion3 µM[9]
Effective ConcentrationFura-2-loaded Bovine Chromaffin CellsIncrease in cytosolic Ca²⁺ concentration30 µM[4][5]

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the calcium channel blocking properties of this compound.

⁴⁵Ca²⁺ Uptake Assay in Chromaffin Cells

This assay measures the influx of radioactive Ca²⁺ into cells, providing a direct assessment of calcium channel activity.

  • Cell Preparation: Bovine chromaffin cells are isolated and cultured.

  • Depolarization: Cells are depolarized using a high potassium (K⁺) solution (e.g., 70 mM K⁺) in the presence of a low concentration of Ca²⁺ (e.g., 0.5 mM).

  • ⁴⁵Ca²⁺ Application: Radioactive ⁴⁵Ca²⁺ is added to the extracellular solution.

  • This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before depolarization.

  • Measurement: After a defined incubation period (e.g., 60 seconds), the reaction is stopped, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the stimulated ⁴⁵Ca²⁺ uptake (IC₅₀) is calculated.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information about channel kinetics and blockade.

  • Cell Preparation: Isolated bovine chromaffin cells are used.

  • Recording Configuration: A whole-cell patch-clamp configuration is established.

  • Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 50 ms) to elicit Ca²⁺ or Ba²⁺ currents.

  • Pharmacological Isolation: To isolate specific channel types, other ion channels are blocked pharmacologically. For instance, to study P/Q-type channels, L-type and N-type channels can be blocked using nifedipine (B1678770) and ω-conotoxin GVIA, respectively.[9]

  • This compound Application: this compound is applied to the cells via superfusion.

  • Data Analysis: The amplitude and kinetics of the inward currents before and after this compound application are compared to determine the extent and nature of the block.[1][9]

Cytosolic Ca²⁺ Measurement with Fura-2

This method utilizes a fluorescent dye (Fura-2) to measure changes in the intracellular free Ca²⁺ concentration in real-time.

  • Cell Loading: Bovine chromaffin cells are loaded with the Ca²⁺-sensitive fluorescent indicator Fura-2.

  • Stimulation: Cells are stimulated with a high K⁺ solution (e.g., 70 mM for 5 seconds) to induce Ca²⁺ influx.

  • This compound Treatment: this compound is added to the superfusion solution.

  • Fluorescence Measurement: The ratio of Fura-2 fluorescence at two different excitation wavelengths is measured to determine the intracellular Ca²⁺ concentration.

  • Data Analysis: The peak increase in [Ca²⁺]i upon stimulation is compared in the presence and absence of this compound to calculate the IC₅₀ for inhibition.[1][4]

Vascular Smooth Muscle Contraction Assays

These experiments assess the functional effect of this compound on the contractility of blood vessels.

  • Tissue Preparation: Rings of rabbit aorta and basilar arteries are prepared and mounted in organ baths.

  • Contraction Induction: Contractions are induced by various stimuli, including high K⁺ (to open voltage-gated Ca²⁺ channels), noradrenaline, or 5-hydroxytryptamine (5-HT).[6]

  • This compound Application: this compound is added to the organ bath at various concentrations, either before or after the induction of contraction.

  • Measurement: The isometric tension of the arterial rings is recorded.

  • Data Analysis: The inhibitory effect of this compound on the induced contractions is quantified.[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key pathways and mechanisms through which this compound exerts its effects on calcium signaling.

Dotarizine_Action_on_VGCC cluster_membrane Cell Membrane VGCC Voltage-Gated Calcium Channel (L-type, P/Q-type) Ca_int Ca²⁺ (intracellular) VGCC->Ca_int Dotarizine_ext This compound (extracellular) Dotarizine_ext->VGCC Blocks Ca_ext Ca²⁺ (extracellular) Ca_ext->VGCC Influx Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_int->Response Triggers Dotarizine_Effect_on_Intracellular_Stores cluster_cell Cell Cytosol Dotarizine_int This compound (intracellular) ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Dotarizine_int->ER Depletes Ca²⁺ Ca_cyto Cytosolic Ca²⁺ ER->Ca_cyto Release Response Altered Cellular Function Ca_cyto->Response Experimental_Workflow_Patch_Clamp start Isolate Bovine Chromaffin Cells patch Establish Whole-Cell Patch-Clamp start->patch hold Hold Membrane Potential at -80 mV patch->hold depolarize Depolarize to 0 mV hold->depolarize record_control Record Control Ca²⁺/Ba²⁺ Current depolarize->record_control record_dota Record Ca²⁺/Ba²⁺ Current in presence of this compound depolarize->record_dota apply_dota Superfuse with This compound record_control->apply_dota apply_dota->depolarize analyze Compare Currents and Determine Blockade record_dota->analyze

References

A Technical Guide to the 5-HT2A and 5-HT2C Receptor Antagonism of Dotarizine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dotarizine is a piperazine (B1678402) derivative recognized for its utility in migraine prophylaxis. Its mechanism of action is understood to be multifactorial, primarily involving the blockade of calcium channels and antagonism at serotonin (B10506) 5-HT2 receptors. This dual action contributes to its vasostabilizing effects on cerebral vessels, which is particularly relevant in the context of migraine pathophysiology. While its classification as a 5-HT2 receptor antagonist is established, a detailed characterization of its affinity and functional potency at the specific 5-HT2A and 5-HT2C subtypes is not extensively documented in publicly accessible research. This guide aims to provide drug development professionals, researchers, and scientists with an in-depth technical framework for understanding and evaluating the 5-HT2A and 5-HT2C antagonistic properties of compounds like this compound.

Overview of 5-HT2A and 5-HT2C Receptors

The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) belonging to the serotonin receptor family. They share significant structural homology and are primarily coupled to the Gq/11 signaling pathway.

  • 5-HT2A Receptors: These receptors are widely distributed in the central nervous system, particularly in the cerebral cortex, and are also found in peripheral tissues. They are implicated in a variety of physiological and pathological processes, including mood, cognition, and inflammation. Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic medications.

  • 5-HT2C Receptors: Predominantly expressed in the central nervous system, 5-HT2C receptors are involved in the regulation of appetite, mood, and locomotor activity. Antagonism of these receptors is being explored for the treatment of depression and anxiety.

The functional interplay between 5-HT2A and 5-HT2C receptors can be complex, sometimes exerting opposing effects on physiological processes such as locomotor activity.

Quantitative Analysis of 5-HT2A/2C Receptor Antagonism

The potency and selectivity of a compound's interaction with a receptor are quantified through binding affinity (Ki) and functional antagonism (IC50). The following tables present illustrative data for well-characterized 5-HT2A and 5-HT2C antagonists to provide a comparative context.

Table 1: Illustrative Binding Affinity (Ki) of Reference Antagonists for 5-HT2A and 5-HT2C Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Receptor SourceRadioligand
Ketanserin0.472.5Human recombinant[3H]Ketanserin
Risperidone0.164.9Human recombinant[3H]Spiperone
Pimavanserin0.0870.44Human recombinant[3H]Ketanserin
M1009070.36105Human recombinant[3H]M100907

Table 2: Illustrative Functional Antagonism (IC50) of Reference Antagonists at 5-HT2A and 5-HT2C Receptors

Compound5-HT2A IC50 (nM)5-HT2C IC50 (nM)Assay TypeCell Line
Ketanserin2.215Calcium MobilizationCHO-K1
Risperidone1.830Inositol (B14025) Phosphate AccumulationHEK293
Pimavanserin0.62.9Calcium MobilizationHEK293
M1009071.1>1000Calcium MobilizationCHO-K1

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonism of 5-HT2A and 5-HT2C receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the target receptor (human recombinant 5-HT2A or 5-HT2C).

  • Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Mianserin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_ligand Prepare Radioligand ([3H]Ketanserin) incubate Incubate Components in 96-well Plate (60 min @ RT) prep_ligand->incubate prep_mem Prepare Receptor Membranes (e.g., h5-HT2A) prep_mem->incubate prep_comp Prepare Test Compound (this compound Dilutions) comp_bind Competition Binding: Membranes + Radioligand + Test Compound prep_comp->comp_bind filter Rapid Filtration (Glass Fiber Filters) total_bind Total Binding: Membranes + Radioligand total_bind->filter nsb Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand nsb->filter comp_bind->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc Calculate IC50 and Ki values count->calc

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures a compound's ability to inhibit the increase in intracellular calcium triggered by an agonist at Gq-coupled receptors like 5-HT2A and 5-HT2C.

Materials:

  • A cell line stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO-K1).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A 5-HT2A/2C receptor agonist (e.g., Serotonin or α-methyl-5-HT).

  • Test compound (e.g., this compound).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading capability.

Procedure:

  • Plate the cells in the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, followed by an incubation period to allow for de-esterification of the dye.

  • Prepare serial dilutions of the test compound (antagonist).

  • Add the antagonist dilutions to the cell plate and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.

  • Add the agonist to all wells and immediately begin recording the fluorescence signal over time to capture the peak calcium response.

  • The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium response. Plot the percentage of inhibition against the log concentration of the antagonist.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Measurement & Analysis plate_cells Plate 5-HT2A/2C Expressing Cells dye_load Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->dye_load add_antagonist Add Test Antagonist (this compound Dilutions) dye_load->add_antagonist pre_incubate Pre-incubate add_antagonist->pre_incubate read_baseline Read Baseline Fluorescence pre_incubate->read_baseline add_agonist Add Agonist (e.g., Serotonin) read_response Measure Kinetic Fluorescence Response read_baseline->add_agonist analyze Analyze Data and Calculate IC50 read_response->analyze

Caption: Experimental workflow for a calcium mobilization functional assay.

Signaling Pathways of 5-HT2A and 5-HT2C Receptors

Both 5-HT2A and 5-HT2C receptors primarily signal through the canonical Gαq pathway. However, they can also engage other signaling cascades. Antagonists like this compound block the initiation of these pathways by preventing agonist binding.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor leads to the engagement of Gαq/11, which in turn activates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The 5-HT2A receptor can also couple to other pathways, including the phospholipase A2 (PLA2) and mitogen-activated protein kinase (MAPK) pathways.

G agonist 5-HT Agonist receptor 5-HT2A Receptor agonist->receptor antagonist This compound (Antagonist) antagonist->receptor Blocks g_protein Gαq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc PKC Activation dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Triggers

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

5-HT2C Receptor Signaling

Similar to the 5-HT2A receptor, the 5-HT2C receptor's canonical signaling pathway involves coupling to Gαq/11, leading to PLC activation and the subsequent generation of IP3 and DAG. This results in intracellular calcium mobilization and PKC activation. The 5-HT2C receptor has also been shown to couple to other G proteins, such as Gαi/o and Gα12/13, and can activate the MAPK/ERK pathway, often in a cell-type and ligand-specific manner.

G agonist 5-HT Agonist receptor 5-HT2C Receptor agonist->receptor antagonist This compound (Antagonist) antagonist->receptor Blocks g_protein Gαq/11 receptor->g_protein Activates other_pathways Other Pathways (e.g., MAPK/ERK) receptor->other_pathways plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Triggers pkc PKC Activation dag->pkc Activates

Caption: Primary Gq signaling pathway of the 5-HT2C receptor.

Conclusion

This compound's efficacy in migraine prophylaxis is attributed to its combined actions as a calcium channel blocker and a 5-HT2 receptor antagonist. While its specific affinity and functional potency at the 5-HT2A and 5-HT2C receptor subtypes require further elucidation through dedicated quantitative studies, the technical framework provided in this guide offers a robust approach for such characterization. Understanding the precise molecular interactions of this compound with these receptors is crucial for a complete picture of its pharmacological profile and may inform the development of next-generation therapeutics with improved selectivity and efficacy. The experimental protocols and signaling pathway diagrams presented herein serve as a foundational resource for researchers in this field.

References

Dotarizine Pharmacokinetics in Healthy Subjects: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dotarizine, a diphenylmethylpiperazine derivative, has been investigated for its potential therapeutic effects, including antimigraine and antivertigo properties. Understanding its pharmacokinetic profile is crucial for the development and clinical application of this compound. This technical guide synthesizes the available data on the pharmacokinetics of this compound and its active metabolite in healthy human subjects, based on published clinical studies.

Executive Summary

Clinical research indicates that this compound is rapidly and extensively metabolized in healthy individuals into an active metabolite, designated FI-6020. Pharmacokinetic assessments following both single and multiple oral doses have demonstrated linear kinetics for the parent drug and its primary metabolite. The terminal elimination half-life for both this compound and FI-6020 is estimated to be in the range of 7 to 12 hours. Following a multiple-dose regimen, a steady-state concentration is achieved approximately by the seventh day of administration.

Data Presentation

Comprehensive quantitative data from the primary clinical pharmacokinetic study are summarized below. These tables provide key pharmacokinetic parameters for both this compound and its active metabolite, FI-6020, following single and multiple oral dose administrations.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Male Volunteers (n=8)

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
50 mgData not availableData not availableData not available
100 mgData not availableData not availableData not available
200 mgData not availableData not availableData not available

Table 2: Single-Dose Pharmacokinetics of Active Metabolite (FI-6020) in Healthy Male Volunteers (n=8)

This compound DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
50 mgData not availableData not availableData not available
100 mgData not availableData not availableData not available
200 mgData not availableData not availableData not available

Table 3: Multiple-Dose Pharmacokinetics of this compound and its Active Metabolite (FI-6020) in Healthy Male Volunteers (50 mg b.i.d. for 14 days, n=8)

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compoundData not availableData not availableData not available
FI-6020Data not availableData not availableData not available

Note: Specific quantitative values for Cmax, Tmax, and AUC were not available in the public domain at the time of this report.

Experimental Protocols

The primary data on this compound pharmacokinetics in healthy subjects originate from two distinct clinical studies.[1]

Single-Dose Study
  • Study Design: A randomized, double-blind, crossover, placebo-controlled trial.[1]

  • Subjects: A group of 8 healthy male volunteers.[1]

  • Dosing: Single oral doses of 50 mg, 100 mg, and 200 mg of this compound were administered.[1]

  • Assessments: The study evaluated physiological and psychomotor effects, safety, tolerability, and pharmacokinetic parameters.[1]

Multiple-Dose Study
  • Study Design: An open-label trial.[1]

  • Subjects: A group of 8 healthy male volunteers.[1]

  • Dosing: Oral administration of 50 mg of this compound twice daily (b.i.d.) for a duration of 14 days.[1]

  • Assessments: The study focused on tolerability, safety, and pharmacokinetic parameters at steady state.[1]

Bioanalytical Method
  • Sample Analysis: Concentrations of this compound and its metabolite (FI-6020) in biological samples were determined using gas chromatography with a nitrogen-phosphorus detector (N-P detector).[1]

Visualizations

Logical Relationship of this compound Metabolism and Analysis

The following diagram illustrates the process from administration to pharmacokinetic analysis.

cluster_body In Vivo Processes cluster_analysis Bioanalytical Workflow Admin Oral Administration of this compound Abs Absorption Admin->Abs Dot This compound (Parent Drug) Abs->Dot Met Extensive Metabolism Metabolite FI-6020 (Active Metabolite) Met->Metabolite Dot->Met Sample Blood Sampling Dot->Sample Metabolite->Sample GC Gas Chromatography (N-P Detector) Sample->GC PK Pharmacokinetic Analysis GC->PK

Caption: Workflow from this compound Administration to Pharmacokinetic Analysis.

Experimental Design for Pharmacokinetic Studies

This diagram outlines the structure of the clinical trials conducted to evaluate this compound's pharmacokinetics.

cluster_studies This compound Pharmacokinetic Studies in Healthy Volunteers cluster_s1_details Study 1 Details cluster_s2_details Study 2 Details Study1 Single-Dose Study (n=8, male) Design1 Randomized, Double-Blind, Crossover, Placebo-Controlled Study1->Design1 Study2 Multiple-Dose Study (n=8, male) Design2 Open-Label Study2->Design2 Dose1 Doses: 50 mg, 100 mg, 200 mg Design1->Dose1 Dose2 Dose: 50 mg b.i.d. for 14 days Design2->Dose2

Caption: Overview of Single and Multiple-Dose Clinical Study Designs for this compound.

References

The Metabolic Conversion of Dotarizine to its Active Metabolite FI-6020: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine, a diphenylmethylpiperazine derivative, is a calcium channel blocker and 5-HT2A and 5-HT2C receptor antagonist. It undergoes rapid and extensive metabolism to form its active metabolite, FI-6020. This document provides a technical guide on the metabolism of this compound to FI-6020, compiling available data on its pharmacokinetics, the analytical methodologies used for its quantification, and a hypothesized metabolic pathway. Due to the limited publicly available research on the specific enzymatic processes involved in this biotransformation, this guide also outlines general experimental protocols for characterizing such metabolic pathways, providing a framework for future research.

Introduction to this compound and its Active Metabolite FI-6020

This compound is a pharmaceutical compound recognized for its dual mechanism of action as a calcium (Ca2+) channel blocker and a serotonin (B10506) (5-HT2A and 5-HT2C) receptor antagonist.[1] Clinical studies have shown that this compound is well-tolerated and is quickly and extensively metabolized in the body into an active compound known as FI-6020.[1] The pharmacological activity of FI-6020 is believed to contribute significantly to the overall therapeutic effects of this compound. Understanding the metabolic pathway from this compound to FI-6020 is crucial for a comprehensive assessment of the drug's efficacy, safety, and pharmacokinetic profile.

Metabolic Pathway of this compound to FI-6020

The precise enzymatic pathway for the conversion of this compound to FI-6020 is not extensively detailed in publicly available literature. However, based on the chemical structure of this compound, a diphenylmethylpiperazine derivative, the metabolic conversion to FI-6020 is hypothesized to occur via N-dealkylation. This is a common metabolic reaction for compounds containing piperazine (B1678402) rings.[2] This reaction would involve the removal of the diphenylmethyl group from one of the nitrogen atoms of the piperazine ring.

This compound This compound (C29H34N2O2) Metabolism Metabolic Conversion This compound->Metabolism FI6020 FI-6020 (Active Metabolite) Metabolism->FI6020 N-dealkylation (Hypothesized)

Figure 1. Hypothesized metabolic conversion of this compound to FI-6020.

Quantitative Data: Pharmacokinetics of this compound and FI-6020

Clinical pharmacokinetic studies in healthy male volunteers have provided some quantitative data on this compound and its active metabolite, FI-6020.[1]

ParameterThis compoundFI-6020Reference
Terminal Elimination Half-life (t½) 7 - 12 hours7 - 12 hours[1]
Kinetics LinearLinear[1]
Steady State Achievement (50 mg b.i.d.) After 7 days of treatmentAfter 7 days of treatment[1]

Table 1: Pharmacokinetic Parameters of this compound and FI-6020 [1]

Experimental Protocols

General Experimental Workflow for In Vitro Metabolism Studies

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Dotarizine_sol This compound Solution Dotarizine_sol->Incubate Cofactors NADPH-generating System Cofactors->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract Analysis Analyze by GC-NPD or LC-MS/MS Extract->Analysis

Figure 2. General workflow for in vitro metabolism studies.

Analytical Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

The quantification of this compound and its metabolite FI-6020 in clinical pharmacokinetic studies was performed using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[1] While the specific parameters of the method used in the study are not detailed, a general protocol for such an analysis would involve:

  • Sample Preparation: Extraction of the analytes from biological matrices (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.

  • Derivatization: If necessary, chemical derivatization of this compound and FI-6020 to improve their volatility and thermal stability for GC analysis.

  • Gas Chromatography:

    • Column: A capillary column suitable for the separation of nitrogen-containing compounds.

    • Carrier Gas: Typically helium or hydrogen.

    • Temperature Program: An optimized temperature gradient to ensure adequate separation of this compound, FI-6020, and any internal standards.

    • Injector: Split/splitless or on-column injection.

  • Nitrogen-Phosphorus Detector (NPD): A highly sensitive detector for nitrogen-containing compounds, providing selectivity over other non-nitrogenous molecules in the sample matrix.

  • Quantification: Creation of a calibration curve using standards of known concentrations of this compound and FI-6020 to determine the concentrations in the unknown samples.

Signaling Pathways

The specific signaling pathways modulated by the active metabolite FI-6020 have not been independently characterized in the available literature. It is presumed that FI-6020 shares a similar mechanism of action with the parent compound, this compound, acting as a Ca2+ channel blocker and a 5-HT2A and 5-HT2C receptor antagonist.

FI6020 FI-6020 Ca_Channel Voltage-gated Ca2+ Channels FI6020->Ca_Channel Inhibition HT2A_Receptor 5-HT2A Receptor FI6020->HT2A_Receptor Antagonism HT2C_Receptor 5-HT2C Receptor FI6020->HT2C_Receptor Antagonism Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Serotonin_Signaling Serotonergic Signaling HT2A_Receptor->Serotonin_Signaling HT2C_Receptor->Serotonin_Signaling

Figure 3. Presumed signaling pathways of FI-6020.

Conclusion and Future Directions

This compound is efficiently converted to its active metabolite, FI-6020, which shares a similar pharmacokinetic profile with the parent drug. The primary metabolic route is likely N-dealkylation, a common pathway for piperazine-containing compounds. While the available data provides a foundational understanding, further research is warranted to fully elucidate the metabolic fate of this compound.

Future research should focus on:

  • Reaction Phenotyping: Utilizing human liver microsomes and recombinant cytochrome P450 enzymes to identify the specific CYP isozymes responsible for the N-dealkylation of this compound.

  • In-depth Pharmacological Characterization of FI-6020: Conducting receptor binding assays and functional studies to compare the potency and efficacy of FI-6020 with this compound at Ca2+ channels and 5-HT2 receptors.

  • Development of Validated Bioanalytical Methods: Establishing and publishing detailed and validated LC-MS/MS methods for the simultaneous quantification of this compound and FI-6020 in various biological matrices to support further preclinical and clinical research.

A more complete understanding of the metabolism of this compound to FI-6020 will provide valuable insights for drug development professionals, aiding in the prediction of drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies.

References

Dotarizine Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a diphenylmethylpiperazine derivative that has been investigated for its potential therapeutic applications, primarily in the prophylaxis of migraine.[1][2][3] Its mechanism of action is attributed to its dual activity as a calcium channel blocker and a serotonin (B10506) 5-HT2A receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound itself and structurally related diphenylmethylpiperazine analogs. The guide details the key structural features influencing its activity at both target sites, presents quantitative data in a structured format, and provides detailed experimental protocols for the evaluation of such compounds.

Core Structure of this compound

This compound's chemical structure consists of a central piperazine (B1678402) ring substituted with a diphenylmethyl group at one nitrogen and a more complex side chain at the other. Understanding the contribution of each of these moieties is crucial for elucidating its SAR.

(Chemical structure of this compound would be depicted here in a final document)

Structure-Activity Relationship at Calcium Channels

While specific quantitative SAR data for a series of this compound analogs is limited in the public domain, studies on structurally related diphenylmethylpiperazine and diphenylpiperidine derivatives provide significant insights into the structural requirements for calcium channel blocking activity. The data suggests that modifications to the diphenylmethyl moiety have a profound impact on potency.

Table 1: SAR of Diphenylmethylpiperazine Analogs as N-type Calcium Channel Blockers

Compound IDR1 (para-position)R2 (para-position)IC50 (nM) - N-type Ca2+ ChannelSelectivity vs. L-type
Reference 1 HH150-
Analog 1a FH50>100-fold
Analog 1b FF10~1200-fold
Analog 1c ClCl35-
Analog 1d OMeOMe>1000-

Data extrapolated from studies on related diphenylmethylpiperazine derivatives.[4]

The data in Table 1 indicates that electron-withdrawing substituents, particularly fluorine, on the phenyl rings of the diphenylmethyl group significantly enhance the inhibitory activity against N-type calcium channels.[4] Disubstitution with fluorine (Analog 1b) leads to the most potent compound with high selectivity over L-type calcium channels.[4] In contrast, electron-donating groups like methoxy (B1213986) (Analog 1d) drastically reduce the activity.[4]

Based on these findings, an illustrative SAR for this compound analogs at T-type calcium channels can be proposed:

Table 2: Illustrative SAR of Hypothetical this compound Analogs at T-type Calcium Channels

Analog IDModification on Diphenylmethyl GroupPredicted T-type Ca2+ Channel Activity
This compound UnsubstitutedModerate
Analog D1 4-Fluoro substitutionIncreased
Analog D2 4,4'-Difluoro substitutionSignificantly Increased
Analog D3 4-Chloro substitutionIncreased
Analog D4 4-Methoxy substitutionDecreased

Structure-Activity Relationship at 5-HT2A Receptors

The SAR of diphenylmethylpiperazine derivatives at the 5-HT2A receptor is less systematically documented in publicly available literature compared to their calcium channel blocking activity. However, general principles from arylpiperazine-containing 5-HT2A antagonists can be applied. The nature of the aryl group and the length and composition of the linker to the second nitrogen of the piperazine are critical determinants of affinity and functional activity.

For this compound, the diphenylmethyl group contributes significantly to the lipophilicity and likely engages in hydrophobic interactions within the receptor binding pocket. The side chain at the other piperazine nitrogen will also play a crucial role in defining the affinity and selectivity for the 5-HT2A receptor.

Table 3: Illustrative SAR of Hypothetical this compound Analogs at 5-HT2A Receptors

Analog IDModification on the Side ChainPredicted 5-HT2A Receptor Affinity
This compound Phenyl-dioxolane propylModerate
Analog D5 Shorter alkyl chainPotentially decreased
Analog D6 Replacement of dioxolane with other heterocyclesVariable
Analog D7 Introduction of polar groups on the terminal phenyl ringPotentially decreased

Experimental Protocols

Radioligand Binding Assay for Calcium Channels

This protocol is adapted from established methods for determining the affinity of compounds for voltage-gated calcium channels.[5][6][7]

Objective: To determine the inhibitory constant (Ki) of test compounds for a specific type of calcium channel (e.g., T-type) using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: From cells stably expressing the desired calcium channel subtype.

  • Radioligand: A specific high-affinity radiolabeled ligand for the target channel (e.g., [3H]-PN200-110 for L-type, specific radioligands for T-type are less common and may require specialized sourcing).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of this compound analogs.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target channel.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target calcium channel in a suitable buffer and prepare a membrane fraction by centrifugation.[5]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or the non-specific binding control.[6]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[5]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Imaging Functional Assay for 5-HT2A Receptor Antagonism

This protocol describes a cell-based functional assay to measure the antagonist activity of compounds at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[8][9][10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for the 5-HT2A receptor.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 5-HT2A Receptor Agonist: Serotonin (5-HT) or a selective agonist.

  • Test Compounds: Serial dilutions of this compound analogs.

  • Fluorescence Plate Reader: Equipped with injectors for compound addition.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.[9]

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.[10]

  • Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of the test compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.[8]

  • Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader.[8] Establish a baseline fluorescence reading and then inject a pre-determined EC80 concentration of the 5-HT2A agonist.[8] Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well.[9] Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).[9] Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Visualizations

G This compound's Proposed Signaling Pathway This compound This compound T_type_Ca_Channel T-type Calcium Channel This compound->T_type_Ca_Channel Inhibition HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Antagonism Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx PLC_Activation PLC Activation HT2A_Receptor->PLC_Activation Cellular_Response Modulation of Neuronal Excitability and Vasoconstriction Ca_Influx->Cellular_Response IP3_DAG IP3 and DAG Production PLC_Activation->IP3_DAG Intracellular_Ca_Release Intracellular Ca2+ Release IP3_DAG->Intracellular_Ca_Release Intracellular_Ca_Release->Cellular_Response

Caption: Proposed dual mechanism of this compound.

G General Experimental Workflow for SAR Determination cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Binding_Assay Radioligand Binding Assay (Calcium Channels) Synthesis->Binding_Assay Functional_Assay Calcium Imaging Assay (5-HT2A Receptors) Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: Iterative process for SAR studies.

G Key SAR Findings for Diphenylmethylpiperazines cluster_diphenyl Diphenylmethyl Moiety cluster_sidechain Side Chain cluster_activity Biological Activity Core Diphenylmethylpiperazine Core EWG Electron-Withdrawing Groups (e.g., F, Cl) Core->EWG EDG Electron-Donating Groups (e.g., OMe) Core->EDG Length Chain Length Core->Length Composition Heterocyclic/Functional Groups Core->Composition Ca_Activity Increased Ca2+ Channel Blockade EWG->Ca_Activity Decreased_Activity Decreased Ca2+ Channel Blockade EDG->Decreased_Activity HT2A_Affinity Modulated 5-HT2A Affinity Length->HT2A_Affinity Composition->HT2A_Affinity

References

Dotarizine's Effects on Cerebrovascular Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a piperazine (B1678402) derivative that has been investigated for its potential therapeutic effects in cerebrovascular disorders and migraine.[1][2][3] It functions as a broad-spectrum calcium channel antagonist and also exhibits potent antiserotoninergic properties, specifically as an antagonist of the 5-HT2A and 5-HT2C receptors.[1][3] Preclinical studies have demonstrated its vasodilatory and vasostabilizing effects on cerebral arteries, suggesting a potential role in modulating cerebrovascular reactivity.[2][3] This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects on the cerebrovascular system, with a focus on its mechanism of action, quantitative effects observed in preclinical models, and the experimental protocols used in its evaluation. While preclinical data are promising, it is important to note that the clinical development of this compound for migraine was discontinued (B1498344) in the early 2000s in the USA and Switzerland.[4]

Mechanism of Action

This compound's cerebrovascular effects are primarily attributed to its dual mechanism of action: blockade of voltage-gated calcium channels and antagonism of serotonin (B10506) 5-HT2A receptors in vascular smooth muscle cells.

Calcium Channel Blockade

This compound inhibits the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells by blocking L-type voltage-gated calcium channels.[3] This reduction in intracellular calcium concentration inhibits the activation of calmodulin and myosin light-chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain, reduced actin-myosin cross-bridge formation, and subsequent smooth muscle relaxation and vasodilation.[3]

Serotonin 5-HT2A Receptor Antagonism

This compound is a potent antagonist of 5-HT2A receptors on vascular smooth muscle.[3] The activation of these Gq-coupled receptors by serotonin typically initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). By blocking this receptor, this compound prevents serotonin-induced vasoconstriction.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in vascular smooth muscle cells.

cluster_0 Calcium Channel Blockade by this compound VGCC Voltage-Gated Ca2+ Channel (L-type) Ca_influx VGCC->Ca_influx Dotarizine_Ca This compound Dotarizine_Ca->VGCC Inhibits Relaxation Vasodilation Calmodulin Calmodulin Ca_influx->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC_P Phosphorylated MLC MLCK->MLC_P Phosphorylates MLC Myosin Light Chain (MLC) Contraction Vasoconstriction MLC_P->Contraction

This compound's Inhibition of Calcium-Mediated Vasoconstriction.

cluster_1 5-HT2A Receptor Antagonism by this compound Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Gq Gq protein HT2A_R->Gq Activates Dotarizine_5HT This compound Dotarizine_5HT->HT2A_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

This compound's Blockade of Serotonin-Induced Vasoconstriction.

Quantitative Data from Preclinical Studies

The effects of this compound on cerebrovascular reactivity have been quantified in several preclinical models. The data below is summarized from studies in rabbits and cats.

In Vivo Effects on Cerebral Blood Flow Velocity (BFV) and Pulsatility Index (PI)
Animal ModelConditionArteryTreatmentChange in Mean BFVChange in PIReference
RabbitHyperventilation (15 min)MCAControl (Agar)↓ 36%-[2]
RabbitHyperventilation (15 min)MCAThis compound (25 mg/kg, p.o.)↑ 8% (relative to control)↓ (Significant, P<0.1)[2]
RabbitHyperventilation (15 min)BAControl (Agar)↓ 14%-[2]
RabbitHyperventilation (15 min)BAThis compound (25 mg/kg, p.o.)↓ 6%-[2]
RabbitAnoxiaMCA & BAThis compound (25 mg/kg, p.o.)Strong vasodilatory effect↓ (Pronounced decrease)[1]
CatHyperventilationMCAThis compound (0.05 mg/kg/min, i.v.)Abolished vasoconstriction-[5]

MCA: Middle Cerebral Artery; BA: Basilar Artery; p.o.: oral administration; i.v.: intravenous infusion; PI: Pulsatility Index.

In Vitro Effects on Vascular Smooth Muscle Contraction
TissueVasoconstrictorThis compound ConcentrationInhibition of ContractionReference
Rabbit Basilar ArteryHigh K+ (80 mM)10⁻⁹ - 10⁻⁵ MConcentration-dependent[3]
Rabbit Basilar ArteryNoradrenaline (10⁻⁶ M)10⁻⁹ - 10⁻⁵ MConcentration-dependent[3]
Rabbit Basilar Artery5-Hydroxytryptamine (10⁻⁵ M)10⁻⁹ - 10⁻⁵ MConcentration-dependent[3]
Rabbit AortaHigh K+ (80 mM)10⁻⁹ - 10⁻⁵ MLess potent than in basilar artery[3]
Rabbit AortaNoradrenaline (10⁻⁶ M)10⁻⁹ - 10⁻⁵ MLess potent than in basilar artery[3]
Rabbit Aorta5-Hydroxytryptamine (10⁻⁵ M)10⁻⁹ - 10⁻⁵ MLess potent than in basilar artery[3]

Experimental Protocols

In Vivo Cerebrovascular Reactivity Studies in Rabbits

A common experimental design to assess this compound's effect on cerebrovascular reactivity in rabbits involves the following steps:

cluster_workflow In Vivo Experimental Workflow (Rabbit Model) Animal_Prep Animal Preparation (Rabbits) Drug_Admin Drug Administration (this compound 25 mg/kg, p.o. or Control) Animal_Prep->Drug_Admin Ultrastructure Ultrastructural Analysis (Electron microscopy of cerebral capillaries) Animal_Prep->Ultrastructure Parallel study Baseline_TCD Baseline TCD Measurement (BFV and PI in MCA & BA) Drug_Admin->Baseline_TCD Induction Induction of Hyperventilation (10-15 min) or Anoxia Baseline_TCD->Induction Post_TCD TCD Measurement during and after Induction Induction->Post_TCD Data_Analysis Data Analysis (Comparison of BFV and PI changes) Post_TCD->Data_Analysis

Workflow for In Vivo Cerebrovascular Reactivity Assessment.
  • Animal Model: New Zealand white rabbits are typically used.[2][3]

  • Drug Administration: this compound is dissolved in 0.25% agar (B569324) and administered orally at a dose of 25 mg/kg.[1][2] The control group receives the agar vehicle alone.[1][2] Administration schedules can vary, for example, three times at 10-hour intervals or twice daily for 5 days.[1][2]

  • Induction of Cerebrovascular Challenge:

    • Hyperventilation: Achieved by mechanical ventilation to induce hypocapnia, leading to cerebral vasoconstriction.[2]

    • Anoxia/Hypoxia: Induced to provoke a vasodilatory response.[1]

  • Measurement of Cerebrovascular Reactivity:

    • Transcranial Doppler (TCD): A non-invasive ultrasound technique used to measure blood flow velocity (BFV) and pulsatility index (PI) in the middle cerebral artery (MCA) and basilar artery (BA).[2] Measurements are taken at baseline and during the cerebrovascular challenge.[2]

  • Ultrastructural Analysis: In some studies, brain tissue is collected for electron microscopy to examine morphological changes in the endothelium of intracerebral vessels.[3]

In Vitro Vascular Smooth Muscle Studies

The direct effects of this compound on vascular smooth muscle are investigated using isolated arterial rings:

  • Tissue Preparation: Aortas and basilar arteries are excised from rabbits and cut into rings.[3]

  • Contractility Measurement: The arterial rings are mounted in organ baths containing a physiological salt solution and connected to force transducers to record isometric tension.[3]

  • Experimental Conditions:

    • Induced Contraction: Contractile responses are induced by various agents, including high potassium (K+) solution (to induce depolarization-mediated contraction), noradrenaline (an alpha-adrenergic agonist), and 5-hydroxytryptamine (serotonin).[3]

    • This compound Application: this compound is added to the organ bath at varying concentrations before or after the induction of contraction to assess its inhibitory effects.[3]

  • Calcium Influx Studies:

    • Radioactive Calcium (⁴⁵Ca²⁺) Uptake: The effect of this compound on calcium influx is measured by incubating the arterial rings with ⁴⁵Ca²⁺ in the presence of contractile agents and varying concentrations of this compound. The amount of radioactivity taken up by the tissue is then quantified.[3]

Human Pharmacokinetics and Tolerability

A clinical study in healthy male volunteers provided the following insights into the pharmacokinetics and tolerability of this compound:[1]

  • Dosing: Single oral doses of 50, 100, and 200 mg, and multiple oral doses of 50 mg twice daily for 14 days were evaluated.[1]

  • Tolerability: this compound was well-tolerated at single and multiple doses.[1] The highest single dose (200 mg) was associated with a slight increase in sedation and minor impairment in psychomotor performance.[1] No other clinically relevant adverse events were reported.[1]

  • Pharmacokinetics:

    • This compound exhibits linear kinetics with single doses.[1]

    • It is rapidly and extensively metabolized to an active compound, FI-6020.[1]

    • With a dosing regimen of 50 mg twice daily, a steady state was achieved by day 7 of treatment.[1]

    • The terminal elimination half-life for both this compound and its active metabolite is between 7 and 12 hours.[1]

Discussion and Future Directions

The preclinical evidence strongly suggests that this compound modulates cerebrovascular reactivity through its dual action as a calcium channel blocker and a 5-HT2A receptor antagonist. In animal models, it has demonstrated an ability to counteract vasoconstriction induced by hyperventilation and to promote vasodilation under anoxic conditions.[1][2] The in vitro data corroborate these findings, showing a direct inhibitory effect on vascular smooth muscle contraction and calcium influx.[3]

A significant gap in the current knowledge is the lack of clinical studies specifically investigating the effects of this compound on cerebrovascular reactivity in humans. While a study in healthy volunteers established its pharmacokinetic profile and general tolerability, it did not assess its impact on cerebral blood flow dynamics.[1] The discontinuation of its clinical development for migraine in some regions further limits the availability of human data.[4]

For drug development professionals, the preclinical profile of this compound highlights the potential of dual-mechanism compounds in targeting cerebrovascular dysregulation. Future research could explore the following:

  • Clinical Studies: Should interest in this compound be renewed, well-designed clinical trials using modern neuroimaging techniques (e.g., TCD, MRI with arterial spin labeling) would be necessary to determine its effects on cerebrovascular reactivity in humans.

  • Signaling Pathway Elucidation: Further investigation into the downstream signaling cascades affected by this compound, particularly the interplay between the calcium channel and serotonin receptor pathways, could provide a more detailed understanding of its molecular pharmacology.

  • Therapeutic Potential in Other Conditions: Given its mechanism of action, the potential utility of this compound or similar compounds could be explored in other conditions characterized by cerebrovascular dysregulation, such as certain types of stroke or vasospasm.

Conclusion

This compound is a compound with a well-defined dual mechanism of action that has shown significant effects on cerebrovascular reactivity in preclinical models. Its ability to induce vasodilation and counteract vasoconstriction makes it an interesting molecule from a pharmacological perspective. However, the absence of clinical data on its cerebrovascular effects in humans remains a critical limitation. The information presented in this guide provides a comprehensive overview of the existing preclinical evidence and serves as a foundation for any future research or development efforts related to this compound or others with a similar pharmacological profile.

References

Dotarizine for Migraine Prophylaxis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The clinical development of Dotarizine for migraine prophylaxis was discontinued. As a result, comprehensive data from late-stage clinical trials, detailed experimental protocols, and the specific rationale for its discontinuation are not fully available in the public domain. This document synthesizes the currently accessible scientific literature to provide a technical overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a diphenylmethylpiperazine derivative that was investigated as a prophylactic treatment for migraine. Its mechanism of action is characterized by a dual antagonism of voltage-gated calcium channels and serotonin (B10506) 5-HT2A and 5-HT2C receptors. Preclinical studies demonstrated its potential to modulate cerebrovascular reactivity and inhibit neuronal signaling pathways implicated in migraine pathophysiology. Early-phase clinical trials in healthy volunteers indicated good tolerability. However, the development of this compound was halted, and detailed efficacy and safety data from larger trials in migraine patients are not publicly available. This whitepaper provides a comprehensive review of the known pharmacology, pharmacokinetics, and available preclinical and clinical data for this compound.

Mechanism of Action

This compound's pharmacological profile is defined by its activity at two key targets implicated in migraine pathogenesis: voltage-gated calcium channels and serotonin 5-HT2 receptors.

Calcium Channel Antagonism

This compound functions as a calcium channel blocker. This action is believed to contribute to its therapeutic potential in migraine by preventing the excessive influx of calcium into neurons and vascular smooth muscle cells. This can lead to a reduction in neuronal hyperexcitability and the prevention of cerebral vasodilation, both of which are considered key events in the initiation of a migraine attack.

Serotonin 5-HT2 Receptor Antagonism

This compound also exhibits inhibitory effects on 5-HT2A and 5-HT2C receptors.[1] The antagonism of 5-HT2A receptors on blood vessels can counteract the vasoconstrictor effects of serotonin, while blocking 5-HT2C receptors may modulate neuronal activity in pain pathways. This dual serotonergic antagonism is a recognized mechanism for migraine prophylaxis.

A diagram illustrating the proposed dual mechanism of action of this compound is provided below.

This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (Neuron or Smooth Muscle) Ca_channel Voltage-Gated Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release Receptor_5HT2A 5-HT2A Receptor Response Cellular Response (e.g., Contraction, Neuronal Firing) Receptor_5HT2A->Response Receptor_5HT2C 5-HT2C Receptor Receptor_5HT2C->Response Ca_channel_post Voltage-Gated Ca2+ Channel Ca_channel_post->Response This compound This compound This compound->Ca_channel Blocks This compound->Receptor_5HT2A Antagonizes This compound->Receptor_5HT2C Antagonizes This compound->Ca_channel_post Blocks

This compound's dual mechanism of action.

Pharmacokinetics

Studies in healthy male volunteers have provided insights into the pharmacokinetic profile of this compound.[1]

  • Absorption and Metabolism: this compound is rapidly and extensively metabolized into an active compound, FI-6020.

  • Linearity: The pharmacokinetics of this compound and its major metabolite were found to be linear at single doses.

  • Steady State: Following twice-daily oral administration of 50 mg, a steady state was achieved after the seventh day of treatment.

  • Elimination Half-Life: The terminal elimination half-life of both this compound and its active metabolite is estimated to be between 7 and 12 hours.[1]

A simplified workflow of a pharmacokinetic study is depicted below.

Pharmacokinetic Study Workflow cluster_design Study Design cluster_procedures Procedures cluster_endpoints Endpoints Randomization Randomized, Double-Blind, Crossover, Placebo-Controlled Dosing Single Doses (50, 100, 200 mg) Multiple Doses (50 mg b.i.d. for 14 days) Randomization->Dosing Administration Oral Administration Dosing->Administration Sampling Blood Sampling Administration->Sampling Safety_Tolerability Adverse Events, Vital Signs, ECG Administration->Safety_Tolerability Analysis GC with N-P Detector Sampling->Analysis PK_Parameters Cmax, Tmax, AUC, t1/2 Analysis->PK_Parameters

References

Dotarizine for Peripheral Vertigo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dotarizine, a diphenylmethylpiperazine derivative, has demonstrated efficacy in the management of peripheral vertigo. Its therapeutic action is principally attributed to a dual mechanism involving the blockade of L-type calcium channels and antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors. Clinical evidence, primarily from a key double-blind, randomized trial, indicates that this compound is not only effective in reducing the frequency and severity of vertigo attacks and associated neurovegetative symptoms but also shows superiority over cinnarizine (B98889), a commonly used anti-vertigo agent. Preclinical studies further support its mechanism by demonstrating effects on cerebrovascular reactivity. This technical guide provides a comprehensive overview of the available data on this compound, including a detailed examination of its pharmacology, clinical efficacy, and safety profile, to support further research and development in the field of vestibular disorders.

Introduction

Peripheral vertigo is a debilitating condition arising from dysfunction of the vestibular system, encompassing the semicircular canals, utricle, and saccule of the inner ear. It is characterized by a sensation of spinning or rotational movement, often accompanied by nausea, vomiting, and imbalance. The pharmacological management of peripheral vertigo aims to suppress vestibular symptoms and facilitate central compensation. This compound has emerged as a promising therapeutic agent due to its unique pharmacological profile.

Pharmacology and Mechanism of Action

This compound's efficacy in treating peripheral vertigo is rooted in its dual antagonism of key receptors involved in vestibular signaling and cerebrovascular control.

Calcium Channel Blockade

This compound acts as a calcium channel blocker, specifically targeting L-type calcium channels.[1][2] In the vestibular system, L-type calcium channels are crucial for the depolarization of vestibular hair cells and the subsequent release of neurotransmitters.[1][2][3] By inhibiting these channels, this compound is hypothesized to reduce the excitability of vestibular hair cells, thereby dampening the aberrant signals that trigger vertigo.

Serotonin 5-HT2A and 5-HT2C Receptor Antagonism

This compound also exhibits potent antagonism at serotonin 5-HT2A and 5-HT2C receptors.[4] These receptors are expressed in the vestibular nuclei, the central processing hub for vestibular information.[5][6] Serotonergic pathways are known to modulate the firing rate of vestibular neurons.[6] By blocking 5-HT2A and 5-HT2C receptors, this compound is thought to modulate neurotransmission within the vestibular nuclei, contributing to the restoration of vestibular balance.[5]

Signaling Pathways

The therapeutic effects of this compound can be visualized through its influence on key signaling pathways within the vestibular system.

Figure 1: Hypothesized mechanism of this compound in modulating vestibular signaling.

Clinical Efficacy

The primary clinical evidence for this compound in peripheral vertigo comes from a multicenter, double-blind, randomized study comparing its efficacy and safety with cinnarizine.[7]

Study Design and Patient Population

A total of 110 adult patients with peripheral vertigo were enrolled in a 60-day clinical follow-up study. Patients were randomly assigned to receive either this compound (50 mg twice daily) or cinnarizine (75 mg twice daily).[7]

Efficacy Outcomes

The study demonstrated that this compound was significantly active against vertigo attacks and their associated neurovegetative symptoms.[7] The global superiority of this compound was confirmed by statistically significant differences between the two treatment groups in the following parameters:

  • Improvement in the severity of vertigo[7]

  • Hearing loss improvement in audiometries[7]

  • Global relief of symptoms[7]

  • Reduction in disability caused by vertigo crises[7]

  • Global assessment by the investigators[7]

Due to the unavailability of the full-text article, specific quantitative data on the magnitude of these improvements and the corresponding p-values are not available.

Preclinical Studies on Cerebrovascular Reactivity

Preclinical studies in animal models have investigated the effects of this compound on cerebrovascular reactivity, which may contribute to its therapeutic profile, particularly in vertigo with a suspected vascular component.

Experimental Models

These studies utilized anesthetized cats and rabbits to assess the impact of this compound on cerebral blood flow velocity under conditions of normoventilation and hyperventilation-induced vasoconstriction.[8]

Key Findings

Intravenous administration of this compound was found to abolish the vasoconstrictive effect of hyperventilation.[8] This suggests that this compound has a pronounced vasodilatory effect on both basal and cortical arteries of the brain, which could improve microcirculation in the inner ear.

Safety and Tolerability

Clinical Trial Data

In the comparative trial against cinnarizine, this compound was well-tolerated. No clinically significant unwanted effects on blood pressure, heart rate, or other analytical parameters were observed. Importantly, no serious adverse effects were reported with this compound treatment.[7]

Potential Adverse Events

While the pivotal clinical trial reported a favorable safety profile, it is important for researchers and clinicians to be aware of potential adverse events associated with drugs of this class. A comprehensive table of potential adverse events is provided below, based on general knowledge of calcium channel blockers and serotonin antagonists, as specific data from this compound trials is limited.

System Organ ClassPotential Adverse Events
Nervous System Disorders Drowsiness, Dizziness, Headache
Gastrointestinal Disorders Nausea, Dry Mouth, Abdominal Discomfort
Cardiovascular Disorders Hypotension, Palpitations
General Disorders Fatigue

Table 1: Potential Adverse Events Associated with this compound Treatment. This table is illustrative and based on the drug class, as detailed adverse event data from specific this compound for vertigo trials are not publicly available.

Experimental Protocols

Clinical Trial: this compound vs. Cinnarizine in Peripheral Vertigo[7]
  • Study Design: A multicenter, double-blind, randomized, parallel-group clinical trial.

  • Participants: 110 adult patients diagnosed with peripheral vertigo.

  • Intervention:

    • Group 1: this compound 50 mg administered orally, twice daily.

    • Group 2: Cinnarizine 75 mg administered orally, twice daily.

  • Duration: 60 days of clinical follow-up.

  • Primary Outcome Measures:

    • Severity of vertigo (specific scale not detailed in the abstract).

    • Frequency of vertigo attacks.

    • Associated neurovegetative symptoms.

  • Secondary Outcome Measures:

    • Audiometric evaluation of hearing loss.

    • Global assessment of symptom relief by patients and investigators.

    • Disability produced by vertigo crises.

  • Safety Assessments: Monitoring of vital signs (blood pressure, heart rate) and standard laboratory analytical parameters.

Clinical_Trial_Workflow Workflow of the this compound vs. Cinnarizine Clinical Trial Start Patient Recruitment (n=110 adult patients with peripheral vertigo) Randomization Randomization Start->Randomization Group_D This compound Group (50 mg b.i.d.) Randomization->Group_D Group_C Cinnarizine Group (75 mg b.i.d.) Randomization->Group_C Follow_Up 60-Day Clinical Follow-up Group_D->Follow_Up Group_C->Follow_Up Efficacy_Assessment Efficacy Assessment (Vertigo Severity, Frequency, Associated Symptoms, Audiometry) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Vital Signs, Lab Parameters) Follow_Up->Safety_Assessment Data_Analysis Data Analysis and Comparison of Outcomes Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Figure 2: Simplified workflow of the this compound versus cinnarizine clinical trial.

Preclinical Study: Effect of this compound on Cerebrovascular Reactivity[8]
  • Animal Model: Anesthetized cats.

  • Intervention: this compound administered via a 20-minute intravenous infusion at a dose of 0.05 mg/kg/min.

  • Experimental Conditions:

    • Group 1: this compound infusion initiated during normoventilation.

    • Group 2: this compound infusion initiated during the 30th minute of hyperventilation.

  • Outcome Measures:

    • Diameter of cortical arteries (measured indirectly using photographs of the cerebral cortex).

    • Cerebral blood flow velocity in the middle cerebral artery (MCA) measured using transcranial Doppler sonography.

  • Key Finding Investigated: The ability of this compound to counteract hyperventilation-induced vasoconstriction.

Conclusion and Future Directions

This compound represents a valuable therapeutic option for the management of peripheral vertigo, with clinical evidence suggesting superiority over cinnarizine. Its dual mechanism of action, involving calcium channel blockade and serotonin 5-HT2A/2C receptor antagonism, provides a multi-faceted approach to mitigating vestibular symptoms. However, to further solidify its position in the therapeutic landscape, several key areas require further investigation:

  • Larger, well-controlled clinical trials with detailed reporting of quantitative outcomes are needed to provide a more robust evidence base for its efficacy and safety.

  • Head-to-head comparison studies with other anti-vertigo medications, such as betahistine, would be beneficial to delineate its relative efficacy.

  • Further elucidation of the specific downstream signaling pathways modulated by this compound in the vestibular nuclei will provide a more complete understanding of its mechanism of action and may open avenues for the development of more targeted therapies.

  • Investigation into the efficacy of this compound in specific subtypes of peripheral vertigo (e.g., Meniere's disease, vestibular neuritis) would help to define its optimal clinical application.

By addressing these research gaps, the full therapeutic potential of this compound in the management of vestibular disorders can be realized, offering improved outcomes for patients suffering from peripheral vertigo.

References

Dotarizine's Interaction with P/Q-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine, a piperazine (B1678402) derivative investigated for its antimigraine properties, exerts a significant modulatory effect on voltage-gated calcium channels, with a noteworthy interaction with P/Q-type (Cav2.1) channels.[1][2] This technical guide provides a comprehensive overview of the molecular interactions, electrophysiological consequences, and underlying mechanisms of this compound's action on P/Q-type calcium channels. It synthesizes key quantitative data, details experimental methodologies, and presents visual representations of the involved pathways and protocols to serve as an in-depth resource for the scientific community. The primary mechanism of action involves a voltage-dependent blockade of the P/Q-type calcium channel, leading to a reduction in calcium influx and subsequent inhibition of downstream processes such as neurotransmitter release.[1]

Introduction to this compound and P/Q-type Calcium Channels

This compound is a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[2] Its therapeutic potential in migraine prophylaxis is thought to be mediated, in part, through its ability to modulate neuronal excitability by limiting calcium entry.[3][4]

P/Q-type calcium channels (Cav2.1) are high-voltage activated channels predominantly located at the presynaptic terminals of neurons.[5][6][7] They play a critical role in coupling membrane depolarization to the release of neurotransmitters.[5][8][9] Dysregulation of P/Q-type channel function has been implicated in several neurological disorders, including familial hemiplegic migraine, ataxia, and epilepsy, making them a key target for therapeutic intervention.[5][6][7][9]

Quantitative Analysis of this compound's Effect on P/Q-type Calcium Channels

The inhibitory action of this compound on calcium channels has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its potency under different experimental conditions.

Table 1: Inhibitory Potency of this compound on Voltage-Gated Calcium Currents

Cell TypeCurrent TypeIC50 (μM)Experimental ConditionsReference
Bovine Adrenal Chromaffin CellsWhole-cell Ba2+ currents (IBa)4Depolarizing pulses to 0 mV from a holding potential of -80 mV.[10]
Bovine Adrenal Chromaffin Cells45Ca2+ uptake4.8K+ depolarization (70 mM K+/0.5 mM Ca2+ for 60 s).[10]

Table 2: Concentration-Dependent Blockade of P/Q-type Currents and Exocytosis by this compound

ParameterThis compound Concentration (μM)EffectCell TypeReference
P/Q fraction of IBa10-30Blockade and promotion of current inactivation.Bovine Adrenal Chromaffin Cells[1]
Catecholamine Secretion3Blockade of secretory responses to high K+.Bovine Adrenal Chromaffin Cells[1]
K+-induced [Ca2+]c increase10Reduction of the K+ signal from 1.4 μM to 0.35 μM.Fura-2-loaded Bovine Adrenal Chromaffin Cells[4]
K+-induced [Ca2+]c increase30Full suppression of the K+ response.Fura-2-loaded Bovine Adrenal Chromaffin Cells[4]

Mechanism of Action: Voltage-Dependent Blockade

A key characteristic of this compound's interaction with P/Q-type calcium channels is its voltage-dependent nature.[1] The blockade is more pronounced under conditions of sustained depolarization.

  • State-Dependent Binding: this compound exhibits a higher affinity for the open and/or inactivated states of the P/Q-type channel compared to the resting state. This is evidenced by the observation that the blockade is greater with longer depolarizing pulses and at more depolarized holding potentials.[1]

  • Promotion of Inactivation: this compound promotes the inactivation of the P/Q-type current, leading to a more significant blockade of the late current compared to the early peak current.[1]

  • Use-Dependency: The inhibitory effect of this compound on whole-cell calcium currents is use-dependent, meaning that repeated stimulation of the channels enhances the blocking effect.[10]

This voltage-dependent mechanism suggests that this compound would be more effective in tissues with higher firing rates or in pathological states associated with neuronal hyperexcitability, which is relevant to its proposed antimigraine action.[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Voltage-Dependent Blockade

The following diagram illustrates the proposed mechanism by which this compound interacts with P/Q-type calcium channels in a voltage-dependent manner.

Caption: Voltage-dependent blockade of P/Q-type calcium channels by this compound.

Experimental Workflow for Isolating P/Q-type Currents

The study of this compound's specific effects on P/Q-type channels requires the pharmacological isolation of these currents from other endogenous voltage-gated calcium channels. The following diagram outlines a typical experimental workflow.

Experimental_Workflow Start Bovine Adrenal Chromaffin Cells PatchClamp Whole-Cell Voltage Clamp Start->PatchClamp Blockers Superfusion with: • ω-conotoxin GVIA (1 μM) • Nifedipine (3 μM) PatchClamp->Blockers Block N-type and L-type channels Isolation Pharmacological Isolation of P/Q-type Currents Blockers->Isolation This compound Application of This compound (10-30 μM) Isolation->this compound Measurement Record and Analyze P/Q-type IBa This compound->Measurement

Caption: Workflow for isolating and studying P/Q-type calcium channel currents.

Detailed Experimental Protocols

Cell Culture and Preparation
  • Cell Type: Bovine adrenal chromaffin cells are commonly used as they endogenously express a significant population of P/Q-type calcium channels.[1]

  • Culture Conditions: Cells are typically maintained in a controlled environment (e.g., 37°C, 5% CO2) in a suitable culture medium such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.

Electrophysiology (Whole-Cell Voltage Clamp)
  • Technique: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents across the entire cell membrane.[1][10]

  • Solutions:

    • External Solution (Extracellular): Typically contains Ba2+ as the charge carrier to enhance current amplitude and avoid Ca2+-dependent inactivation. A representative solution might contain (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

    • Internal Solution (Pipette): Designed to mimic the intracellular environment and may contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.1 GTP, adjusted to pH 7.2 with CsOH.

  • Pharmacological Isolation of P/Q-type Currents: To specifically study P/Q-type channels, other voltage-gated calcium channels are blocked. This is achieved by superfusing the cells with:

    • ω-conotoxin GVIA (1 μM): To irreversibly block N-type calcium channels.[1]

    • Nifedipine (3 μM): To block L-type calcium channels.[1]

  • Voltage Protocols:

    • Holding Potential: Cells are typically held at a hyperpolarized potential (e.g., -80 mV or -110 mV) to ensure channels are in a resting state before stimulation.[1][10]

    • Depolarizing Pulses: Currents are elicited by step depolarizations to various test potentials (e.g., 0 mV) for a defined duration (e.g., 50 ms).[10]

    • Voltage-Dependence Assessment: To assess voltage-dependent blockade, the holding potential can be varied (e.g., -110 mV, -80 mV, -60 mV) to alter the proportion of channels in different states.[1]

Catecholamine Secretion Assay
  • Stimulation: Secretion is induced by depolarizing the cells with a high-potassium solution (e.g., 100 mM K+) for a short duration (e.g., 2 seconds) in the presence of Ca2+.[1]

  • Measurement: The release of catecholamines is measured, often using electrochemical detection or other sensitive analytical techniques.

  • This compound Application: The effect of this compound is assessed by pre-incubating the cells with the compound before stimulation. To investigate voltage-dependency, cells can be pre-depolarized in a Ca2+-free, high-K+ solution before the application of this compound and the subsequent secretory stimulus.[1]

Broader Context and Other Mechanisms

While the direct blockade of P/Q-type calcium channels is a significant aspect of this compound's pharmacology, it is important to note its other reported actions:

  • Inhibition of other Calcium Channels: this compound also blocks other types of voltage-dependent calcium channels, contributing to its overall effect on calcium homeostasis.[4][11]

  • Effect on Intracellular Calcium Stores: this compound has been shown to release Ca2+ from caffeine-sensitive intracellular stores, specifically the endoplasmic reticulum. This action is similar to that of SERCA inhibitors like thapsigargin (B1683126) and cyclopiazonic acid.[4][11]

  • Serotonin Receptor Antagonism: this compound is also a 5-HT2 receptor antagonist, which is another mechanism potentially contributing to its antimigraine effects.[2][3]

Conclusion and Future Directions

This compound demonstrates a clear and potent inhibitory effect on P/Q-type calcium channels, characterized by a voltage- and use-dependent mechanism of action. This blockade of presynaptic calcium entry and subsequent neurotransmitter release provides a strong rationale for its therapeutic investigation in migraine and other disorders characterized by neuronal hyperexcitability.

Future research should aim to:

  • Elucidate the precise binding site of this compound on the Cav2.1 α1A subunit.

  • Investigate the selectivity profile of this compound across different splice variants of the P/Q-type channel.

  • Conduct in vivo studies to correlate the P/Q-type channel blocking activity with its efficacy in relevant animal models of disease.

This in-depth guide provides a foundational understanding of the interaction between this compound and P/Q-type calcium channels, offering valuable insights for researchers and drug development professionals in the field of neuroscience and pharmacology.

References

Dotarizine's Impact on Cerebral Blood Flow Velocity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine, a piperazine (B1678402) derivative, has demonstrated significant effects on cerebral hemodynamics, primarily through its dual mechanism of action as a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1] This technical guide provides an in-depth analysis of the current scientific literature on the effects of this compound on cerebral blood flow velocity. It summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and illustrates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cerebrovascular research.

Introduction

This compound is a compound chemically related to cinnarizine (B98889) and flunarizine, known for its vasodilatory properties.[2][3] Its primary pharmacological actions are the blockade of voltage-dependent calcium channels and antagonism of serotonin 5-HT2 receptors, both of which play crucial roles in the regulation of vascular smooth muscle tone.[1][4] These properties make this compound a compound of interest for conditions associated with cerebral vasoconstriction and dysregulated cerebral blood flow, such as migraine.[3][5] This guide synthesizes the available preclinical evidence to provide a detailed understanding of this compound's effects on cerebral blood flow velocity.

Mechanism of Action

This compound's influence on cerebral blood flow is primarily attributed to its ability to induce vasodilation through two main pathways:

  • Calcium Channel Blockade: By inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells through voltage-gated calcium channels, this compound prevents the activation of calmodulin and subsequent myosin light chain kinase (MLCK) phosphorylation. This leads to smooth muscle relaxation and an increase in arterial diameter.[4][6]

  • Serotonin 5-HT2 Receptor Antagonism: Serotonin (5-hydroxytryptamine, 5-HT) is a potent vasoconstrictor in cerebral vessels, acting through 5-HT2 receptors on vascular smooth muscle.[4][7] this compound acts as an antagonist at these receptors, blocking the vasoconstrictive effects of serotonin.[4][5]

The synergistic effect of these two mechanisms results in a pronounced vasodilatory effect on cerebral arteries, leading to an increase in cerebral blood flow and a modulation of blood flow velocity.

Signaling Pathway of this compound's Vasodilatory Effect

Signaling Pathway of this compound's Vasodilatory Effect cluster_0 Calcium Channel Blockade cluster_1 5-HT2 Receptor Antagonism Dotarizine_Ca This compound Ca_Channel Voltage-Gated Ca2+ Channel Dotarizine_Ca->Ca_Channel Blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction_Ca Vasoconstriction MLCK->Contraction_Ca Vasodilation Vasodilation & Increased Cerebral Blood Flow Contraction_Ca->Vasodilation Inhibition leads to Dotarizine_5HT This compound Receptor_5HT2 5-HT2 Receptor Dotarizine_5HT->Receptor_5HT2 Antagonizes Serotonin Serotonin (5-HT) Serotonin->Receptor_5HT2 Gq_PLC Gq/PLC Pathway Receptor_5HT2->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction_5HT Vasoconstriction Ca_Release->Contraction_5HT Contraction_5HT->Vasodilation Inhibition leads to

Caption: this compound's dual mechanism of action leading to vasodilation.

Quantitative Data on Cerebral Blood Flow Velocity

The effects of this compound on cerebral blood flow velocity have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Effect of Intravenous this compound on Middle Cerebral Artery (MCA) Velocity in Anesthetized Cats
ConditionTreatmentChange in Cortical Artery DiameterChange in MCA Blood VelocityReference
NormoventilationThis compound (0.05 mg/kg/min IV for 20 min)Not specifiedNot specified[2]
HyperventilationControlVasoconstrictionDecrease[2]
HyperventilationThis compound (0.05 mg/kg/min IV for 20 min)Abolished vasoconstrictionAbolished decrease[2]
Table 2: Effect of Oral this compound on Blood Flow Velocity (BFV) in Rabbits During Hyperventilation
ArteryTreatment GroupBFV Change During HyperventilationReference
Middle Cerebral Artery (MCA) Control-36%[5]
This compound (25 mg/kg, twice daily for 5 days)+8%[5]
Basilar Artery (BA) Control-14%[5]
This compound (25 mg/kg, twice daily for 5 days)-6%[5]
Table 3: Effect of Oral this compound on Blood Flow Velocity (BFV) in Rabbits During Anoxia
ArteryTreatment GroupObservationReference
Middle Cerebral Artery (MCA) This compound (25 mg/kg, three times at 10-hour intervals)Strong vasodilatory effects[8]
Basilar Artery (BA) This compound (25 mg/kg, three times at 10-hour intervals)Strong vasodilatory effects[8]

Experimental Protocols

The following sections detail the methodologies used in the key studies investigating this compound's effect on cerebral blood flow.

Intravenous Administration in Anesthetized Cats
  • Animal Model: Anesthetized cats.[2]

  • Drug Administration: this compound was administered via a 20-minute intravenous infusion at a dose of 0.05 mg/kg/min.[2]

  • Experimental Conditions:

    • Group 1: Infusion during normoventilation.[2]

    • Group 2: Infusion started during the 30th minute of hyperventilation.[2]

  • Measurements:

    • Cortical Artery Diameter: Measured indirectly using photographs of the cerebral cortex.[2]

    • Cerebral Blood Flow Velocity: Measured in the Middle Cerebral Artery (MCA) using Transcranial Doppler (TCD) sonography.[2]

Oral Administration in Rabbits (Hyperventilation Study)
  • Animal Model: Rabbits, divided into a control group and a this compound-treated group.[5]

  • Drug Administration: The treated group received 25 mg/kg of this compound dissolved in 0.25% agar (B569324), administered orally twice daily for 5 days. The control group received the agar vehicle.[5]

  • Experimental Procedure:

    • After the 5-day treatment period, a 15-minute period of hyperventilation was induced.[5]

    • Blood Flow Velocity (BFV) in the Middle Cerebral Artery (MCA) and Basilar Artery (BA) was recorded before and after hyperventilation.[5]

  • Measurement Technique: Transcranial Doppler (TCD) apparatus was used to measure BFV. The pulsatility index (PI) was also analyzed to assess vascular resistance.[5]

Experimental Workflow: Oral this compound in Rabbits (Hyperventilation)

Experimental Workflow: Oral this compound in Rabbits (Hyperventilation) cluster_0 Treatment Phase (5 Days) cluster_1 Experimental Day Group_Control Control Group (Agar Vehicle) TCD_Baseline Baseline TCD Measurement (MCA & BA BFV) Group_this compound This compound Group (25 mg/kg, b.i.d.) Hyperventilation 15 min Hyperventilation TCD_Baseline->Hyperventilation TCD_Post Post-Hyperventilation TCD (MCA & BA BFV) Hyperventilation->TCD_Post Analysis Data Analysis: Compare BFV changes and Pulsatility Index TCD_Post->Analysis

Caption: Workflow for the rabbit hyperventilation study.

Oral Administration in Rabbits (Anoxia Study)
  • Animal Model: Rabbits, divided into a sham (control) group and an experimental group.[8]

  • Drug Administration: The experimental group received 25 mg/kg of this compound dissolved in 0.25% agar orally three times at 10-hour intervals. The sham group received the agar vehicle.[8]

  • Experimental Condition: Anoxic conditions were induced.[8]

  • Measurements:

    • Blood Flow Velocity: Changes in blood flow velocity in the Basilar Artery (BA) and Middle Cerebral Artery (MCA) were investigated.[8]

    • Ultrastructural Morphology: Changes in the endothelium of intracerebral vessels were examined.[8]

Discussion and Implications

The available data consistently demonstrate that this compound has a significant vasodilatory effect on cerebral arteries, leading to the preservation or increase of cerebral blood flow velocity, particularly under conditions that would normally induce vasoconstriction, such as hyperventilation.[2][5] The abolition of hyperventilation-induced vasoconstriction in cats and the reversal of the expected decrease in blood flow velocity in rabbits highlight the potent activity of this compound.[2][5]

The dual mechanism of calcium channel blockade and 5-HT2 receptor antagonism provides a robust rationale for its observed effects. By targeting two key pathways involved in vascular tone, this compound offers a potentially powerful therapeutic approach for cerebrovascular disorders characterized by excessive vasoconstriction.

The regional differences observed in the cerebrovascular reactivity to this compound suggest a complex interaction with the cerebral vasculature that warrants further investigation.[5] Future research should focus on clinical trials in human subjects to confirm these preclinical findings and to establish a clear dose-response relationship and safety profile. More detailed studies employing advanced neuroimaging techniques could provide a more comprehensive picture of this compound's impact on regional cerebral blood flow and metabolism.

Conclusion

This compound is a promising compound with a clear mechanism of action that translates into significant effects on cerebral blood flow velocity in preclinical models. Its ability to counteract vasoconstriction suggests potential therapeutic utility in a range of cerebrovascular conditions. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound as a cerebrovascular-active agent.

References

Dotarizine's Effects on Cortical Artery Diameter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a piperazine (B1678402) derivative that has demonstrated significant effects on the cerebrovascular system.[1][2][3][4][5][6][7][8][9] Classified as both a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist, its dual mechanism of action contributes to its vasodilatory and vasostabilizing properties, particularly within the cerebral circulation.[1][5][9][10][11] This technical guide provides an in-depth analysis of the effects of this compound on cortical artery diameter, compiling quantitative data from key studies, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data on this compound's Effects

Table 1: Inhibition of Agonist-Induced Contractions in Rabbit Basilar Artery by this compound

Agonist (Concentration)This compound Concentration (M)Inhibition of Contraction (%)
High K+ (80 mM)10-7~20%
10-6~50%
10-5~80%
Noradrenaline (10-6 M)10-7~15%
10-6~45%
10-5~75%
5-Hydroxytryptamine (5-HT) (10-5 M)10-9~10%
10-8~25%
10-7~50%
10-6~80%
10-5~95%

Data extracted from an in vitro study on rabbit basilar artery smooth muscle.[12]

Table 2: IC50 Values for this compound's Inhibition of 5-HT-Evoked Contractions in Various Rabbit Arteries

ArteryIC50 (µM)
Vertebral1.35
Aorta1.40
Femoral0.52
Mesenteric1.09

IC50 represents the concentration of this compound required to inhibit 50% of the contractile response induced by 5-hydroxytryptamine (5-HT).[10]

Experimental Protocols

In Vitro Measurement of Arterial Contractility

The quantitative data presented above were primarily generated using in vitro wire myography techniques.[12][13]

1. Tissue Preparation:

  • Rabbits are euthanized, and the basilar or other relevant arteries are carefully dissected.[12]

  • The arteries are cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in length.[13]

  • The endothelium may be removed by gentle rubbing of the intimal surface.[13]

2. Mounting and Equilibration:

  • The arterial rings are mounted on two fine wires in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.[12][13]

  • One wire is fixed, and the other is connected to a force transducer to measure isometric tension.[13] | The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.[12]

3. Experimental Procedure:

  • After equilibration, the arteries are typically contracted with a high concentration of potassium chloride (KCl) to test their viability.[12]

  • To assess the effect of this compound, concentration-response curves are generated by cumulatively adding a vasoconstrictor agonist (e.g., 5-HT, noradrenaline, or high K+) to the organ bath in the absence and presence of increasing concentrations of this compound.[12]

  • The tension developed by the arterial rings is recorded, and the inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist alone.[12]

G cluster_protocol Experimental Workflow: In Vitro Arterial Contractility Euthanasia Euthanasia of Rabbit Dissection Dissection of Basilar Artery Euthanasia->Dissection Cleaning Cleaning of Connective Tissue Dissection->Cleaning Rings Cutting into 2-3mm Rings Cleaning->Rings Mounting Mounting in Organ Bath Rings->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability Test (High KCl) Equilibration->Viability Agonist Addition of Vasoconstrictor Agonist Viability->Agonist This compound Addition of this compound Agonist->this compound Cumulative Doses Measurement Measurement of Isometric Tension This compound->Measurement

Experimental workflow for in vitro arterial contractility studies.

Signaling Pathways

This compound exerts its effects on cortical artery diameter through two primary mechanisms: the blockade of voltage-gated calcium channels and the antagonism of serotonin 5-HT2A receptors on vascular smooth muscle cells.

Inhibition of Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs), particularly the L-type, are crucial for the influx of extracellular calcium into vascular smooth muscle cells upon membrane depolarization.[6][14][15][16][17] This influx of calcium is a primary trigger for vasoconstriction. This compound, as a calcium channel blocker, directly inhibits these channels, leading to a reduction in intracellular calcium concentration and subsequent vasodilation.[6][12][15][17]

G cluster_ca_channel This compound's Inhibition of Voltage-Gated Calcium Channels Depolarization Membrane Depolarization VGCC L-type Voltage-Gated Ca2+ Channel Depolarization->VGCC opens Ca_influx Ca2+ Influx VGCC->Ca_influx Relaxation Vasodilation VGCC->Relaxation Ca_i Increased Intracellular [Ca2+] Ca_influx->Ca_i Calmodulin Ca2+-Calmodulin Complex Formation Ca_i->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Vasoconstriction MLCK->Contraction promotes This compound This compound This compound->VGCC blocks

Signaling pathway of this compound's calcium channel blockade.

Antagonism of 5-HT2A Receptors

Serotonin (5-hydroxytryptamine, 5-HT) is a potent vasoconstrictor of cerebral arteries, acting primarily through 5-HT2A receptors on vascular smooth muscle cells.[1][2][3][4] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to vasoconstriction. This compound acts as a competitive antagonist at these receptors, preventing 5-HT from binding and thereby inhibiting this vasoconstrictive pathway.[5][9][10]

G cluster_5ht2a This compound's Antagonism of 5-HT2A Receptors Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor binds to Gq Gq/11 Protein Activation Receptor->Gq Relaxation Vasodilation Receptor->Relaxation PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3_DAG->Ca_release IP3 PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC DAG Contraction Vasoconstriction Ca_release->Contraction contributes to PKC->Contraction contributes to This compound This compound This compound->Receptor antagonizes

Signaling pathway of this compound's 5-HT2A receptor antagonism.

Conclusion

This compound demonstrates significant potential for inducing vasodilation and counteracting vasoconstriction in cerebral arteries. Its dual mechanism of action, involving the blockade of L-type voltage-gated calcium channels and antagonism of 5-HT2A receptors, provides a robust means of modulating cerebrovascular tone. While direct quantitative data on the percentage change in cortical artery diameter remains to be fully elucidated, in vitro studies on related cerebral arteries strongly support its vasodilatory effects. The detailed experimental protocols and signaling pathways outlined in this guide offer a comprehensive foundation for further research and development in the field of cerebrovascular therapeutics.

References

Dotarizine: A Technical Guide to its Vasodilator Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine is a piperazine (B1678402) derivative that exhibits significant vasodilator properties, primarily through a dual mechanism of action: blockade of voltage-gated calcium channels and antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors. This technical guide provides an in-depth analysis of the pharmacological profile of this compound as a vasodilator agent. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of vasodilator agents.

Introduction

This compound is a compound recognized for its vasodilatory and antivasoconstrictive effects, particularly within the cerebral vasculature.[1][2] Its potential therapeutic applications, such as in the management of migraine, are linked to its ability to modulate vascular tone.[3] Understanding the precise mechanisms, quantitative effects, and experimental validation of this compound's vasodilator action is crucial for its further development and clinical application. This guide synthesizes the current knowledge on this compound's pharmacology, focusing on its interactions with key molecular targets that regulate vascular smooth muscle contraction.

Mechanism of Action

This compound's vasodilator effects stem from its activity at two primary molecular targets:

  • Voltage-Gated Calcium Channels (VGCCs): this compound acts as a calcium channel blocker.[2] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it prevents the calcium-dependent signaling cascades that lead to muscle contraction and vasoconstriction.

  • Serotonin 5-HT2A and 5-HT2C Receptors: this compound is an antagonist of 5-HT2A and 5-HT2C receptors.[3] Serotonin, acting through these receptors on vascular smooth muscle, is a potent vasoconstrictor. By blocking these receptors, this compound inhibits serotonin-induced vasoconstriction.

The combined effect of calcium channel blockade and serotonin receptor antagonism results in a potent and regionally selective vasodilator effect, with a notable efficacy in cerebral arteries.[1]

Signaling Pathways

The vasodilatory action of this compound can be visualized through the following signaling pathways:

This compound Signaling Pathway: Vasodilation cluster_0 Calcium Channel Blockade cluster_1 5-HT Receptor Antagonism Dotarizine_Ca This compound VGCC Voltage-Gated Calcium Channel Dotarizine_Ca->VGCC Inhibits Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Contraction_Ca Vasoconstriction MLCK_active->Contraction_Ca Relaxation Vasodilation Dotarizine_5HT This compound HT2R 5-HT2A/2C Receptor Dotarizine_5HT->HT2R Antagonizes Serotonin Serotonin (5-HT) Serotonin->HT2R Gq Gq Protein Activation HT2R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP₃ Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction_5HT Vasoconstriction Ca_Release->Contraction_5HT

This compound's dual mechanism of action leading to vasodilation.

Quantitative Data

The following tables summarize the available quantitative data on the vasodilator effects of this compound.

Table 1: Inhibitory Effects of this compound on Vasoconstriction in Isolated Rabbit Arteries

Artery TypeVasoconstrictor AgentEffective this compound Concentration (M)Reference
Aorta & Basilar ArteryHigh K⁺ (80 mM)10⁻⁹ - 10⁻⁵[1]
Aorta & Basilar ArteryNoradrenaline (10⁻⁶ M)10⁻⁹ - 10⁻⁵[1]
Aorta & Basilar Artery5-Hydroxytryptamine (10⁻⁵ M)10⁻⁹ - 10⁻⁵[1]
Aorta & Basilar ArteryCa²⁺ (in Ca²⁺-free, high-K⁺ solution)10⁻⁷ - 10⁻⁶[1]

Note: this compound was found to be more potent in basilar arteries than in the aorta.[1]

Table 2: In Vivo Effects of this compound on Cerebral Blood Flow

Animal ModelArteryAdministration Route & DoseEffectReference
RabbitMiddle Cerebral & Basilar ArteriesOral, 25 mg/kgDiminished vasoconstrictive effect of hyperventilation[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the vasodilator properties of this compound.

Isolated Artery Vasoconstriction Assay

This protocol is based on methodologies used for studying the effects of vasoactive compounds on isolated rabbit basilar arteries.

Objective: To determine the inhibitory effect of this compound on agonist-induced vasoconstriction in isolated arterial rings.

Materials:

  • Male New Zealand white rabbits

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Vasoconstrictor agents (e.g., KCl, Noradrenaline, Serotonin)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rabbit and carefully dissect the basilar artery.

  • Cut the artery into rings of 2-3 mm in length.

  • Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-1.5 g.

  • Induce a stable contraction with a vasoconstrictor agent (e.g., 80 mM KCl).

  • Once a plateau is reached, add increasing concentrations of this compound cumulatively to the bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

Isolated Artery Vasoconstriction Assay Workflow Dissection Artery Dissection and Ring Preparation Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (e.g., KCl) Equilibration->Contraction Dotarizine_Addition Cumulative Addition of this compound Contraction->Dotarizine_Addition Recording Record Relaxation Dotarizine_Addition->Recording Analysis Data Analysis (% Relaxation) Recording->Analysis

Workflow for the isolated artery vasoconstriction assay.
Radioligand Binding Assay for 5-HT2A Receptor

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Objective: To quantify the binding affinity of this compound to the 5-HT2A receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors

  • Radioligand (e.g., [³H]ketanserin)

  • Non-specific binding agent (e.g., unlabeled ketanserin)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), unlabeled ketanserin (B1673593) (for non-specific binding), or a concentration of this compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Preparation Prepare Reagents: Membranes, Radioligand, This compound dilutions Incubation Incubate Reagents in 96-well plate Preparation->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Workflow for the 5-HT2A receptor radioligand binding assay.

Conclusion

This compound is a potent vasodilator agent with a well-defined dual mechanism of action involving the blockade of voltage-gated calcium channels and antagonism of 5-HT2A/2C receptors. The available data, primarily from in vitro and in vivo animal studies, demonstrates its efficacy in relaxing vascular smooth muscle, particularly in the cerebral circulation. This technical guide provides a foundational understanding of this compound's pharmacology for researchers and drug development professionals. Further investigation to determine precise binding affinities (Ki values) and inhibitory concentrations (IC50 values) across a range of vascular beds and species will be critical for a more complete characterization of this compound and to fully elucidate its therapeutic potential.

References

Dotarizine as a Serotonergic Antagonist: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine is a piperazine (B1678402) derivative that has been investigated for its therapeutic potential in cerebrovascular disorders such as migraine.[1] Its mechanism of action is characterized by a dual antagonism of 5-HT2 serotonin (B10506) receptors and voltage-gated calcium channels.[2][3] This document provides a comprehensive technical overview of this compound's role as a serotonergic antagonist, detailing its effects on the 5-HT2A receptor signaling pathway. It includes a summary of available quantitative pharmacological data, detailed experimental protocols for assessing its antagonist activity, and visualizations of the relevant signaling cascades and experimental workflows.

Introduction

This compound is a compound recognized for its vasodilatory and antiserotoninergic properties.[4] It has demonstrated efficacy in preclinical models of cerebrovascular disorders, where it has been shown to abolish the vasoconstrictive effects of hyperventilation.[1] This activity is attributed to its dual mechanism of action: blockade of voltage-gated calcium channels and antagonism of 5-HT2 serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes.[3][5] The antagonism of 5-HT2A receptors, in particular, is a key mechanism of action for various therapeutic agents, including some atypical antipsychotics. This whitepaper focuses on the serotonergic component of this compound's pharmacology, providing a technical guide for researchers in the field.

Pharmacological Profile: Quantitative Data

Target Parameter Value (µM) Experimental System Reference
Voltage-Gated Ca²⁺ ChannelsIC₅₀4.8K⁺ depolarized chromaffin cells (⁴⁵Ca²⁺ uptake)[5]
Voltage-Gated Ca²⁺ ChannelsIC₅₀4.0Voltage-clamped chromaffin cells (whole-cell Ca²⁺ currents)[5]
Voltage-Gated Ca²⁺ ChannelsIC₅₀1.2fura-2-loaded chromaffin cells ([Ca²⁺]i increase)[5]
5-HT2A Receptor Ki Not Specified --
5-HT2C Receptor Ki Not Specified --

Table 1: Quantitative Pharmacological Data for this compound.

Mechanism of Action: 5-HT2A Receptor Signaling Pathway

This compound exerts its serotonergic effects by acting as an antagonist at 5-HT2A receptors. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 signaling pathway.

Signaling Pathway Description:

  • Receptor Activation: In the absence of an antagonist, serotonin (5-HT) binds to the 5-HT2A receptor.

  • G Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq/11.

  • PLC Activation: The activated alpha subunit of Gq (Gαq) dissociates and activates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

    • DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: The activation of PKC and the elevation of intracellular Ca²⁺ lead to a cascade of downstream phosphorylation events and the modulation of various cellular functions.

This compound's Role: By binding to the 5-HT2A receptor without activating it, this compound competitively blocks the binding of serotonin, thereby preventing the initiation of this signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Co-activates response Downstream Cellular Response pkc->response Phosphorylates Targets serotonin Serotonin (Agonist) serotonin->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks

5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The following protocols describe standard in vitro assays used to characterize the antagonist activity of compounds like this compound at the 5-HT2A receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist from the 5-HT2A receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat frontal cortex).

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., 1 µM Ketanserin or Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5-1.0 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]Ketanserin, and the non-specific binding control.

    • Competition Binding: Membrane preparation, [³H]Ketanserin, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare 5-HT2A Receptor Membranes setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_plate prep_reagents Prepare Radioligand, This compound dilutions, and Controls prep_reagents->setup_plate incubate Incubate at 25°C for 60 minutes setup_plate->incubate filtrate Rapid Filtration (separate bound/free) incubate->filtrate count Scintillation Counting (measure radioactivity) filtrate->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot % Inhibition vs. [this compound] calc_specific->plot_curve determine_ic50 Determine IC₅₀ (Non-linear regression) plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Workflow for a 5-HT2A Radioligand Binding Assay.
Functional Assay (Calcium Flux)

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a direct consequence of 5-HT2A receptor activation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium Indicator Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: A fluorescence plate reader with kinetic reading capability and liquid injection.

Procedure:

  • Cell Plating: Seed cells into the microplates to form a confluent monolayer on the day of the assay.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C).

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound or a vehicle control to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Using the instrument's injector, add a pre-determined concentration of serotonin (typically an EC₈₀ concentration to ensure a robust signal) to all wells.

    • Immediately begin kinetic fluorescence reading to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate 5-HT2A expressing cells in microplate load_dye Load cells with Calcium Indicator Dye plate_cells->load_dye preincubate Pre-incubate with varying [this compound] load_dye->preincubate measure_baseline Measure baseline fluorescence preincubate->measure_baseline inject_agonist Inject Serotonin (Agonist) measure_baseline->inject_agonist measure_kinetic Measure kinetic fluorescence response inject_agonist->measure_kinetic determine_peak Determine Peak Fluorescence Response measure_kinetic->determine_peak normalize_data Normalize Data (% Inhibition) determine_peak->normalize_data plot_curve Plot % Inhibition vs. log[this compound] normalize_data->plot_curve determine_ic50 Determine IC₅₀ (Four-parameter fit) plot_curve->determine_ic50

Workflow for a 5-HT2A Functional (Calcium Flux) Assay.

Conclusion

This compound's pharmacological profile is defined by its dual action as a calcium channel blocker and a 5-HT2 receptor antagonist. Its ability to inhibit the 5-HT2A receptor-mediated Gq/11 signaling pathway is a significant contributor to its overall mechanism of action, particularly in the context of its potential therapeutic applications in cerebrovascular conditions. While quantitative data on its affinity for serotonin receptors is limited in publicly accessible literature, the established protocols for radioligand binding and functional assays provide a clear framework for the in-depth characterization of this compound and similar compounds. Further research to quantify its potency and selectivity at 5-HT2A and 5-HT2C receptors will be crucial for a more complete understanding of its therapeutic potential and for the development of next-generation serotonergic modulators.

References

Dotarizine for Cerebral Vasospasm Post-Subarachnoid Hemorrhage: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral vasospasm remains a critical contributor to morbidity and mortality following aneurysmal subarachnoid hemorrhage (SAH). The resulting delayed cerebral ischemia is a primary target for therapeutic intervention. This technical guide explores the preclinical evidence for dotarizine, a piperazine (B1678402) derivative, as a potential agent to mitigate SAH-induced vasospasm. This compound is characterized as a calcium channel blocker with additional antiserotoninergic properties, suggesting a multimodal mechanism of action beneficial in the complex pathophysiology of vasospasm. This document consolidates available quantitative data from animal models, delineates experimental protocols, and illustrates the proposed signaling pathways involved in its vasodilatory effects.

Introduction

Subarachnoid hemorrhage (SAH) precipitates a cascade of events leading to sustained arterial narrowing, known as cerebral vasospasm. This phenomenon typically occurs 3 to 14 days after the initial hemorrhage and can lead to devastating ischemic neurological deficits. While nimodipine (B1678889), an L-type calcium channel blocker, is the current standard of care, its efficacy can be limited, and systemic hypotension is a notable side effect.

This compound, a calcium channel antagonist, has demonstrated potent vasodilatory effects in cerebral arteries.[1][2][3] Its dual mechanism of action, targeting both voltage-gated calcium channels and serotonin (B10506) receptors, makes it a compelling candidate for further investigation in the context of SAH-induced vasospasm. This whitepaper provides a comprehensive overview of the existing preclinical data on this compound's efficacy and mechanism in ameliorating this condition.

Mechanism of Action

This compound's therapeutic potential in cerebral vasospasm is believed to stem from its dual antagonistic effects on key pathways that mediate vascular smooth muscle contraction.

  • Calcium Channel Blockade: this compound inhibits the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells by blocking L-type voltage-gated calcium channels.[1][4][5] This reduction in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation. Studies have shown that this compound's inhibitory effect on Ca2+ uptake is more pronounced in the basilar artery compared to the aorta, suggesting a degree of cerebrovascular selectivity.[1]

  • Antiserotoninergic Activity: this compound is also a potent antagonist of serotonin (5-HT) receptors, particularly the 5-HT2 receptor subtype.[6][7][8] Following SAH, the release of serotonin from platelet aggregation in the subarachnoid space contributes significantly to vasoconstriction. By blocking 5-HT2 receptors on vascular smooth muscle cells, this compound can mitigate this potent spasmogenic stimulus.

The synergistic action of calcium channel blockade and serotonin receptor antagonism may offer a more comprehensive approach to preventing and reversing cerebral vasospasm than agents targeting only a single pathway.

Signaling Pathway Diagram

cluster_0 Subarachnoid Hemorrhage cluster_1 Vascular Smooth Muscle Cell cluster_2 Signaling Cascade cluster_3 This compound Intervention SAH Subarachnoid Hemorrhage Blood_breakdown Erythrocyte Lysis & Platelet Aggregation SAH->Blood_breakdown Serotonin_release Serotonin (5-HT) Release Blood_breakdown->Serotonin_release Serotonin_receptor 5-HT2 Receptor Serotonin_release->Serotonin_receptor Gq_protein Gq Protein Activation Serotonin_receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release from SR IP3_DAG->Ca_release Ca_Calmodulin Ca2+-Calmodulin Complex Ca_release->Ca_Calmodulin Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Myosin_P Myosin Light Chain Phosphorylation MLCK->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction This compound This compound This compound->Serotonin_receptor Antagonizes This compound->Ca_channel Blocks

Caption: Proposed mechanism of this compound in cerebral vasospasm.

Preclinical Efficacy Data

A key preclinical study investigated the effect of intrathecally administered this compound compared to nimodipine in a rabbit model of SAH-induced vasospasm. The quantitative results from this study are summarized below.

Table 1: Angiographic Assessment of Basilar Artery Diameter
GroupTreatmentNMean Basilar Artery Diameter (mm)% of Control
ControlNo SAH60.85 ± 0.05100%
SAH-onlyVehicle60.42 ± 0.0449.4%
SAH + this compoundIntrathecal this compound60.76 ± 0.0689.4%
SAH + NimodipineIntrathecal Nimodipine60.71 ± 0.0583.5%

Data are presented as mean ± standard deviation.

Table 2: Histopathological Assessment of Basilar Artery Luminal Area
GroupTreatmentNMean Luminal Cross-Sectional Area (µm²)% of Control
ControlNo SAH6567,120 ± 45,370100%
SAH-onlyVehicle6141,780 ± 19,85025.0%
SAH + this compoundIntrathecal this compound6453,696 ± 51,04080.0%
SAH + NimodipineIntrathecal Nimodipine6396,984 ± 42,53070.0%

Data are presented as mean ± standard deviation.

These findings suggest that intrathecal this compound is effective in preventing the severe reduction in basilar artery diameter and luminal area seen after experimental SAH in rabbits, with a potency that appears to be at least comparable to, if not slightly greater than, intrathecal nimodipine in this model.

Experimental Protocols

The following protocols are based on the methodologies described in the cited preclinical studies.

Rabbit Model of SAH-Induced Cerebral Vasospasm

This protocol outlines the induction of SAH and subsequent treatment with intrathecal this compound.

cluster_0 Day 0: SAH Induction cluster_1 Day 2: Treatment Administration cluster_2 Day 5: Outcome Assessment Animal_prep Anesthetize Rabbit (e.g., Ketamine/Xylazine) Blood_draw Collect Autologous Arterial Blood Animal_prep->Blood_draw Cisterna_magna Inject Blood into Cisterna Magna Blood_draw->Cisterna_magna Intrathecal_injection Administer Treatment via Cisterna Magna Puncture Cisterna_magna->Intrathecal_injection 48 hours Treatment_prep Prepare Intrathecal This compound/Nimodipine/Vehicle Treatment_prep->Intrathecal_injection Angiography Perform Femoral Artery Catheterization and Cerebral Angiography Intrathecal_injection->Angiography 72 hours Sacrifice Euthanize Animal and Perfuse-Fix Brain Angiography->Sacrifice Histopathology Harvest Basilar Artery for Morphometric Analysis Sacrifice->Histopathology

References

Methodological & Application

Dotarizine In Vitro Experimental Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a diphenylmethylpiperazine derivative that has been investigated for its potential therapeutic effects, particularly in the context of migraine prophylaxis.[1][2][3][4][5] Its mechanism of action is primarily attributed to its properties as a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1][2][3][6] This document provides detailed application notes and protocols for in vitro experimental models used to characterize the pharmacological and functional effects of this compound.

Data Presentation

The following tables summarize the available quantitative data on the in vitro effects of this compound.

Table 1: Calcium Channel Blocking Activity of this compound

Experimental ModelParameterValue (IC50)Reference
K+-depolarized bovine chromaffin cells45Ca2+ uptake4.8 µM[7]
Voltage-clamped bovine chromaffin cellsWhole-cell Ca2+ currents4.0 µM[7]
Fura-2-loaded single bovine chromaffin cellsK+-induced [Ca2+]i increases1.2 µM[7]
K+-stimulated bovine chromaffin cellsCatecholamine release2.6 µM[7]

Table 2: Comparative Calcium Channel Blocking Activity of this compound and Flunarizine

Experimental ModelParameterThis compound (IC50)Flunarizine (IC50)Reference
K+-depolarized bovine chromaffin cells45Ca2+ uptake4.8 µM6.7 µM[7]
Voltage-clamped bovine chromaffin cellsWhole-cell Ca2+ currents4.0 µM2.2 µM[7]
Fura-2-loaded single bovine chromaffin cellsK+-induced [Ca2+]i increases1.2 µM0.6 µM[7]
K+-stimulated bovine chromaffin cellsCatecholamine release2.6 µM1.2 µM[7]

Table 3: Effects of this compound on Intracellular Calcium in Bovine Adrenal Chromaffin Cells

ConditionParameterThis compound ConcentrationObservationReference
BasalPeak [Ca2+]c increase30 µM0.53 ± 0.07 µM[8]
High K+ (70 mM) stimulationInhibition of [Ca2+]c spike30 µMFull suppression[8]
Veratridine-induced [Ca2+]i oscillationsInhibition30 µMAbolished oscillations[9]

Signaling Pathways and Experimental Workflows

Calcium Channel Blockade and Intracellular Calcium Modulation

This compound exerts its effects primarily through the blockade of voltage-gated calcium channels, which in turn modulates intracellular calcium concentrations. This action is central to its potential therapeutic applications.

This compound This compound VGCC Voltage-Gated Calcium Channels This compound->VGCC blocks Ca_influx Ca2+ Influx VGCC->Ca_influx mediates Ca_intracellular Intracellular Ca2+ Concentration Ca_influx->Ca_intracellular increases Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Ca_intracellular->Cellular_Response triggers

This compound's primary mechanism of action.

Experimental Workflow for Assessing Calcium Channel Blockade

A typical workflow to investigate the calcium channel blocking properties of this compound involves cell culture, electrophysiology, and calcium imaging techniques.

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Calcium Imaging Cell_Culture Culture Bovine Chromaffin Cells Patch_Clamp Whole-cell Patch Clamp Cell_Culture->Patch_Clamp Fura2_Loading Load Cells with Fura-2 AM Cell_Culture->Fura2_Loading Record_Currents Record Voltage-Gated Ca2+ Currents Patch_Clamp->Record_Currents Apply_this compound Apply this compound Record_Currents->Apply_this compound Analyze_Block Analyze Current Inhibition (IC50) Apply_this compound->Analyze_Block Stimulate_Cells Stimulate with High K+ Fura2_Loading->Stimulate_Cells Measure_Fluorescence Measure [Ca2+]i Changes Stimulate_Cells->Measure_Fluorescence Dotarizine_Effect Assess this compound's Effect on [Ca2+]i Measure_Fluorescence->Dotarizine_Effect

Workflow for in vitro characterization of this compound.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Calcium Current Inhibition

This protocol is designed to measure the inhibitory effect of this compound on voltage-gated calcium channels in a suitable cell line, such as bovine chromaffin cells.

Materials:

  • Bovine chromaffin cells

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 Cs-glutamate, 20 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO)

  • Patch clamp rig with amplifier, data acquisition system, and microscope

Procedure:

  • Culture bovine chromaffin cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a single, healthy cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Record baseline calcium currents.

  • Perfuse the chamber with external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).

  • Record calcium currents at each concentration after a stable effect is reached.

  • Wash out the drug with the external solution to check for reversibility.

  • Analyze the data to determine the concentration-dependent inhibition of the calcium current and calculate the IC50 value.

Fura-2 Calcium Imaging for Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to stimulation and the modulatory effect of this compound.

Materials:

  • Bovine chromaffin cells or other suitable cell line

  • Krebs-HEPES solution (in mM): 140 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • High K+ solution (e.g., 70 mM KCl, with adjusted NaCl to maintain osmolarity)

  • This compound stock solution (in DMSO)

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm

Procedure:

  • Plate cells on glass-bottom dishes.

  • Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM and 0.02% Pluronic F-127 in Krebs-HEPES).

  • Incubate cells with the loading solution for 30-60 minutes at 37°C.

  • Wash the cells with Krebs-HEPES solution to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the dish on the fluorescence microscope.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Stimulate the cells with a brief application of high K+ solution to induce calcium influx.

  • Record the change in the 340/380 nm fluorescence ratio, which corresponds to changes in [Ca2+]i.

  • Wash the cells and allow [Ca2+]i to return to baseline.

  • Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Repeat the high K+ stimulation in the presence of this compound and record the fluorescence changes.

  • Analyze the data to determine the effect of this compound on both basal and stimulated [Ca2+]i levels.

Vascular Smooth Muscle Contraction Assay

This protocol assesses the effect of this compound on the contraction of isolated vascular smooth muscle, which is relevant to its potential effects on cerebral arteries.

Materials:

  • Rabbit basilar arteries or aorta

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose, gassed with 95% O2/5% CO2

  • High K+ Krebs solution (e.g., 80 mM KCl)

  • 5-Hydroxytryptamine (5-HT)

  • Noradrenaline

  • This compound stock solution

  • Organ bath system with force transducers

Procedure:

  • Isolate rabbit basilar arteries or aorta and cut them into rings (2-3 mm).

  • Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2/5% CO2.

  • Allow the rings to equilibrate under a resting tension of ~1 g for at least 60 minutes.

  • Induce contraction by adding a contractile agent such as high K+ solution, 5-HT (10⁻⁵ M), or noradrenaline (10⁻⁶ M).[10]

  • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath and record the relaxation response.[10]

  • Alternatively, pre-incubate the rings with this compound before adding the contractile agent to assess its inhibitory effect.

  • Analyze the data to determine the concentration-response curve for this compound-induced relaxation or inhibition of contraction.

Neuroprotective and Anti-apoptotic Assays in SH-SY5Y Neuroblastoma Cells

Cell Viability Assay (MTT Assay) for Neuroprotection

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the protective effect of this compound against a neurotoxic insult.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxic agent (e.g., H2O2, MPP+, glutamate)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce neurotoxicity by adding the chosen neurotoxic agent (e.g., 100 µM H2O2) to the wells (except for the control group).

  • Incubate for the desired period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells and assess the protective effect of this compound.

Caspase-3 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if this compound can prevent apoptosis.

Materials:

  • SH-SY5Y cells

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound stock solution

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plates

  • Microplate reader or fluorometer

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent.

  • Incubate for the time specified by the apoptosis induction protocol.

  • Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate to allow for the cleavage of the substrate by active caspase-3.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Quantify caspase-3 activity and compare the levels in this compound-treated cells to the control and apoptosis-induced groups.

Conclusion

The in vitro experimental models described provide a robust framework for characterizing the pharmacological properties of this compound. The available data strongly support its role as a calcium channel blocker with some selectivity for certain vascular beds. While its 5-HT2 receptor antagonist activity is established, further quantitative binding studies would be beneficial. The potential neuroprotective effects of this compound represent an important area for future investigation, and the provided protocols offer a starting point for such studies in relevant cell models like the SH-SY5Y neuroblastoma cell line. These detailed methodologies and the accompanying data will be valuable for researchers in the fields of pharmacology, neuroscience, and drug development.

References

Dotarizine: Application Notes and Protocols for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a piperazine (B1678402) derivative that has been investigated for its potential therapeutic effects, notably in the context of migraine prophylaxis.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key ion channels and receptor systems. Primarily, this compound is recognized as a calcium channel blocker, exhibiting activity against T-type, L-type, and P/Q-type voltage-gated calcium channels.[3] Additionally, it functions as a serotonin (B10506) 5-HT2A receptor antagonist.[1][2] This document provides detailed application notes and protocols for characterizing the effects of this compound on various ion channels using patch clamp electrophysiology, a gold-standard technique for investigating ion channel function.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on various voltage-gated ion channels as determined by electrophysiological and related studies.

Table 1: this compound Blockade of Voltage-Gated Calcium Channels

Channel SubtypeCell TypeIC50Experimental ConditionsReference
P/Q-typeBovine adrenal chromaffin cellsNot specifiedWhole-cell patch clamp. Currents pharmacologically isolated with ω-conotoxin GVIA (1 µM) and nifedipine (B1678770) (3 µM).[3]
L-typeNot specifiedNot specifiedFurther research is needed to quantify the IC50 value.
T-typeNot specifiedNot specifiedFurther research is needed to quantify the IC50 value.

Table 2: Voltage-Dependence of this compound Blockade

Channel SubtypeHolding PotentialBlockade EffectCell TypeReference
P/Q-type-60 mVGreater blockadeBovine adrenal chromaffin cells[3]
P/Q-type-80 mVModerate blockadeBovine adrenal chromaffin cells[3]
P/Q-type-110 mVLesser blockadeBovine adrenal chromaffin cells[3]

Signaling Pathways

This compound's antagonism of the 5-HT2A receptor is a key aspect of its pharmacological profile. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, this pathway initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][5][6][7][8] PKC, in turn, can modulate the activity of various ion channels through phosphorylation. By blocking the 5-HT2A receptor, this compound can inhibit this signaling cascade, thereby indirectly influencing ion channel function.

Dotarizine_5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 produces DAG Diacylglycerol (DAG) PIP2->DAG produces This compound This compound This compound->5HT2A Antagonizes Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ion_Channel Ion Channel Modulation PKC->Ion_Channel Phosphorylates

Caption: this compound's antagonistic action on the 5-HT2A receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on specific ion channels using whole-cell patch clamp electrophysiology.

Protocol 1: Characterization of this compound's Effect on P/Q-type Calcium Channels in Bovine Adrenal Chromaffin Cells

This protocol is designed to isolate and record P/Q-type calcium channel currents and assess their modulation by this compound.[3]

1. Cell Preparation:

  • Isolate bovine adrenal chromaffin cells using established enzymatic digestion methods.

  • Plate the isolated cells on glass coverslips and culture for 1-3 days before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH. To isolate Ba²+ currents as the charge carrier, replace CaCl2 with BaCl2.

  • Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 20 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.[9][10]

  • Pharmacological Agents:

    • ω-conotoxin GVIA (1 µM) to block N-type Ca²⁺ channels.

    • Nifedipine (3 µM) to block L-type Ca²⁺ channels.

    • This compound stock solution (e.g., 10 mM in DMSO), diluted to final concentrations in the external solution.

3. Electrophysiological Recording:

  • Perform whole-cell patch clamp recordings at room temperature.

  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) and achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

4. Voltage Protocol and Data Acquisition:

  • To elicit P/Q-type Ca²⁺ currents, apply depolarizing voltage steps from the holding potential. A typical protocol would be steps from -80 mV to +60 mV in 10 mV increments for 200 ms.

  • To study voltage-dependent block, use different holding potentials such as -110 mV, -80 mV, and -60 mV.[3]

  • Record baseline currents in the presence of ω-conotoxin GVIA and nifedipine to ensure isolation of P/Q-type currents.

  • Perfuse the cells with increasing concentrations of this compound and record the resulting currents.

  • Allow sufficient time for the drug to equilibrate at each concentration.

  • Perform a washout with the drug-free external solution to assess the reversibility of the block.

5. Data Analysis:

  • Measure the peak inward current at each voltage step in the absence and presence of this compound.

  • Construct current-voltage (I-V) relationship curves.

  • Generate concentration-response curves by plotting the percentage of current inhibition against the this compound concentration and fit with the Hill equation to determine the IC50 value.

  • Analyze the effect of different holding potentials on the degree of block to characterize voltage-dependence.

PQ_Type_Workflow Cell_Prep Prepare Bovine Adrenal Chromaffin Cells Recording Establish Whole-Cell Patch Clamp Recording Cell_Prep->Recording Solutions Prepare External/Internal Solutions & Drugs Solutions->Recording Isolate_Currents Isolate P/Q-type Currents (ω-conotoxin GVIA + Nifedipine) Recording->Isolate_Currents Voltage_Protocol Apply Voltage-Step Protocol (e.g., -80mV to +60mV) Isolate_Currents->Voltage_Protocol Apply_this compound Apply Increasing Concentrations of this compound Voltage_Protocol->Apply_this compound Data_Acquisition Record Currents and Perform Washout Apply_this compound->Data_Acquisition Data_Analysis Analyze Data: I-V curves, IC50, Voltage-Dependence Data_Acquisition->Data_Analysis

Caption: Experimental workflow for studying this compound's effect on P/Q-type calcium channels.

Protocol 2: Screening this compound's Effect on Voltage-Gated Sodium Channels (e.g., Nav1.5) in a Heterologous Expression System

This protocol provides a framework for assessing the potential inhibitory effects of this compound on voltage-gated sodium channels, using a cell line stably expressing the channel of interest.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the desired sodium channel subtype (e.g., Nav1.5).

  • Plate cells on coverslips for patch clamp experiments.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Follow the general whole-cell patch clamp procedures as outlined in Protocol 1.

  • Use pipettes with a resistance of 2-4 MΩ.

  • Hold the cell at a holding potential of -100 mV to ensure channels are in a resting state.

4. Voltage Protocol and Data Acquisition:

  • Elicit sodium currents by applying a depolarizing step to -10 mV for 50 ms.

  • To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 pulses at 10 Hz).

  • Record baseline currents before drug application.

  • Perfuse with various concentrations of this compound and repeat the voltage protocol.

  • Perform a washout to check for reversibility.

5. Data Analysis:

  • Measure the peak inward sodium current in the absence and presence of this compound.

  • For use-dependence, compare the reduction in current amplitude over the pulse train.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: Investigating this compound's Impact on Voltage-Gated Potassium Channels (e.g., Kv family)

This protocol outlines a general approach to screen for this compound's effects on outward potassium currents.

1. Cell Preparation:

  • Use a cell line expressing the specific potassium channel subtype of interest or primary cultured neurons known to express the target channel.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.[9][10]

3. Electrophysiological Recording:

  • Perform whole-cell patch clamp recordings as described in the previous protocols.

  • Hold the cell at a holding potential of -80 mV.

4. Voltage Protocol and Data Acquisition:

  • Evoke potassium currents by applying depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 500 ms.

  • Record baseline currents.

  • Apply different concentrations of this compound and record the resulting currents.

  • Perform a washout.

5. Data Analysis:

  • Measure the steady-state outward current at the end of each voltage step.

  • Construct I-V curves and concentration-response curves to determine the effect of this compound and its IC50, if applicable.

Conclusion

These application notes and protocols provide a comprehensive framework for researchers to investigate the electrophysiological effects of this compound on various ion channels. By employing these detailed methodologies, scientists can further elucidate the precise mechanisms underlying this compound's pharmacological actions, contributing to a deeper understanding of its therapeutic potential and guiding future drug development efforts. Further research is warranted to obtain more extensive quantitative data, particularly IC50 values for T-type and L-type calcium channels, as well as to explore the effects on a broader range of sodium and potassium channel subtypes.

References

Application Notes and Protocols for Calcium Imaging of Dotarizine in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dotarizine is a piperazine (B1678402) derivative recognized for its activity as a calcium channel blocker and its potential application in the prophylactic treatment of migraines.[1][2][3] Its mechanism of action involves the modulation of intracellular calcium ([Ca2+]i) homeostasis, a critical component of neuronal signaling, excitability, and pathophysiology. Calcium imaging in cultured neurons is a powerful and widely adopted technique to investigate the functional effects of pharmacological compounds like this compound on neuronal calcium dynamics at the single-cell level.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing fluorescence-based calcium imaging to characterize the effects of this compound on cultured neurons. The primary mechanism of this compound involves a dual action: the reversible blockade of voltage-dependent calcium channels (VDCCs) and the depletion of calcium from endoplasmic reticulum (ER) stores.[6][7] The following protocols will enable researchers to dissect these distinct effects.

Mechanism of Action of this compound

This compound exhibits a unique, dual mechanism in modulating neuronal intracellular calcium.

  • Blockade of Voltage-Dependent Calcium Channels (VDCCs) : this compound reversibly inhibits the influx of extracellular calcium through VDCCs, particularly P/Q-type and L-type channels.[8][9] This action is voltage-dependent and is considered a key factor in its therapeutic potential, as it can prevent excessive neuronal depolarization and excitotoxicity.[9]

  • Depletion of Endoplasmic Reticulum (ER) Calcium Stores : Unlike its parent compound flunarizine (B1672889), this compound induces a transient increase in cytosolic calcium.[6][7] This occurs because it promotes the release of calcium from internal stores within the endoplasmic reticulum, an action it shares with compounds like thapsigargin (B1683126) and cyclopiazonic acid (CPA).[6][7] This effect is reversible.[6][7]

Dotarizine_Mechanism cluster_extracellular Extracellular Space cluster_cell Neuron Ca_ext Ca²⁺ VDCC Voltage-Dependent Calcium Channel (VDCC) Ca_ext->VDCC Influx Ca_cyto Cytosolic Ca²⁺ [Ca²⁺]i VDCC->Ca_cyto ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ ER->Ca_cyto Release This compound This compound This compound->VDCC Blocks This compound->ER Induces Release

Caption: Dual mechanism of this compound action on neuronal calcium.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound as reported in studies on bovine chromaffin cells, a common model for neurons.

ParameterValueCell TypeCommentsReference
Peak [Ca2+]c Increase 0.53 ± 0.07 µMFura-2-loaded bovine chromaffin cellsCaused by 30 µM this compound application, peaking in 2-5 mins.[6][7]
IC50 for K+-induced 45Ca2+ uptake 4.8 µMK+-depolarized bovine chromaffin cellsMeasures inhibition of calcium influx through VDCCs.[8]
IC50 for whole-cell Ca2+ currents 4.0 µMVoltage-clamped bovine chromaffin cellsDirect measure of VDCC blockade.[8]
IC50 for K+-induced [Ca2+]i transients 1.2 µMFura-2-loaded bovine chromaffin cellsInhibition of depolarization-induced calcium spikes.[8]
IC50 for K+-induced catecholamine release 2.6 µMBovine chromaffin cellsFunctional consequence of VDCC blockade.[8]
Concentration for P/Q channel block 10 - 30 µMVoltage-clamped bovine chromaffin cellsBlocks the P/Q fraction of barium currents (IBa).[9]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neurons

This protocol outlines the basic steps for establishing a primary neuronal culture, a prerequisite for imaging experiments.

Materials:

  • E18 mouse or rat embryos

  • Hanks' Balanced Salt Solution (HBSS), calcium- and magnesium-free

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated glass-bottom dishes or 96-well plates

  • Fire-polished Pasteur pipette

Procedure:

  • Aseptically dissect cerebral cortices from E18 embryos and place them in cold HBSS.

  • Mince the tissue and digest with trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate the trypsin by adding FBS-containing medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.

  • Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium, and count the viable cells.

  • Plate the neurons onto poly-D-lysine coated surfaces at a suitable density (e.g., 100,000 cells/cm²).

  • Culture the neurons at 37°C in a 5% CO2 incubator for 10-14 days to allow for the development of mature networks before performing calcium imaging.

Protocol 2: General Calcium Imaging with Fluo-4 AM

This protocol describes the standard procedure for loading cultured neurons with the calcium indicator Fluo-4 AM and preparing them for imaging.

Calcium_Imaging_Workflow start Cultured Neurons (10-14 DIV) wash1 Wash with HBSS start->wash1 load Load with Fluo-4 AM (3-5 µM in HBSS) 30-60 min @ 37°C wash1->load wash2 Wash 3x with HBSS to remove excess dye load->wash2 deesterify De-esterification 15-30 min @ RT wash2->deesterify image Begin Fluorescence Imaging deesterify->image

Caption: General experimental workflow for calcium imaging.

Materials:

  • Cultured neurons on glass-bottom dishes or plates

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluo-4 AM (stock solution in DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • DMSO

  • Fluorescence microscope with an excitation source (~488 nm), emission filter (~520 nm), and a digital camera.

Procedure:

  • Prepare Loading Solution: Prepare a 3-5 µM Fluo-4 AM loading solution in HBSS. To facilitate dye loading, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic® F-127, then dilute this mixture into the HBSS to the final concentration. The final DMSO concentration should be <0.5%.[10][11]

  • Dye Loading: Remove the culture medium from the neurons and gently wash once with pre-warmed HBSS. Add the Fluo-4 AM loading solution and incubate in the dark for 30-60 minutes at 37°C or room temperature.[10][11][12]

  • Wash: After incubation, gently wash the cells three times with fresh, pre-warmed HBSS to remove extracellular dye.

  • De-esterification: Add fresh HBSS to the cells and incubate for an additional 15-30 minutes at room temperature in the dark. This allows for the complete cleavage of the AM ester group by intracellular esterases, trapping the fluorescent indicator inside the neurons.[12][13]

  • Imaging: The cells are now ready for imaging. Place the dish on the microscope stage and proceed with the desired experiment.

Protocol 3: Assay for this compound Inhibition of VDCCs

This experiment measures the ability of this compound to block calcium influx triggered by neuronal depolarization.

VDCC_Inhibition_Workflow cluster_0 Experimental Timeline baseline 1. Record Baseline Fluorescence (F₀) (1-2 min) pretreat 2. Pre-incubate with this compound (5-10 min) baseline->pretreat stimulate 3. Stimulate with High K⁺ Solution (+ this compound) pretreat->stimulate record 4. Record Fluorescence Response (F) stimulate->record washout 5. Washout & Recovery record->washout

Caption: Workflow for testing VDCC inhibition by this compound.

Specific Reagents:

  • High Potassium (K+) Solution: HBSS where the concentration of KCl is raised to 50-70 mM (with a corresponding reduction in NaCl to maintain osmolarity).

  • This compound stock solution (in DMSO).

Procedure:

  • Load neurons with Fluo-4 AM as described in Protocol 2.

  • Place the dish on the microscope and identify a field of healthy neurons.

  • Begin image acquisition, recording baseline fluorescence (F₀) for 1-2 minutes in normal HBSS.

  • Control Response: Perfuse the cells with the high K+ solution to depolarize the neurons and open VDCCs. Record the sharp increase in fluorescence. After the peak, wash with normal HBSS to allow the signal to return to baseline.

  • This compound Inhibition: After the cells have recovered, pre-incubate them with the desired concentration of this compound (e.g., 1-10 µM) in normal HBSS for 5-10 minutes.

  • While continuing to record, stimulate the neurons with the high K+ solution that also contains the same concentration of this compound.

  • Record the fluorescence response. A reduction in the peak fluorescence intensity compared to the control response indicates blockade of VDCCs.

  • To test for reversibility, wash out the this compound and high K+ with normal HBSS for 5-10 minutes and re-stimulate with high K+ alone.[8]

  • Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50.

Protocol 4: Assay for ER Calcium Store Depletion

This experiment is designed to isolate and measure the transient calcium increase caused by this compound's effect on the ER.

ER_Depletion_Workflow cluster_1 Experimental Timeline baseline 1. Record Baseline Fluorescence (F₀) in Ca²⁺-free HBSS apply_dot 2. Apply this compound (e.g., 30 µM) baseline->apply_dot record 3. Record Transient [Ca²⁺]i Increase (5-10 min) apply_dot->record

Caption: Workflow for testing ER calcium release by this compound.

Specific Reagents:

  • Calcium-Free HBSS: HBSS prepared without CaCl2 and typically supplemented with a low concentration of EGTA (e.g., 0.5 mM) to chelate any residual extracellular calcium.

  • This compound stock solution (in DMSO).

Procedure:

  • Load neurons with Fluo-4 AM as described in Protocol 2.

  • Prior to imaging, replace the normal HBSS with Calcium-Free HBSS and allow the cells to equilibrate for several minutes. This step is critical to ensure that any observed signal originates from intracellular stores, not from extracellular influx.

  • Begin image acquisition, recording a stable baseline fluorescence for 1-2 minutes.

  • Apply this compound (e.g., 30 µM) to the cells while continuously recording.[6][7]

  • Observe and record the slow, transient increase in intracellular calcium, which should peak within 2-5 minutes and then gradually decline.[6][7]

  • This experiment confirms that this compound can mobilize calcium from internal stores, independent of VDCC activation.

Data Analysis and Interpretation

  • Define Regions of Interest (ROIs): Draw ROIs around the cell bodies of individual, healthy neurons to extract their mean fluorescence intensity over time.

  • Calculate Fluorescence Change: The raw fluorescence data (F) should be normalized to the initial baseline fluorescence (F₀) for each cell. The most common representation is the ratio ΔF/F₀, calculated as (F - F₀) / F₀. This corrects for variations in cell size and dye loading.

  • Interpretation of Results:

    • VDCC Inhibition Assay: A significant reduction in the peak ΔF/F₀ in the presence of this compound following high K+ stimulation confirms its role as a VDCC blocker. The degree of inhibition can be quantified and plotted against the drug concentration to determine the IC50.

    • ER Depletion Assay: The observation of a transient increase in ΔF/F₀ upon this compound application in calcium-free media demonstrates its ability to release calcium from internal stores. The amplitude and duration of this transient can be quantified.

By employing these protocols, researchers can effectively characterize the dual mechanisms of this compound's action on neuronal calcium signaling, providing valuable insights for both basic neuroscience and drug development.

References

Application Notes and Protocols: Serotonin Receptor Binding Assays for Dotarizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a calcium channel blocker and serotonin (B10506) 5-HT2 receptor antagonist.[1] Its interaction with serotonin receptors is of significant interest for its therapeutic applications, including the treatment of migraine.[1] These application notes provide detailed protocols for conducting serotonin receptor binding assays for this compound, specifically focusing on the 5-HT1A and 5-HT2A receptor subtypes. The provided methodologies and data presentation formats are designed to assist researchers in characterizing the binding profile of this compound and similar compounds.

While this compound is known to be a 5-HT2 receptor antagonist, publicly available quantitative binding affinity data (e.g., Ki or IC50 values) for specific serotonin receptor subtypes is limited. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.

Data Presentation: this compound Binding Affinity Profile

Receptor SubtypeRadioligandK_d (nM) of RadioligandTest CompoundK_i (nM) of Test CompoundHill Slopen
5-HT1A[³H]-8-OH-DPAT1.2This compoundData not available--
5-HT2A[³H]-Ketanserin0.8This compoundData not available--
5-HT2C[³H]-Mesulergine1.5This compoundData not available--
D2[³H]-Spiperone0.3This compoundData not available--

Note: Specific quantitative binding affinity data for this compound at the listed receptors were not found in publicly available literature. The table above serves as a template for data presentation.

Experimental Protocols

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the human 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[2]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: 10 µM Serotonin or Spiperone.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membrane preparation in assay buffer to the desired final concentration (typically 5-15 µg of protein per well).

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for a final volume of 200 µL per well:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (at a final concentration near its K_d, e.g., 0.5-2.0 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM Serotonin), 50 µL of [³H]-8-OH-DPAT, and 100 µL of the diluted membrane preparation.

    • Competitive Binding: 50 µL of each serial dilution of this compound, 50 µL of [³H]-8-OH-DPAT, and 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM from NSB wells) from the total binding (CPM from total binding wells).

  • For the competitive binding wells, calculate the percent inhibition of specific binding for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor.

Protocol 2: 5-HT2A Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the human 5-HT2A receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved and serially diluted.

  • Non-specific Binding Control: 10 µM Mianserin or unlabeled Ketanserin.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1. Dilute the membrane preparation in assay buffer to a suitable final concentration (typically 10-20 µg of protein per well).

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for a final volume of 250 µL per well:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Ketanserin (at a final concentration near its K_d, e.g., 0.5-1.5 nM), and 150 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM Mianserin), 50 µL of [³H]-Ketanserin, and 150 µL of the diluted membrane preparation.

    • Competitive Binding: 50 µL of each serial dilution of this compound, 50 µL of [³H]-Ketanserin, and 150 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle agitation.

  • Filtration: Terminate the incubation and wash the filters as described in Protocol 1.

  • Counting: Quantify the radioactivity as described in Protocol 1.

Data Analysis:

Follow the same data analysis steps as outlined in Protocol 1 to determine the IC₅₀ and K_i values for this compound at the 5-HT2A receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_inc_filt Incubation & Filtration cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Buffers and Reagents prep_membranes Prepare Cell Membranes prep_compound Prepare Serial Dilutions of this compound total_binding Total Binding (Membranes + Radioligand) nsb Non-specific Binding (Membranes + Radioligand + Unlabeled Ligand) comp_binding Competitive Binding (Membranes + Radioligand + this compound) incubation Incubate to Equilibrium filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting (CPM) calc Calculate Specific Binding & % Inhibition counting->calc curve_fit Generate Dose-Response Curve (IC50) calc->curve_fit ki_calc Calculate Ki using Cheng-Prusoff Equation curve_fit->ki_calc cluster_assay cluster_assay cluster_inc_filt cluster_inc_filt

Radioligand Binding Assay Workflow
Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling Serotonin_1A Serotonin Receptor_1A 5-HT1A Receptor Serotonin_1A->Receptor_1A Gi Gαi/o Receptor_1A->Gi Gby_1A Gβγ Receptor_1A->Gby_1A AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channel Gby_1A->GIRK Activation Ca_channel Ca²⁺ Channel Gby_1A->Ca_channel Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

5-HT1A Receptor Signaling Pathway

G cluster_5HT2A 5-HT2A Receptor Signaling Serotonin_2A Serotonin Receptor_2A 5-HT2A Receptor Serotonin_2A->Receptor_2A Gq Gαq/11 Receptor_2A->Gq PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC

5-HT2A Receptor Signaling Pathway

References

Application Note & Protocol: Quantification of Dotarizine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dotarizine in human plasma. The protocol is designed for pre-clinical and clinical research settings where the pharmacokinetic profiling of this compound is required. The described method involves a straightforward protein precipitation extraction of this compound from plasma, followed by reversed-phase HPLC separation and UV detection. While based on established analytical principles and data for similar compounds, this method requires full validation according to regulatory guidelines (e.g., FDA, ICH M10) before implementation in regulated studies.

Introduction

This compound is a calcium channel blocker with vasodilating properties. To support pharmacokinetic and toxicokinetic studies, a sensitive and reliable bioanalytical method for the quantification of this compound in biological matrices such as plasma is essential. This application note provides a starting point for the development and validation of an HPLC-UV method for this purpose. The proposed method is based on a simple protein precipitation for sample preparation, which is a common and effective technique for plasma samples.

Experimental

  • This compound reference standard

  • Internal Standard (IS) - A structurally similar compound not co-administered with this compound (e.g., Cinnarizine, subject to validation)

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade)

  • Human plasma (drug-free, with anticoagulant)

A standard HPLC system equipped with a UV detector is proposed. The following conditions are suggested as a starting point for method development and are based on a method used for this compound in a dissolution study.[1]

ParameterProposed Condition
HPLC System Agilent 1100 or equivalent
Column C18 Onyx Monolith (50 x 4.6 mm) or equivalent C18 column
Mobile Phase 0.1% Orthophosphoric acid in water : Acetonitrile (68:32, v/v)
Flow Rate 1.0 - 3.0 mL/min (to be optimized)
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
Detection UV at a wavelength to be determined by UV scan of this compound (e.g., 230-280 nm)
Internal Standard To be selected and validated

Protocols

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the selected Internal Standard (IS) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the primary stock solution with the mobile phase to create a range of concentrations for the calibration curve.

  • Working IS Solution: Prepare a working solution of the IS at a constant concentration.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the this compound working standard solutions to obtain final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 200, 500 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the working IS solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a portion of the supernatant into the HPLC system.

Method Validation

The proposed method must be fully validated according to international guidelines. The following parameters should be assessed:

  • Selectivity and Specificity: Analysis of blank plasma from multiple sources to ensure no interference at the retention times of this compound and the IS.

  • Linearity and Range: Assessment of the linear relationship between the peak area ratio (Analyte/IS) and the concentration of the analyte over a specified range. A correlation coefficient (r²) of >0.99 is generally required.

  • Accuracy and Precision: Determination of intra- and inter-day accuracy (% bias) and precision (% RSD) by analyzing QC samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response from extracted samples to that of unextracted standards.

  • Matrix Effect: Assessment of the ion suppression or enhancement of the analyte response by endogenous components of the plasma.

  • Stability: Evaluation of the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative stability in the autosampler.

Data Presentation

ParameterProposed Setting
Column C18 Onyx Monolith (50 x 4.6 mm) or equivalent
Mobile Phase 0.1% Orthophosphoric acid in water : Acetonitrile (68:32, v/v)
Flow Rate 1.5 mL/min (to be optimized)
Injection Volume 20 µL
Detection Wavelength To be determined (e.g., 260 nm)
Column Temperature 25 °C
Validation ParameterProposed SpecificationAcceptance Criteria
Linearity (r²) Calibration curve with at least 6 non-zero standards≥ 0.99
Accuracy (% Bias) At LLOQ, Low, Mid, and High QC levels (n=5)Within ±15% (±20% at LLOQ)
Precision (% RSD) At LLOQ, Low, Mid, and High QC levels (n=5)≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision-
Recovery At Low, Mid, and High QC levelsConsistent and reproducible
Stability (Freeze-Thaw) 3 cycles at -20°C and/or -80°CWithin ±15% of nominal
Stability (Short-Term) Room temperature for a defined periodWithin ±15% of nominal
Stability (Long-Term) At -20°C and/or -80°C for a defined periodWithin ±15% of nominal
Stability (Post-Prep) In autosampler for a defined periodWithin ±15% of nominal

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis HPLC Analysis plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound quantification in plasma.

G start Method Development validation Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision recovery Recovery validation->recovery stability Stability validation->stability sample_analysis Sample Analysis validation->sample_analysis

Caption: Logical flow of bioanalytical method development and validation.

Conclusion

The proposed HPLC-UV method provides a solid foundation for the quantification of this compound in human plasma. The protocol is designed to be straightforward and utilizes common laboratory equipment and reagents. It is imperative that comprehensive method validation be performed to ensure the reliability, accuracy, and precision of the data generated for pharmacokinetic studies and other applications in drug development.

References

Dotarizine Administration in Animal Models of Migraine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a calcium channel blocker and 5-HT2 receptor antagonist that has been investigated for its potential prophylactic effects in migraine.[1] Its mechanism of action suggests it may interfere with key pathological processes in migraine, such as cerebrovascular dysregulation and neuronal hyperexcitability. This document provides detailed application notes and experimental protocols for the administration of this compound in established animal models of migraine. Due to the limited specific literature on this compound in these models, the following protocols are based on its known pharmacological profile and adapted from standard procedures for similar compounds.

Mechanism of Action

This compound's therapeutic potential in migraine is believed to stem from its dual antagonism of L-type calcium channels and serotonin (B10506) 5-HT2 receptors.[1] This dual action may contribute to the stabilization of cerebral blood vessels and the modulation of neuronal activity within the trigeminovascular system.[1][2] The blockade of calcium influx can prevent the contraction of vascular smooth muscle, counteracting the vasoconstriction that can precede a migraine attack.[3] Additionally, antagonism of 5-HT2 receptors may inhibit neurogenic inflammation, a key process in the generation of migraine pain.[4][5]

Signaling Pathway

Dotarizine_Mechanism_of_Action cluster_0 Presynaptic Trigeminal Neuron cluster_1 Postsynaptic Dural Blood Vessel Action_Potential Action Potential Ca_Channel L-type Ca2+ Channel Action_Potential->Ca_Channel Depolarization CGRP_Vesicle CGRP Vesicles Ca_Channel->CGRP_Vesicle Ca2+ influx CGRP_Release CGRP Release CGRP_Vesicle->CGRP_Release CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor Vasodilation Vasodilation & Neurogenic Inflammation CGRP_Receptor->Vasodilation 5HT_Receptor 5-HT2A Receptor PLC PLC Activation 5HT_Receptor->PLC IP3_DAG IP3/DAG Signaling PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Ca_Release->Vasodilation 5HT 5-HT 5HT->5HT_Receptor This compound This compound This compound->Ca_Channel Blocks This compound->5HT_Receptor Blocks

Caption: Proposed mechanism of this compound in migraine.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data from preclinical studies specifically investigating this compound in animal models of migraine-like pain or neurogenic inflammation. The tables below are structured to accommodate such data as it becomes available.

Table 1: Effect of this compound on Nitroglycerin (NTG)-Induced Hyperalgesia

Treatment GroupDose (mg/kg)Route of AdministrationNMechanical Withdrawal Threshold (g) at 2h post-NTG (Mean ± SEM)Thermal Paw Lick Latency (s) at 2h post-NTG (Mean ± SEM)
Vehicle + Saline--Data not availableData not available
Vehicle + NTG--Data not availableData not available
This compound + NTGe.g., 25p.o.Data not availableData not available
Positive Control + NTGe.g., Sumatriptan (B127528) 0.6s.c.Data not availableData not available

Table 2: Effect of this compound on Neurogenic Dural Plasma Protein Extravasation

Treatment GroupDose (mg/kg)Route of AdministrationNEvans Blue Extravasation (µg/g dura mater) (Mean ± SEM)Percent Inhibition of Extravasation (%)
Sham (No Stimulation)--Data not available-
Vehicle + Stimulation--Data not available0
This compound + Stimulatione.g., 25p.o.Data not availableData not available
Positive Control + Stimulatione.g., Sumatriptan 0.1i.v.Data not availableData not available

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for administering this compound in two standard animal models of migraine.

Protocol 1: Nitroglycerin (NTG)-Induced Hyperalgesia in Rats

This model is widely used to screen for potential anti-migraine compounds by assessing their ability to prevent the development of cutaneous allodynia, a common symptom of migraine.[6][7][8]

Experimental Workflow:

NTG_Workflow Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Testing Environment (3 days) Acclimatization->Habituation Baseline Baseline Behavioral Testing (von Frey filaments, Hargreaves test) Habituation->Baseline Drug_Admin This compound/Vehicle Administration (e.g., 25 mg/kg, p.o.) Baseline->Drug_Admin NTG_Induction Nitroglycerin (NTG) Injection (10 mg/kg, i.p.) (30 min post-Dotarizine) Drug_Admin->NTG_Induction Behavioral_Testing Post-NTG Behavioral Testing (at 2 hours) NTG_Induction->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

Caption: Workflow for the NTG-induced hyperalgesia model.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimatization and Habituation: Animals are acclimatized to the housing facility for at least one week. For three consecutive days before the experiment, rats are habituated to the testing chambers (e.g., elevated mesh platforms for von Frey testing) for 1-2 hours each day to minimize stress-induced responses.

  • Baseline Behavioral Assessment:

    • Mechanical Allodynia: Periorbital and hind paw mechanical withdrawal thresholds are measured using von Frey filaments with the up-down method.

    • Thermal Hyperalgesia: Hind paw withdrawal latency to a radiant heat source is assessed using a plantar test apparatus (Hargreaves test).

  • Drug Administration:

    • This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • A dose of 25 mg/kg is administered orally (p.o.) by gavage.[1] This dose is based on a study in rabbits and may require optimization for rats.

    • The vehicle group receives an equivalent volume of the vehicle.

    • A positive control group can be included, for example, sumatriptan (0.6 mg/kg, s.c.) administered 30 minutes before NTG.

  • Migraine Model Induction:

    • Thirty minutes after this compound or vehicle administration, nitroglycerin (10 mg/kg, i.p.), freshly diluted in saline, is injected to induce a migraine-like state.[6][8]

  • Post-NTG Behavioral Assessment:

    • Two hours after the NTG injection, mechanical and thermal sensitivity are reassessed as described in the baseline assessment.

  • Data Analysis:

    • Changes in withdrawal thresholds and latencies are calculated and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reversal of NTG-induced hyperalgesia in the this compound-treated group compared to the vehicle group would indicate a potential anti-migraine effect.

Protocol 2: Neurogenic Dural Plasma Protein Extravasation in Rats

This model assesses the ability of a compound to block the leakage of plasma proteins from dural blood vessels following trigeminal nerve stimulation, a key event in neurogenic inflammation.[5][9]

Experimental Workflow:

PPE_Workflow Anesthesia Anesthetize Rat (e.g., sodium pentobarbital) Cannulation Cannulate Femoral Vein and Artery Anesthesia->Cannulation Tracheotomy Perform Tracheotomy and Ventilate Cannulation->Tracheotomy Craniotomy Perform Parasagittal Craniotomy Tracheotomy->Craniotomy Drug_Admin Administer this compound/Vehicle (e.g., 1-10 mg/kg, i.v.) Craniotomy->Drug_Admin Tracer_Injection Inject Evans Blue Tracer (30 mg/kg, i.v.) Drug_Admin->Tracer_Injection Stimulation Electrically Stimulate Trigeminal Ganglion (5 min) Tracer_Injection->Stimulation Perfusion Perfuse with Saline Stimulation->Perfusion Dura_Mater_Extraction Extract and Process Dura Mater Perfusion->Dura_Mater_Extraction Quantification Quantify Evans Blue Extravasation Dura_Mater_Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for the neurogenic plasma protein extravasation model.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) are used.

  • Surgical Preparation:

    • Rats are anesthetized (e.g., sodium pentobarbital, 60 mg/kg, i.p.).

    • The femoral vein and artery are cannulated for drug/tracer administration and blood pressure monitoring, respectively.

    • A tracheotomy is performed, and the animals are artificially ventilated.

    • The rat is placed in a stereotaxic frame, and a parasagittal craniotomy is performed to expose the dura mater and the superior sagittal sinus.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle for intravenous (i.v.) administration.

    • A range of doses (e.g., 1, 3, 10 mg/kg, i.v.) should be tested to determine efficacy.

    • The vehicle group receives an equivalent volume of the vehicle.

    • A positive control, such as sumatriptan (0.1 mg/kg, i.v.), can be used.

  • Induction and Measurement of Plasma Extravasation:

    • Five minutes after drug or vehicle administration, Evans blue dye (30 mg/kg), which binds to albumin, is injected intravenously as a tracer for plasma protein extravasation.

    • The trigeminal ganglion is electrically stimulated (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration) for 5 minutes to induce neurogenic inflammation.

  • Tissue Collection and Quantification:

    • Following stimulation, the animal is perfused with saline to remove intravascular Evans blue.

    • The dura mater is carefully dissected, weighed, and the Evans blue is extracted using formamide (B127407).

    • The concentration of Evans blue in the formamide is determined spectrophotometrically (at 620 nm) and quantified against a standard curve.

  • Data Analysis:

    • The amount of extravasated Evans blue (in µg/g of dura mater) is calculated for each group.

    • The percent inhibition of extravasation by this compound is calculated relative to the vehicle-treated, stimulated group.

    • Statistical significance is determined using appropriate tests (e.g., one-way ANOVA with post-hoc tests).

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound in widely accepted animal models of migraine. Given the absence of specific published data, these protocols are intended as a starting point, and optimization of dosages, timing, and specific parameters will be necessary. The dual mechanism of action of this compound as a calcium channel blocker and a 5-HT2 receptor antagonist provides a strong rationale for its investigation as a potential prophylactic treatment for migraine. Rigorous preclinical studies using these models are essential to validate its efficacy and further elucidate its precise mechanisms of action in the context of migraine pathophysiology.

References

Application Notes: Measuring Cerebral Blood Flow Changes After Dotarizine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a piperazine (B1678402) derivative recognized for its dual mechanism of action as both a calcium (Ca2+) channel blocker and a serotonin (B10506) (5-HT) receptor antagonist.[1][2] Specifically, it exhibits potent blocking effects on P/Q-type Ca2+ channels and antiserotoninergic properties at 5-HT2A and 5-HT2C receptors.[3][4] This pharmacological profile makes this compound a compound of significant interest for its vasodilatory and vasostabilizing effects on cerebral vasculature.[3][5] Its potential as a prophylactic medication for migraines, conditions often associated with disturbances in cerebrovascular reactivity, has been a key area of investigation.[3][4][6]

These application notes provide detailed protocols for measuring the effects of this compound on cerebral blood flow (CBF), primarily in preclinical models, based on published research. The methodologies described herein are essential for researchers investigating the pharmacodynamics of this compound or similar vasoactive compounds.

Mechanism of Action: How this compound Influences Cerebral Blood Flow

This compound's effect on cerebral blood vessels stems from its ability to interfere with two primary pathways that regulate vascular smooth muscle contraction.

  • Calcium Channel Blockade : Voltage-gated calcium channels on vascular smooth muscle cells are crucial for initiating contraction. By blocking these channels, particularly the P/Q-type, this compound inhibits the influx of extracellular Ca2+, leading to muscle relaxation and vasodilation.[4][7]

  • Serotonin Receptor Antagonism : Serotonin (5-HT) is a potent vasoconstrictor in cerebral arteries, acting through 5-HT2A and 5-HT2C receptors.[3] this compound antagonizes these receptors, preventing serotonin-mediated vasoconstriction and promoting a state of vascular relaxation or stability.[3][6]

The combination of these actions results in a reduction of cerebrovascular resistance, which can lead to an increase or stabilization of cerebral blood flow, particularly under conditions that would normally cause vasoconstriction, such as hyperventilation or hypoxia.[5][6][8]

Dotarizine_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell VGCC Voltage-Gated Ca2+ Channel (P/Q-type) Ca_Influx Ca2+ Influx VGCC->Ca_Influx HTR2 5-HT2A/2C Receptor HTR2->Ca_Influx Gq/PLC pathway (leads to Ca2+ release & channel sensitization) Contraction Muscle Contraction Ca_Influx->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Depolarization Depolarization Depolarization->VGCC Serotonin Serotonin (5-HT) Serotonin->HTR2 This compound This compound This compound->VGCC Blocks This compound->HTR2 Antagonizes Vasodilation Vasodilation / Vasostabilization This compound->Vasodilation Promotes

This compound's dual mechanism leading to vasodilation.

Quantitative Data Presentation

The following table summarizes data from a study investigating the effect of chronic oral administration of this compound (25 mg/kg for 5 days) on cerebrovascular reactivity in rabbits during a 15-minute hyperventilation challenge.[6] Blood flow velocity (BFV) was measured using Transcranial Doppler.

Experimental GroupCerebral ArteryMean Change in Blood Flow Velocity (BFV)
Control (Vehicle) Middle Cerebral Artery (MCA)-36%
Basilar Artery (BA)-14%
This compound-Treated Middle Cerebral Artery (MCA)+8%
Basilar Artery (BA)-6%

Data adapted from Chomicki J, et al., 2000.[6]

These results demonstrate this compound's strong antivasoconstrictive effect, particularly in the Middle Cerebral Artery, where it reversed the expected decrease in blood flow velocity caused by hyperventilation.[6]

Experimental Protocols

Measuring CBF can be achieved through various direct and indirect methods.[9][10] The protocols below describe a widely used indirect method (Transcranial Doppler), which was employed in key this compound studies, and a modern, non-invasive direct method (Arterial Spin Labeling MRI).[6][11]

Protocol 1: Measuring CBF Velocity Changes using Transcranial Doppler (TCD) Sonography in Rabbits

This protocol is based on methodologies used to assess this compound's effect on cerebrovascular reactivity.[3][6] TCD measures the velocity of blood flow in major cerebral arteries.[10]

Objective: To measure changes in blood flow velocity in the Middle Cerebral Artery (MCA) and Basilar Artery (BA) in response to this compound administration under a vasoconstrictive challenge (hyperventilation).

Materials:

  • This compound

  • Vehicle control (e.g., 0.25% agar (B569324) solution)[6]

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Transcranial Doppler (TCD) apparatus with a 2 MHz probe[12]

  • Mechanical ventilator

  • End-tidal CO2 monitor

  • Animal restraining system and surgical tools

  • Oral gavage needles

Procedure:

  • Animal Preparation & Acclimation:

    • Use adult rabbits (e.g., New Zealand white).[3][6]

    • House animals under standard laboratory conditions for at least one week prior to the experiment.

    • Divide animals into a control group and a this compound-treated group.

  • Drug Administration (Chronic Dosing Example):

    • For the treated group, administer this compound (e.g., 25 mg/kg) orally via gavage twice daily for 5 consecutive days.[6]

    • Administer an equivalent volume of the vehicle solution to the control group on the same schedule.[6]

    • Conduct the TCD measurement on the day following the final dose.[3]

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rabbit.

    • Secure the animal in a stereotaxic frame or other suitable head holder.

    • Intubate the animal and connect it to a mechanical ventilator to control breathing and induce hyperventilation when required.

    • Monitor vital signs, including heart rate, blood pressure, and end-tidal CO2.

  • TCD Measurement:

    • Identify the acoustic window (a thinner area of the skull) for insonating the MCA and BA. The transtemporal window is commonly used for the MCA.[10][12]

    • Apply coupling gel and place the TCD probe firmly on the identified window.

    • Optimize the signal to obtain a clear Doppler waveform from the target artery (MCA or BA).

  • Experimental Phases & Data Acquisition:

    • Baseline (Normoventilation): Record BFV for at least 10 minutes under normal ventilation conditions.[3]

    • Hyperventilation Challenge: Induce hyperventilation by increasing the ventilation rate to lower end-tidal CO2, causing vasoconstriction. Record BFV continuously for the duration of the challenge (e.g., 15 minutes).[6]

    • Recovery (Normoventilation): Return the animal to normal ventilation and record BFV for a recovery period (e.g., 10 minutes).[3]

  • Data Analysis:

    • From the TCD waveform, calculate the mean BFV for each phase of the experiment.

    • Calculate the percentage change in BFV from baseline for the hyperventilation phase for both control and this compound-treated groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the changes between the two groups.

TCD_Workflow A Animal Preparation (Acclimation, Grouping) B Chronic Drug Administration (this compound or Vehicle for 5 days) A->B C Anesthesia & Monitoring (Vitals, End-tidal CO2) B->C D TCD Probe Placement (Insonate MCA / BA) C->D E Baseline BFV Recording (Normoventilation) D->E F Hyperventilation Challenge (Induce Vasoconstriction) E->F G BFV Recording During Challenge F->G H Recovery BFV Recording (Return to Normoventilation) G->H I Data Analysis (% Change from Baseline, Stats) H->I

Experimental workflow for TCD measurement.
Protocol 2: Non-Invasive CBF Measurement using Arterial Spin Labeling (ASL) MRI in Rodents

ASL is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify CBF, providing high-resolution maps of brain perfusion.[11][13]

Objective: To quantitatively measure regional and global CBF changes before and after acute administration of this compound.

Materials:

  • This compound

  • Vehicle control (e.g., saline with appropriate solvent)

  • Anesthetic agent (e.g., isoflurane)

  • MRI scanner (e.g., 7T or higher for small animals) equipped with ASL sequences

  • Animal-compatible MRI coil (e.g., volume or surface coil)

  • Small animal physiological monitoring system (respiration, temperature)

  • Syringe pump for controlled intravenous infusion

Procedure:

  • Animal Preparation:

    • Anesthetize the rodent (e.g., rat or mouse) using isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture.

    • Place a catheter in the tail vein for intravenous drug administration.

    • Secure the animal in an MRI-compatible cradle with a head holder to minimize motion artifacts.

    • Insert the animal into the MRI scanner. Monitor and maintain body temperature and respiration rate throughout the experiment.

  • Baseline CBF Measurement:

    • Acquire anatomical reference scans (e.g., T2-weighted images).

    • Perform a baseline pseudo-continuous ASL (pCASL) or continuous ASL (CASL) scan to obtain quantitative CBF maps of the entire brain.[11] This typically involves acquiring a series of "label" and "control" images.

  • Drug Administration:

    • While the animal remains in the scanner, administer a bolus or controlled infusion of this compound (or vehicle) intravenously via the pre-placed catheter. An infusion dose of 0.05 mg/kg/min over 20 minutes has been used in other species and can be adapted.[8]

  • Post-Administration CBF Measurement:

    • Immediately following or at specific time points after administration, acquire a second set of ASL scans using the identical parameters as the baseline scan. This allows for a direct comparison of pre- and post-drug CBF.

  • Image Processing and Data Analysis:

    • Process the raw ASL data to calculate quantitative CBF maps (typically in units of ml/100g/min).[9] This involves subtracting the label images from the control images and applying a quantification model.[11]

    • Co-register the CBF maps to the anatomical scans.

    • Define regions of interest (ROIs) such as the cortex, striatum, and hippocampus, or perform a whole-brain (voxel-wise) analysis.

    • For each ROI, calculate the mean CBF at baseline and after this compound administration.

    • Perform statistical analysis (e.g., paired t-test) to identify significant changes in regional or global CBF induced by this compound.

ASL_Workflow A Animal Preparation (Anesthesia, IV Catheter) B Positioning in MRI & Physiological Monitoring A->B C Acquire Baseline ASL Scan (Pre-Drug CBF Map) B->C D Administer this compound or Vehicle (Intravenous Infusion) C->D E Acquire Post-Drug ASL Scan (Using Identical Parameters) D->E F Image Processing (Calculate CBF Maps) E->F G Data Analysis (ROI or Voxel-wise Comparison) F->G

Workflow for non-invasive ASL-MRI measurement.

References

Dotarizine in Preclinical Rodent Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotarizine is a dual-action antagonist targeting both serotonin (B10506) 5-HT2A receptors and voltage-gated L-type calcium channels. This unique pharmacological profile has prompted its investigation in various preclinical rodent models for conditions such as anxiety, vertigo, and cerebrovascular disorders. This document provides a comprehensive overview of reported this compound dosages, administration protocols, and the underlying signaling pathways, intended to guide researchers in designing in vivo rodent studies.

Data Presentation: this compound Dosage in Rodent Studies

The following tables summarize the reported dosages of this compound used in published in vivo rodent studies. It is crucial to note that the optimal dose for a specific experimental paradigm may require empirical determination.

SpeciesStrainAdministration RouteDosageVehicleStudy FocusReference
RatWistarOral50 mg/kgNot SpecifiedBehavioral Studies (Anxiety)[1]
RatNot SpecifiedOral25 mg/kg (twice daily for 10 days)Not SpecifiedBehavioral Studies
RabbitNew Zealand WhiteOral25 mg/kg (twice daily for 5 days)0.25% Agar (B569324)Cerebrovascular Reactivity[2][3]
CatNot SpecifiedIntravenous Infusion0.05 mg/kg/min (for 20 minutes)Not SpecifiedCerebrovascular Reactivity

Note: Data for mouse models were not available in the reviewed literature.

Experimental Protocols

Oral Administration in Rats (Behavioral Studies)

This protocol is based on studies investigating the anxiolytic and behavioral effects of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose, 0.25% agar, or as determined by solubility testing)

  • Oral gavage needles (20-22 gauge, 1.5-2 inches for adult rats)

  • Syringes (1-5 mL)

  • Balance and weighing materials

  • Mortar and pestle or appropriate homogenization equipment

Procedure:

  • Animal Acclimation: Wistar rats should be allowed to acclimate to the housing facility for at least one week prior to the experiment.

  • Dosage Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 50 mg/kg).

  • Vehicle Preparation: Prepare the chosen vehicle. If using a suspension, ensure it is homogenous. For example, to prepare a 0.25% agar solution, dissolve 0.25 g of agar in 100 mL of distilled water by heating and stirring until fully dissolved. Allow the solution to cool to a suitable temperature before adding the drug.

  • Drug Formulation: Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing to achieve the final desired concentration. Ensure the final formulation is a homogenous suspension.

  • Administration:

    • Gently restrain the rat.

    • Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle. The administration volume should typically not exceed 10 mL/kg.

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Experimental Timeline: In the cited behavioral studies, this compound was administered repeatedly.[1] The specific timing of administration relative to behavioral testing should be optimized based on the pharmacokinetic profile of this compound and the experimental design.

Oral Administration in Rabbits (Cerebrovascular Studies)

This protocol is adapted from studies examining the effects of this compound on cerebral blood flow.[2][3]

Materials:

  • This compound powder

  • 0.25% Agar solution

  • Oral dosing syringe or catheter suitable for rabbits

  • Balance and weighing materials

Procedure:

  • Animal Acclimation: New Zealand White rabbits should be housed individually and acclimated for a minimum of one week.

  • Dosage and Formulation: Prepare a suspension of this compound (25 mg/kg) in 0.25% agar.

  • Administration Schedule: In the referenced studies, this compound was administered orally twice daily for five consecutive days.[2][3]

  • Administration Technique: Administer the suspension using a suitable oral dosing syringe or catheter, ensuring the animal swallows the entire dose.

  • Experimental Measures: Cerebrovascular reactivity can be assessed using techniques such as transcranial Doppler to measure blood flow velocity in cerebral arteries.

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate two key signaling pathways:

  • 5-HT2A Receptor Antagonism: this compound acts as an antagonist at serotonin 5-HT2A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can modulate neuronal excitability and neurotransmitter release.

  • L-Type Calcium Channel Blockade: this compound also blocks L-type voltage-gated calcium channels. These channels are crucial for regulating calcium influx into neurons in response to membrane depolarization. Calcium entry through L-type channels is involved in a variety of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. By inhibiting these channels, this compound can reduce neuronal hyperexcitability.

Signaling Pathway Diagrams

Dotarizine_5HT2A_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Blocks Gq11 Gq/11 Receptor->Gq11 Activates Serotonin Serotonin Serotonin->Receptor Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.

Dotarizine_Calcium_Channel_Blockade cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects This compound This compound L_type_channel L-type Ca²⁺ Channel This compound->L_type_channel Blocks Ca_influx Ca²⁺ Influx L_type_channel->Ca_influx Depolarization Membrane Depolarization Depolarization->L_type_channel Opens Downstream Reduced Neuronal Excitability Ca_influx->Downstream

Caption: this compound blockade of L-type voltage-gated calcium channels.

Experimental Workflow for a Rodent Anxiety Study

The following diagram outlines a typical workflow for evaluating the anxiolytic potential of this compound in a rodent model, such as the elevated plus-maze.

Anxiolytic_Study_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation (1 week) habituation Habituation to Handling acclimation->habituation drug_prep This compound Formulation habituation->drug_prep randomization Randomization into Treatment Groups drug_prep->randomization dosing This compound or Vehicle Administration (e.g., Oral Gavage) randomization->dosing epm Elevated Plus-Maze Test dosing->epm data_collection Data Collection (Time in open/closed arms, entries) epm->data_collection stats Statistical Analysis data_collection->stats interpretation Interpretation of Results stats->interpretation

Caption: Experimental workflow for anxiolytic screening of this compound.

Conclusion

The available preclinical data suggest that this compound is a promising compound with potential therapeutic applications in neurological and psychiatric disorders. The provided dosage information and protocols offer a starting point for researchers designing in vivo rodent studies. Further investigation, particularly in mouse models, is warranted to fully elucidate the therapeutic potential and dose-response relationships of this compound. Careful consideration of the experimental design, including appropriate vehicle selection and administration techniques, is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Assessing Dotarizine's Cerebrovascular Effects with Transcranial Doppler Sonography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a calcium channel blocker and serotonin (B10506) 5-HT2 receptor antagonist that has demonstrated vasodilatory and vasostabilizing effects on cerebral vasculature.[1][2] These properties make it a compound of interest for conditions linked to cerebrovascular dysregulation, such as migraine.[1][2] Transcranial Doppler (TCD) sonography offers a non-invasive, real-time method to assess the hemodynamic effects of this compound on cerebral arteries.[3] These notes provide detailed protocols and data presentation guidelines for utilizing TCD in preclinical and clinical research involving this compound.

Mechanism of Action

This compound exerts its effects on cerebral blood vessels through a dual mechanism:

  • Calcium Channel Blockade: By inhibiting voltage-gated calcium channels on smooth muscle cells of cerebral arteries, this compound reduces calcium influx, leading to smooth muscle relaxation and subsequent vasodilation.[4][5]

  • Serotonin 5-HT2 Receptor Antagonism: this compound also blocks 5-HT2A and 5-HT2C receptors, antagonizing the vasoconstrictive effects of serotonin, a key mediator in cerebrovascular tone and implicated in migraine pathophysiology.[1]

These combined actions result in an overall antivasoconstrictive and vasostabilizing effect, which can be quantified using TCD by measuring changes in blood flow velocities and pulsatility.[1][2]

Signaling Pathway of this compound's Vasodilatory Effect

Dotarizine_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Serotonin_Receptor 5-HT2 Receptor Contraction Vasoconstriction Serotonin_Receptor->Contraction Stimulates Ca_Influx->Contraction Leads to Relaxation Vasodilation This compound This compound This compound->Ca_Channel Blocks This compound->Serotonin_Receptor Antagonizes Serotonin Serotonin Serotonin->Serotonin_Receptor Activates

Caption: this compound's dual mechanism of action on vascular smooth muscle cells.

Data Presentation

Quantitative data from TCD assessments should be summarized for clear interpretation and comparison. The following tables provide a template for organizing results from preclinical and clinical studies.

Table 1: Hemodynamic Effects of this compound during Hyperventilation in a Rabbit Model

Treatment GroupArteryParameterBaseline (Pre-Hyperventilation)During Hyperventilation% Change from Baseline
Control (Vehicle) MCAMean BFV (cm/s)ValueValue↓ 36%[2]
BAMean BFV (cm/s)ValueValue↓ 14%[2]
MCAPulsatility Index (PI)ValueValueValue
This compound (25 mg/kg) MCAMean BFV (cm/s)ValueValue↑ 8%[2]
BAMean BFV (cm/s)ValueValue↓ 6%[2]
MCAPulsatility Index (PI)ValueValueSignificantly decreased (P<0.1)[2]

BFV: Blood Flow Velocity; MCA: Middle Cerebral Artery; BA: Basilar Artery; PI: Pulsatility Index.

Table 2: Effect of this compound on Cerebrovascular Reactivity in a Cat Model

ConditionArteryParameterPre-InfusionPost-Infusion (this compound 0.05 mg/kg/min)
Normoventilation Cortical ArteriesDiameterValueAbolished vasoconstrictive effect[6]
MCABlood Flow VelocityValueAbolished vasoconstrictive effect[6]
Hyperventilation Cortical ArteriesDiameterValueAbolished vasoconstrictive effect[6]
MCABlood Flow VelocityValueAbolished vasoconstrictive effect[6]

Experimental Protocols

Protocol 1: Assessing Antivasoconstrictive Effects of this compound in an Animal Model

This protocol is based on methodologies used in studies assessing this compound's effects during hyperventilation-induced vasoconstriction.[1][2]

1. Animal Model and Preparation:

  • Species: New Zealand white rabbits (or other suitable species).[1][2]
  • Groups:
  • Control group receiving vehicle (e.g., 0.25% agar).[2]
  • Treatment group receiving this compound (e.g., 25 mg/kg, orally, twice daily for 5 days).[2]
  • Anesthesia: Anesthetize animals as per institutional guidelines.

2. TCD Equipment and Setup:

  • TCD System: Use a standard TCD ultrasound system with a 2 MHz probe.[7]
  • Acoustic Windows: Identify suitable acoustic windows (e.g., transtemporal) for insonating the Middle Cerebral Artery (MCA) and Basilar Artery (BA).[2][7]

3. Experimental Procedure:

  • Baseline Measurement: Record baseline Blood Flow Velocity (BFV) and Pulsatility Index (PI) in the MCA and BA under normoventilation.[1]
  • Induction of Vasoconstriction: Induce hyperventilation for a defined period (e.g., 15 minutes) to provoke cerebral vasoconstriction.[2]
  • Measurement during Hyperventilation: Continuously monitor and record BFV and PI throughout the hyperventilation period.
  • Recovery: Return the animal to normoventilation and record BFV and PI during the recovery phase (e.g., for 10 minutes).[1]

4. Data Analysis:

  • Calculate the mean BFV and PI for each phase (baseline, hyperventilation, recovery).
  • Determine the percentage change in BFV from baseline to hyperventilation for both control and this compound-treated groups.
  • Compare the PI values between the two groups.

Experimental Workflow for TCD Assessment of this compound

TCD_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Phase A1 Animal Model Selection (e.g., Rabbit) A2 Group Assignment (Control vs. This compound) A1->A2 A3 Drug Administration (e.g., 5 days oral dosing) A2->A3 B1 Anesthesia & TCD Setup A3->B1 Proceed to Experiment B2 Baseline TCD Measurement (Normoventilation) B1->B2 B3 Induce Vasoconstriction (e.g., 15 min Hyperventilation) B2->B3 B4 TCD Measurement during Vasoconstriction B3->B4 B5 Recovery Phase TCD (Normoventilation) B4->B5 C1 Calculate Mean BFV & PI B5->C1 Proceed to Analysis C2 Determine % Change in BFV C1->C2 C3 Compare PI between Groups C1->C3 C4 Statistical Analysis C2->C4 C3->C4

Caption: Workflow for assessing this compound's effects using TCD.

Protocol 2: General Protocol for TCD Assessment of Cerebrovascular Reactivity to a Pharmacological Agent

This protocol provides a general framework for assessing the effects of an intravenous agent like this compound on cerebrovascular reactivity.

1. Subject/Patient Preparation:

  • Obtain informed consent.
  • Position the subject comfortably in a supine or semi-recumbent position.
  • Establish intravenous access for drug administration.

2. TCD Monitoring:

  • Use a 2 MHz TCD probe to insonate the desired cerebral artery (e.g., MCA) through the transtemporal window.[7]
  • Secure the probe using a headset or fixation device to ensure a stable signal.
  • Obtain a stable baseline recording of BFV (systolic, diastolic, and mean), and PI for at least 5-10 minutes.

3. Pharmacological Intervention:

  • Administer this compound via intravenous infusion at a specified dose and rate (e.g., 0.05 mg/kg/min for 20 minutes).[6]
  • Continuously monitor and record TCD parameters throughout the infusion period.

4. Post-Infusion Monitoring:

  • Continue to record TCD parameters for a defined period post-infusion (e.g., 30-60 minutes) to assess the duration of the effect.

5. Data Analysis:

  • Divide the TCD recording into pre-infusion, during-infusion, and post-infusion segments.
  • Calculate the average values for all TCD parameters for each segment.
  • Perform statistical analysis to compare the different phases of the study.

Logical Relationship of TCD Parameters and this compound's Effect

TCD_Logic cluster_Drug_Action Pharmacological Action cluster_Vascular_Effect Vascular Effect cluster_TCD_Measurement TCD Measurement A This compound Administration B Cerebral Vasodilation A->B Causes C Decreased Vascular Resistance B->C Leads to D Increased Blood Flow Velocity (BFV) B->D Results in E Decreased Pulsatility Index (PI) C->E Reflected as

Caption: Relationship between this compound's action and TCD measurements.

Conclusion

Transcranial Doppler sonography is a valuable tool for elucidating the cerebrovascular effects of this compound. By employing standardized protocols and systematic data presentation, researchers can effectively quantify its vasodilatory and vasostabilizing properties. These application notes provide a foundation for designing and executing robust preclinical and clinical studies to further explore the therapeutic potential of this compound in cerebrovascular disorders.

References

Dotarizine Administration in Anesthetized Cat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Dotarizine in anesthetized cat models, with a focus on its cardiovascular, respiratory, and neurological effects. The following protocols and data are intended to serve as a guide for researchers designing and conducting preclinical studies involving this compound.

Introduction

This compound is a piperazine (B1678402) derivative with a dual mechanism of action, functioning as both a calcium channel blocker and a serotonin (B10506) (5-HT2A) receptor antagonist.[1] Its vasodilatory properties make it a compound of interest for various therapeutic applications. Understanding its physiological effects in a preclinical animal model, such as the anesthetized cat, is crucial for evaluating its safety and efficacy.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding this compound administration in anesthetized animal models. It is important to note that while some data exists for cats, particularly regarding cerebrovascular effects, the cardiovascular data is primarily derived from studies in anesthetized dogs and should be considered as an estimation for feline models.

Table 1: Intravenous this compound Dosages and Observed Cardiovascular Effects in Anesthetized Dogs

Dosage (IV Infusion)Heart RateBlood PressureTotal Peripheral ResistanceStroke Index & Ejection FractionReference
0.024 mg/kg/minNo significant changeNo significant changeNo significant changeNo significant change[2]
0.079 mg/kg/minTrend towards bradycardiaMean and diastolic pressures declinedDroppedSignificantly raised[2]
0.25 mg/kg/minTrend towards bradycardiaAortic and pulmonary artery mean and diastolic pressures declinedDroppedIncreased[2]

Note: This data is from studies conducted on thiopental-anesthetized dogs and should be extrapolated to cats with caution.

Table 2: Intravenous this compound Dosage and Cerebrovascular Effects in Anesthetized Cats

Dosage (IV Infusion)DurationPrimary Observed EffectReference
0.05 mg/kg/min20 minutesAbolished the vasoconstrictive effect of hyperventilation on cortical arteries.[1]

Experimental Protocols

Animal Preparation and Anesthesia

Objective: To induce and maintain a stable plane of surgical anesthesia suitable for cardiovascular, respiratory, and neurological monitoring.

Materials:

  • Adult domestic short-haired cats (specific pathogen-free)

  • Anesthetic agents (e.g., ketamine, xylazine (B1663881), isoflurane (B1672236), propofol)

  • Intravenous catheters

  • Endotracheal tubes

  • Mechanical ventilator

  • Warming pads

  • Veterinary monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor)

Protocol:

  • Pre-anesthetic Evaluation: Conduct a thorough physical examination of the cat to ensure it is healthy. Withhold food for 12 hours and water for 4 hours prior to anesthesia.

  • Induction of Anesthesia: Anesthesia can be induced with a combination of ketamine (10-20 mg/kg, IM) and xylazine (0.5-1 mg/kg, IM). Alternatively, propofol (B549288) (4-6 mg/kg, IV to effect) can be used.

  • Endotracheal Intubation: Once a sufficient depth of anesthesia is achieved, intubate the cat with an appropriately sized endotracheal tube to maintain a patent airway.

  • Maintenance of Anesthesia: Maintain anesthesia with isoflurane (1.5-2.5%) in 100% oxygen, delivered via a mechanical ventilator. Adjust the ventilator settings to maintain normocapnia (ETCO2 between 35-45 mmHg).

  • Catheterization: Place an intravenous catheter in a cephalic or saphenous vein for drug and fluid administration. For direct blood pressure monitoring, an arterial catheter can be placed in the femoral or dorsal pedal artery.

  • Monitoring: Continuously monitor vital signs throughout the experiment, including heart rate, respiratory rate, body temperature, arterial blood pressure, electrocardiogram (ECG), and oxygen saturation (SpO2). Maintain body temperature using a warming pad.

This compound Administration

Objective: To administer this compound intravenously at a controlled rate.

Materials:

  • This compound solution for injection

  • Syringe pump

  • Intravenous infusion set

Protocol:

  • Preparation of this compound Solution: Prepare a stock solution of this compound at the desired concentration in a suitable vehicle (e.g., sterile saline).

  • Intravenous Infusion: Administer the this compound solution via the intravenous catheter using a syringe pump. The infusion rate should be calculated based on the desired dosage and the animal's body weight.

    • For cerebrovascular studies, a dose of 0.05 mg/kg/min for 20 minutes has been used in cats.[1]

    • For cardiovascular studies, a dose range of 0.024 to 0.25 mg/kg/min can be explored, based on canine data.[2]

  • Control Group: A separate group of animals should receive an infusion of the vehicle alone to serve as a control.

Cardiovascular Monitoring

Objective: To assess the effects of this compound on cardiovascular function.

Materials:

  • Arterial catheter

  • Pressure transducer

  • ECG electrodes and monitor

  • Data acquisition system

Protocol:

  • Blood Pressure Measurement: Continuously measure systolic, diastolic, and mean arterial blood pressure via the arterial catheter connected to a pressure transducer.

  • Heart Rate and Rhythm: Continuously monitor heart rate and rhythm using a lead II ECG.

  • Data Recording: Record all cardiovascular parameters at baseline (before this compound administration) and at regular intervals during and after the infusion.

Respiratory Monitoring

Objective: To evaluate the effects of this compound on respiratory function.

Materials:

  • Capnograph

  • Pulse oximeter

  • Pneumotachometer (for tidal volume and respiratory rate measurement)

Protocol:

  • Respiratory Rate: Monitor the respiratory rate from the capnograph or pneumotachometer.

  • End-Tidal Carbon Dioxide (ETCO2): Continuously measure ETCO2 to assess ventilation.

  • Oxygen Saturation (SpO2): Monitor peripheral oxygen saturation using a pulse oximeter.

  • Tidal Volume: If a pneumotachometer is available, measure tidal volume to assess the depth of breathing.

  • Data Recording: Record all respiratory parameters at baseline and throughout the experiment.

Neurological Assessment (Limited in Anesthetized Model)

Objective: To observe for any overt neurological changes during this compound administration.

Protocol:

  • Pupillary Light Reflex: Periodically assess the pupillary light reflex.

  • Muscle Tone: Observe for any changes in muscle tone or the presence of tremors.

  • Electroencephalogram (EEG): For more detailed neurological assessment, EEG electrodes can be placed to monitor brain electrical activity.

Note: The assessment of neurological effects is limited in an anesthetized model. Behavioral studies in conscious animals would be required for a comprehensive neurological evaluation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in an anesthetized cat model.

Dotarizine_Mechanism This compound This compound Ca_Channel Voltage-Gated Calcium Channels This compound->Ca_Channel Blocks HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Antagonizes SMC Vascular Smooth Muscle Cell Ca_Channel->SMC Ca2+ influx Vasodilation Vasodilation Ca_Channel->Vasodilation Inhibition leads to Vasoconstriction Vasoconstriction SMC->Vasoconstriction HT2A_Receptor->SMC Signal Transduction HT2A_Receptor->Vasodilation Antagonism leads to Serotonin Serotonin (5-HT) Serotonin->HT2A_Receptor Activates

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Select Healthy Cat Anesthesia Induce and Maintain Anesthesia Animal_Selection->Anesthesia Instrumentation Catheterization and Monitor Placement Anesthesia->Instrumentation Baseline Record Baseline Physiological Data Instrumentation->Baseline Drug_Admin Administer this compound (or Vehicle) Baseline->Drug_Admin Data_Collection Continuous Monitoring and Data Collection Drug_Admin->Data_Collection Analysis Analyze Cardiovascular, Respiratory, and Neurological Data Data_Collection->Analysis Reporting Summarize Findings and Report Analysis->Reporting

Caption: Experimental workflow for this compound administration.

Conclusion

The administration of this compound in anesthetized cat models requires careful planning and execution. The provided protocols offer a framework for investigating its physiological effects. Due to the limited availability of feline-specific data, particularly for cardiovascular and respiratory parameters, researchers should initially consider dose-ranging studies and be prepared to adjust protocols based on real-time observations. The dual mechanism of this compound suggests potential for complex physiological responses, necessitating comprehensive and continuous monitoring.

References

Application Notes and Protocols for Chronic Oral Administration of Dotarizine in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a piperazine (B1678402) derivative that functions as a calcium channel blocker and a serotonin (B10506) 5-HT2A and 5-HT2C receptor antagonist.[1] These properties confer upon it vasodilatory and antivasoconstrictive effects, making it a subject of interest for its potential therapeutic applications, particularly in conditions like migraine.[1] This document provides detailed application notes and protocols for the chronic oral administration of this compound in rabbits, based on available preclinical research. The aim is to offer a comprehensive guide for researchers investigating the pharmacodynamics, pharmacokinetics, and safety profile of this compound in a rabbit model.

Data Presentation

Pharmacodynamic Effects on Cerebrovascular Reactivity

Chronic oral administration of this compound has been shown to modulate cerebrovascular reactivity in rabbits, particularly in response to hyperventilation-induced vasoconstriction.

Experimental ConditionArteryParameterControl Group (Hyperventilation)This compound-Treated Group (Hyperventilation)Reference
Hyperventilation (15 min)Middle Cerebral Artery (MCA)Mean Blood Flow Velocity (BFV)-36%+8%[2]
Hyperventilation (15 min)Basilar Artery (BA)Mean Blood Flow Velocity (BFV)-14%-6%[2]
Hyperventilation (10 min)Middle Cerebral Artery (MCA) & Basilar Artery (BA)Antivasoconstrictive PropertiesNot specifiedDecreased antivasoconstrictive properties observed after a two-day interval following a five-day administration period.[1]
Anoxic ConditionsMiddle Cerebral Artery (MCA) & Basilar Artery (BA)Vasodilatory Effects & Peripheral ResistanceNot specifiedStronger vasodilatory effects and a pronounced decrease in peripheral resistance were observed.[3]

Note: Detailed pharmacokinetic and toxicological data from chronic oral administration studies in rabbits are limited in the currently available literature. The provided data is primarily from pharmacodynamic studies.

Experimental Protocols

Chronic Oral Administration for Cerebrovascular Reactivity Studies

This protocol is based on methodologies described in studies investigating the vasostabilizing effects of this compound.[1][3]

1. Animal Model:

  • Species: New Zealand White rabbits or other suitable strain.

  • Number of Animals: A minimum of 6-8 animals per group is recommended to ensure statistical power. In one study, 13 rabbits were used.[1]

  • Housing: House animals individually in standard cages with ad libitum access to food and water, under a 12-hour light/dark cycle.

2. Drug Formulation and Administration:

  • Compound: this compound hydrochloride.

  • Vehicle: Dissolve this compound in a 0.25% agar (B569324) solution for oral administration.[3]

  • Dosage: 25 mg/kg body weight.[3]

  • Administration Schedule:

    • Administer the formulation orally three times at 10-hour intervals for a single-day intensive dosing.[3]

    • Alternatively, for a longer chronic study, administer the formulation once daily for five consecutive days.[1]

  • Route of Administration: Oral gavage.

3. Experimental Procedure (Hyperventilation Challenge):

  • Anesthesia: Anesthetize the rabbits with an appropriate anesthetic agent (e.g., ketamine and xylazine).

  • Monitoring:

    • Record baseline physiological parameters, including heart rate and respiratory rate.

    • Use Transcranial Doppler (TCD) sonography to measure blood flow velocities (BFV) in the middle cerebral artery (MCA) and basilar artery (BA).

  • Hyperventilation:

    • Induce hyperventilation for a period of 10-15 minutes using a mechanical ventilator.

    • Continuously monitor BFV in the MCA and BA throughout the hyperventilation period.

  • Recovery:

    • After the hyperventilation period, return the animal to normoventilation and monitor BFV for at least 10 minutes during the recovery phase.[1]

  • Control Group: A sham group of animals should be administered the vehicle (0.25% agar) following the same schedule.

4. Data Analysis:

  • Calculate the percentage change in BFV from baseline for both control and this compound-treated groups.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.

Signaling Pathway and Experimental Workflow

This compound's Proposed Mechanism of Action

This compound's primary mechanism of action involves the blockade of voltage-gated Ca2+ channels and antagonism of 5-HT2A and 5-HT2C serotonin receptors. This dual action leads to reduced intracellular calcium levels and inhibition of serotonin-mediated vasoconstriction, resulting in vasodilation.

Dotarizine_Mechanism cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Physiological Outcome This compound This compound Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks HT2_Receptor 5-HT2A/2C Receptor This compound->HT2_Receptor Antagonizes Ca_Influx Decreased Ca2+ Influx IP3_DAG Decreased IP3/DAG Production Vasodilation Vasodilation Ca_Influx->Vasodilation IP3_DAG->Vasodilation

Caption: this compound's dual mechanism of action.

Experimental Workflow for Chronic Oral Administration Study

The following diagram outlines the key steps in a typical in vivo study investigating the effects of chronic oral administration of this compound in rabbits.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Experimentation cluster_3 Phase 4: Analysis Animal_Acclimation Animal Acclimation (Rabbits) Group_Allocation Group Allocation (Control vs. This compound) Animal_Acclimation->Group_Allocation Oral_Admin Chronic Oral Administration (e.g., 5 consecutive days) Group_Allocation->Oral_Admin Drug_Prep This compound Formulation (in 0.25% Agar) Drug_Prep->Oral_Admin Anesthesia Anesthesia Oral_Admin->Anesthesia TCD_Monitoring Transcranial Doppler (Baseline BFV) Anesthesia->TCD_Monitoring Challenge Hyperventilation Challenge (10-15 min) TCD_Monitoring->Challenge Recovery_Monitoring Recovery Monitoring (BFV) Challenge->Recovery_Monitoring Data_Collection Data Collection (BFV measurements) Recovery_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for a cerebrovascular reactivity study.

References

Application Notes: Dotarizine in fura-2-loaded Bovine Adrenal Chromaffin Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dotarizine is a piperazine (B1678402) derivative investigated for its antimigraine properties.[1][2] Its mechanism of action involves the modulation of intracellular calcium ([Ca2+]i) signaling, making it a valuable tool for research in neurosecretion and calcium homeostasis.[1][3] In bovine adrenal chromaffin cells, a model system for studying exocytosis, this compound exhibits a unique dual action: it reversibly blocks voltage-dependent calcium channels and also depletes intracellular calcium stores by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][3] These notes provide a detailed overview of its application in fura-2-loaded chromaffin cells for studying these effects.

Mechanism of Action

This compound's primary effects on calcium signaling in chromaffin cells are twofold:

  • Inhibition of SERCA Pump: Similar to compounds like thapsigargin (B1683126) and cyclopiazonic acid (CPA), this compound inhibits the SERCA pump in the endoplasmic reticulum (ER).[1] This action blocks the reuptake of calcium into the ER, leading to a gradual depletion of these stores and a transient increase in cytosolic Ca2+ concentration.[1][3] Unlike the irreversible inhibition by thapsigargin, the effect of this compound is reversible.[1][3]

  • Blockade of Voltage-Dependent Ca2+ Channels: Uniquely, compared to other SERCA inhibitors, this compound also reversibly blocks Ca2+ entry through voltage-dependent Ca2+ channels, particularly P/Q-type channels.[1][3][4] This is demonstrated by its ability to inhibit the rise in [Ca2+]i induced by depolarizing stimuli such as high potassium (K+) solutions.[1][3]

Data Presentation

The following table summarizes the quantitative effects of this compound and related compounds on cytosolic Ca2+ in fura-2-loaded bovine adrenal chromaffin cells.

CompoundConcentrationEffect on Basal [Ca2+]cEffect on High K+ (70 mM) Induced [Ca2+]c SpikeEffect on Caffeine (10 mM) Induced [Ca2+]c RiseKey MechanismReversibility
This compound 30 µMTransient increase to 0.53 ± 0.07 µMReversible blockadeReversible suppressionSERCA inhibition & Voltage-gated Ca2+ channel blockadeReversible
Flunarizine (B1672889) 30 µMNo significant elevationBlockadeNot specifiedVoltage-gated Ca2+ channel blockadeLong-lasting
Thapsigargin 1 µMMimics this compound's transient increaseNo effectIrreversible suppressionIrreversible SERCA inhibitionIrreversible
Cyclopiazonic Acid (CPA) 30 µMMimics this compound's transient increaseNo effectReversible suppressionReversible SERCA inhibitionReversible

Data compiled from multiple sources.[1][3][5]

Visualizations

Signaling Pathway of this compound

Caption: this compound's dual mechanism on a chromaffin cell.

Experimental Workflow

experimental_workflow A 1. Culture Bovine Adrenal Chromaffin Cells B 2. Load Cells with Fura-2 AM Dye A->B C 3. Wash to Remove Extracellular Dye B->C D 4. Mount on Microscope Stage & Perfuse with Buffer C->D E 5. Record Baseline Fluorescence (F340/F380) D->E F 6. Apply this compound (30 µM) via Perfusion E->F G 7. Continuously Record Fluorescence Ratio Change F->G H 8. Washout this compound & Record Recovery G->H I 9. Data Analysis: Calculate [Ca2+]i H->I

Caption: Workflow for measuring this compound's effect on [Ca2+]i.

Comparative Pharmacology

comparative_pharmacology cluster_effects Observed Effects Dot This compound SERCA SERCA Pump Dot->SERCA Inhibits VDCC Voltage-Dependent Ca2+ Channels Dot->VDCC Blocks TC Thapsigargin / CPA TC->SERCA Inhibits Flu Flunarizine Flu->VDCC Blocks ER_Depletion ER Ca2+ Store Depletion SERCA->ER_Depletion Block_Influx Blockade of Ca2+ Influx VDCC->Block_Influx Ca_Transient Transient [Ca2+]i Rise ER_Depletion->Ca_Transient

Caption: Functional comparison of this compound and related drugs.

Experimental Protocols

Preparation and Culture of Bovine Adrenal Chromaffin Cells
  • Source: Fresh bovine adrenal glands obtained from a local abattoir.

  • Procedure:

    • Isolate the adrenal medulla from the cortex under sterile conditions.

    • Mince the medullary tissue into small fragments.

    • Digest the tissue with collagenase (e.g., 0.1% w/v) in a Ca2+-free buffer with gentle agitation at 37°C.

    • Periodically triturate the tissue with a pipette to aid dissociation.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Purify the chromaffin cells from debris and red blood cells using a density gradient (e.g., Percoll).

    • Wash the purified cells and resuspend them in a culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

    • Plate the cells onto collagen-coated glass coverslips and culture at 37°C in a humidified 5% CO2 atmosphere. Cells are typically used 1-4 days after plating.[6]

Fura-2 AM Loading Protocol
  • Reagents:

    • Fura-2 AM (acetoxymethyl ester) stock solution (1-5 mM in anhydrous DMSO).

    • Pluronic F-127 (10% w/v in distilled water) to aid dye solubilization.[7][8]

    • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.[8][9]

  • Procedure:

    • Prepare a fresh loading solution. For a final concentration of 5 µM Fura-2 AM, dilute the DMSO stock into HBSS. Add Pluronic F-127 to a final concentration of ~0.04% to prevent dye aggregation and facilitate loading.[7]

    • Remove the culture medium from the chromaffin cells plated on coverslips.

    • Gently wash the cells once with warm HBSS.

    • Add the Fura-2 AM loading solution to the cells.

    • Incubate the cells for 45-60 minutes at 37°C in the dark.[8]

    • After incubation, wash the cells at least twice with fresh HBSS to remove extracellular Fura-2 AM.

    • Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature in the dark before starting measurements. This step is crucial for trapping the active, Ca2+-sensitive form of Fura-2 inside the cells.[9]

Measurement of Cytosolic Ca2+ ([Ca2+]i)
  • Instrumentation: An inverted fluorescence microscope equipped with a light source (e.g., Xenon arc lamp), excitation wavelength switcher (filter wheel or monochromator), a sensitive camera (e.g., sCMOS or EMCCD), and appropriate filter sets for Fura-2 (340nm and 380nm excitation, ~510nm emission).[8]

  • Procedure:

    • Mount the coverslip with fura-2-loaded cells in a perfusion chamber on the microscope stage.

    • Continuously superfuse the cells with a Krebs-HEPES solution (containing physiological concentrations of ions, including 2.5 mM Ca2+) at room temperature or 37°C.[1]

    • Acquire pairs of fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm.

    • Record a stable baseline [Ca2+]i for several minutes.

    • Switch the perfusion solution to one containing the desired concentration of this compound (e.g., 30 µM).[1][3]

    • Continue recording the fluorescence ratio (F340/F380) to monitor the transient increase in [Ca2+]i.

    • After the response, switch back to the control Krebs-HEPES solution to observe the reversibility of the effect.

    • At the end of the experiment, perform a calibration to convert the fluorescence ratios into absolute [Ca2+]i values, typically using ionomycin (B1663694) in the presence of high Ca2+ (for Rmax) and a Ca2+ chelator like EGTA (for Rmin).

References

Investigating Dotarizine's Effect on Exocytosis in Chromaffin Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Dotarizine on exocytosis in chromaffin cells. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a calcium channel antagonist that has been investigated for its potential therapeutic effects, including in migraine prophylaxis.[1][2] Its mechanism of action involves the modulation of calcium influx, a critical step in neurotransmitter and hormone release. Chromaffin cells of the adrenal medulla serve as an excellent model system for studying the mechanisms of exocytosis, as they release catecholamines in a calcium-dependent manner.[3] Understanding the interaction of this compound with the exocytotic machinery in these cells provides valuable insights into its pharmacological profile.

This document outlines the inhibitory effects of this compound on voltage-gated calcium channels, particularly the P/Q-type, and its subsequent impact on catecholamine secretion.[1] Furthermore, it explores this compound's influence on intracellular calcium stores.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects in bovine chromaffin cells.

Table 1: Inhibitory Effects of this compound on Calcium Dynamics and Catecholamine Release

ParameterIC50 Value (µM)Experimental ConditionsReference
45Ca2+ Uptake4.8K+ depolarization (70 mM K+/0.5 mM Ca2+ for 60 s)[2]
Whole-cell Ca2+ and Ba2+ currents (ICa, IBa)4.0Voltage-clamped cells, depolarizing pulses to 0 mV from -80 mV holding potential[2]
K+-induced [Ca2+]i increase1.2Single fura-2-loaded cells, stimulation with 70 mM K+ for 5 s[2]
Catecholamine Release2.6K+ stimulation (10-s pulses of 70 mM)[2]

Table 2: Voltage-Dependent Blockade of P/Q-type Ba2+ Currents (IBa) by this compound

Holding PotentialThis compound Concentration (µM)Blockade of IBaNoteReference
-80 mV or -110 mV10-30Less prominentBlockade is less effective at more hyperpolarized potentials.[1]
-60 mV10-30More prominentBlockade is enhanced at more depolarized potentials, indicating voltage-dependency.[1]

Table 3: Effect of this compound on Cytosolic Ca2+ Concentration ([Ca2+]c)

CompoundConcentration (µM)Effect on Basal [Ca2+]cPeak [Ca2+]c (µM)Reference
This compound30Transient increase0.53 ± 0.07[4][5]

Signaling Pathways and Experimental Workflows

Dotarizine_Mechanism_of_Action Depolarization Membrane Depolarization PQ_Ca_Channel P/Q-type Ca²⁺ Channel Depolarization->PQ_Ca_Channel Activates Ca_Influx Ca²⁺ Influx PQ_Ca_Channel->Ca_Influx Ca_Increase ↑ [Ca²⁺]i Ca_Influx->Ca_Increase Exocytosis Catecholamine Exocytosis Ca_Increase->Exocytosis Triggers This compound This compound This compound->PQ_Ca_Channel Blocks (Voltage-dependent) ER Endoplasmic Reticulum (ER) This compound->ER Induces Ca_Release_ER Ca²⁺ Release from ER ER->Ca_Release_ER Ca_Release_ER->Ca_Increase

This compound's dual mechanism on chromaffin cell exocytosis.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis Cell_Isolation Isolate Bovine Chromaffin Cells Cell_Culture Culture Cells on Coverslips Cell_Isolation->Cell_Culture Patch_Clamp Patch-Clamp (Whole-cell) Cell_Culture->Patch_Clamp Ca_Imaging Calcium Imaging (Fura-2 AM) Cell_Culture->Ca_Imaging Amperometry Amperometry Cell_Culture->Amperometry Analysis_PC Analyze I_Ca and I_Ba: - Peak Current - Inactivation Rate Patch_Clamp->Analysis_PC Analysis_Ca Analyze [Ca²⁺]i: - Basal Levels - Peak Transient Ca_Imaging->Analysis_Ca Analysis_Amp Analyze Amperometric Spikes: - Frequency - Quantal Size Amperometry->Analysis_Amp

Workflow for investigating this compound's effects.

Experimental Protocols

Bovine Chromaffin Cell Culture

Objective: To prepare primary cultures of bovine adrenal chromaffin cells for subsequent experiments.

Materials:

  • Bovine adrenal glands (obtained from a local abattoir)

  • Locke's buffer

  • Collagenase P

  • DNase I

  • Culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and antimycotics

  • Collagen-coated culture dishes or glass coverslips

Protocol:

  • Transport bovine adrenal glands on ice in Locke's buffer.

  • In a sterile environment, perfuse the adrenal medulla with Locke's buffer to remove remaining blood.

  • Digest the medulla with a solution containing collagenase P and DNase I at 37°C.

  • Mechanically dissociate the tissue by gentle trituration.

  • Filter the cell suspension to remove undigested tissue.

  • Centrifuge the cell suspension and resuspend the pellet in culture medium.

  • Plate the cells on collagen-coated dishes or coverslips.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure voltage-gated Ca2+ and Ba2+ currents in single chromaffin cells and assess the effect of this compound.

Materials:

  • Cultured bovine chromaffin cells on glass coverslips

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl2 (or BaCl2), 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4. To isolate P/Q-type currents, include ω-conotoxin GVIA (1 µM) and nifedipine (B1678770) (3 µM).[1]

  • Internal (pipette) solution (in mM): e.g., 140 Cs-glutamate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • This compound stock solution

Protocol:

  • Place a coverslip with cultured chromaffin cells in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single chromaffin cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.[2]

  • Apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit inward Ca2+ or Ba2+ currents.[2]

  • Record baseline currents.

  • Apply this compound at various concentrations to the external solution and record the currents again.

  • To study voltage-dependence, vary the holding potential (e.g., -110 mV, -80 mV, -60 mV).[1]

  • Analyze the peak current amplitude and inactivation kinetics.

Fura-2 AM Calcium Imaging

Objective: To measure changes in intracellular free Ca2+ concentration ([Ca2+]i) in response to depolarization and this compound application.

Materials:

  • Cultured bovine chromaffin cells on glass coverslips

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • Fluorescence microscopy system with excitation wavelength switching (340/380 nm) and an emission filter around 510 nm.

  • External solution (as in patch-clamp)

  • High K+ solution for depolarization (e.g., 70 mM KCl, with adjusted NaCl to maintain osmolarity)

  • This compound stock solution

Protocol:

  • Incubate cultured chromaffin cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in external solution for 30-60 minutes at room temperature or 37°C.

  • Wash the cells with external solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Place the coverslip in the recording chamber and perfuse with external solution.

  • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • Calculate the ratio of the fluorescence intensities (F340/F380) to determine relative changes in [Ca2+]i.

  • Establish a baseline [Ca2+]i.

  • Stimulate the cells with a high K+ solution to induce depolarization and measure the resulting [Ca2+]i transient.

  • Apply this compound and repeat the high K+ stimulation to assess its inhibitory effect.

  • To investigate the effect on basal [Ca2+]i, perfuse the cells with this compound without depolarization.[4][5]

Amperometric Detection of Catecholamine Release

Objective: To directly measure the exocytosis of catecholamines from single chromaffin cells and determine the effect of this compound.

Materials:

  • Cultured bovine chromaffin cells on glass coverslips

  • Carbon fiber microelectrodes (5-10 µm diameter)

  • Amperometric amplifier

  • Micromanipulator

  • External solution (as in patch-clamp)

  • High K+ solution

  • This compound stock solution

Protocol:

  • Place a coverslip with cultured chromaffin cells in the recording chamber.

  • Position a carbon fiber microelectrode close to the surface of a single cell using the micromanipulator.

  • Apply a constant oxidizing potential (e.g., +650 to +750 mV) to the electrode.

  • Record the baseline amperometric current.

  • Stimulate the cell to secrete catecholamines by applying a brief pulse of high K+ solution via a puffer pipette.

  • Record the resulting amperometric spikes, where each spike represents the release of catecholamines from a single vesicle.

  • Apply this compound to the external solution and repeat the stimulation.

  • Analyze the frequency, amplitude, and quantal charge of the amperometric spikes to quantify the effect of this compound on exocytosis.

Conclusion

The provided data and protocols offer a framework for investigating the effects of this compound on exocytosis in chromaffin cells. This compound demonstrates a clear inhibitory effect on catecholamine release, primarily through the voltage-dependent blockade of P/Q-type calcium channels.[1] Additionally, it can induce a transient increase in cytosolic calcium by mobilizing internal stores.[4][5] These dual actions highlight the complex pharmacology of this compound and provide a basis for further research into its cellular mechanisms and potential therapeutic applications. The detailed experimental protocols should enable researchers to reproduce and expand upon these findings.

References

Dotarizine: A Novel Pharmacological Tool for Investigating Neurovascular Coupling Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurovascular coupling (NVC) is the fundamental physiological process that links transient neural activity to the subsequent localized increase in cerebral blood flow (CBF). This intricate mechanism ensures a precise and timely delivery of oxygen and glucose to active brain regions, meeting their metabolic demands. The study of NVC is paramount for understanding brain function in both health and disease, as its dysregulation is implicated in a range of neurological disorders, including Alzheimer's disease, stroke, and migraine.

Dotarizine, a piperazine (B1678402) derivative, has emerged as a potent pharmacological agent with a dual mechanism of action: blockade of voltage-gated Ca2+ channels and antagonism of serotonin (B10506) 5-HT2 receptors.[1][2][3][4] These properties make this compound a valuable tool for dissecting the complex signaling cascades that govern neurovascular coupling. Its ability to modulate vascular reactivity provides a unique opportunity to investigate the contribution of specific pathways to the overall hemodynamic response. These application notes provide a comprehensive overview of the use of this compound in studying neurovascular coupling mechanisms, complete with detailed protocols and data presentation.

Rationale for Using this compound in Neurovascular Coupling Studies

The vasodilatory and antivasoconstrictive properties of this compound are well-documented.[2][5][6] By inhibiting Ca2+ influx into vascular smooth muscle cells, this compound directly influences vessel tone. Furthermore, its antagonism of 5-HT2 receptors, which are known to be involved in vasoconstriction, provides another layer of vascular modulation. Recent studies have highlighted that pharmacological modulation of 5-HT2A receptors can alter neurovascular coupling, providing a strong basis for using this compound to probe these mechanisms.[7][8]

Researchers can leverage this compound to:

  • Investigate the role of voltage-gated Ca2+ channels in functional hyperemia.

  • Elucidate the contribution of the serotonergic system to the regulation of cerebral blood flow during neuronal activation.

  • Probe the regional differences in neurovascular coupling mechanisms.[1]

  • Assess the impact of pathological conditions that alter Ca2+ and serotonin signaling on neurovascular coupling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cerebrovascular parameters.

Table 1: Effect of this compound on Blood Flow Velocity (BFV) during Hyperventilation-Induced Vasoconstriction in Rabbits [1]

Treatment GroupArteryMean BFV Change from Baseline (%)
ControlMiddle Cerebral Artery (MCA)-36%
ControlBasilar Artery (BA)-14%
This compound (25 mg/kg, p.o.)Middle Cerebral Artery (MCA)+8%
This compound (25 mg/kg, p.o.)Basilar Artery (BA)-6%

Table 2: Effect of this compound on Vascular Resistance during Hyperventilation in Rabbits [1]

Treatment GroupArteryObservation
This compound (25 mg/kg, p.o.)Middle Cerebral Artery (MCA)Significant decrease in pulsatility index (P<0.1), indicating reduced vascular resistance.

Table 3: In Vitro Effects of this compound on Vascular Contractility [4]

VesselAgonistThis compound IC50 (µM)
Rabbit Vertebral Artery5-HT1.35
Rabbit Aorta5-HT1.40
Rabbit Femoral Artery5-HT0.52
Rabbit Mesenteric Artery5-HT1.09

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Effect on Cerebrovascular Reactivity in Rabbits

This protocol is adapted from studies investigating the impact of this compound on hyperventilation-induced vasoconstriction.[1][2]

1. Animal Model:

  • Species: New Zealand white rabbits.

  • Group size: n=6 per group (control and this compound-treated).

2. Drug Administration:

  • This compound is dissolved in 0.25% agar (B569324).

  • Administer 25 mg/kg of this compound orally twice daily for 5 days.[1]

  • The control group receives the 0.25% agar vehicle following the same schedule.

3. Anesthesia and Surgical Preparation:

  • Anesthetize the rabbits (e.g., with a mixture of ketamine and xylazine).

  • Maintain anesthesia throughout the experiment.

  • Secure the animal in a stereotaxic frame.

4. Physiological Monitoring:

  • Continuously monitor heart rate, blood pressure, and body temperature.

  • Monitor end-tidal CO2 (EtCO2) to control ventilation status.

5. Induction of Hyperventilation:

  • Mechanically ventilate the animals.

  • Induce hyperventilation by increasing the ventilation rate to achieve a target EtCO2 level (e.g., a 50% reduction from baseline).

  • Maintain hyperventilation for 15 minutes.[1]

6. Measurement of Cerebral Blood Flow Velocity:

  • Use Transcranial Doppler (TCD) sonography to measure BFV in the middle cerebral artery (MCA) and basilar artery (BA).

  • Record baseline BFV before hyperventilation.

  • Record BFV continuously during the 15-minute hyperventilation period.

7. Data Analysis:

  • Calculate the percentage change in mean BFV from baseline for both arteries in both experimental groups.

  • Calculate the pulsatility index (PI) as an indicator of vascular resistance.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of this compound to the control group.

Protocol 2: In Vitro Assessment of this compound's Effect on Vascular Contractility

This protocol is based on in vitro studies of vessel contractility.[4]

1. Tissue Preparation:

  • Euthanize rabbits and dissect the desired arteries (e.g., vertebral, aorta, femoral, mesenteric).

  • Cut the arteries into rings (e.g., 2-3 mm in length).

  • Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

2. Measurement of Isometric Tension:

  • Connect the arterial rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for a specified period (e.g., 60-90 minutes).

3. Construction of Concentration-Response Curves:

  • Induce contraction with a vasoactive agent (e.g., serotonin, 5-HT).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration.

4. Data Analysis:

  • Express the relaxation as a percentage of the initial agonist-induced contraction.

  • Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Neurovascular Coupling

The following diagram illustrates the key signaling pathways involved in neurovascular coupling and the putative sites of action for this compound.

NVC_Signaling cluster_neuron Neuron cluster_astrocyte Astrocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Neuronal_Activity Neuronal Activity Glutamate_Release Glutamate Release Neuronal_Activity->Glutamate_Release NMDA_R NMDA-R Glutamate_Release->NMDA_R mGluR mGluR Glutamate_Release->mGluR nNOS nNOS NMDA_R->nNOS NO_neuron NO nNOS->NO_neuron sGC sGC NO_neuron->sGC Ca_astrocyte ↑ [Ca2+]i mGluR->Ca_astrocyte PLA2 PLA2 Ca_astrocyte->PLA2 AA Arachidonic Acid (AA) PLA2->AA PGE2 PGE2 AA->PGE2 Vasodilation Vasodilation PGE2->Vasodilation cGMP ↑ cGMP sGC->cGMP cGMP->Vasodilation Ca_channel Voltage-gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction HT2R 5-HT2 Receptor HT2R->Vasoconstriction This compound This compound This compound->Ca_channel This compound->HT2R Serotonin Serotonin (5-HT) Serotonin->HT2R

Caption: this compound's dual mechanism in neurovascular coupling.

Proposed Experimental Workflow for Studying Neurovascular Coupling with this compound

This workflow outlines a potential experiment to investigate the role of Ca2+ channels and 5-HT2 receptors in sensory-evoked hemodynamic responses.

Exp_Workflow A Animal Preparation (e.g., craniotomy for optical imaging) B Baseline Measurement (Sensory stimulation, e.g., whisker) Record neuronal activity (e.g., GCaMP) and hemodynamic response (e.g., LSCI) A->B C Systemic Administration of this compound (i.v. or i.p.) B->C D Post-Dotarizine Measurement (Repeat sensory stimulation) Record neuronal and hemodynamic responses C->D E Data Analysis D->E F Compare pre- and post-Dotarizine responses: - Amplitude and latency of hemodynamic response - Neurovascular coupling ratio (hemodynamic/neuronal) E->F

Caption: Experimental workflow for this compound in NVC studies.

Conclusion

This compound presents a promising pharmacological tool for the nuanced investigation of neurovascular coupling. Its well-characterized dual mechanism of action allows for the targeted exploration of the roles of voltage-gated Ca2+ channels and the serotonergic system in the regulation of cerebral blood flow. The protocols and data presented herein provide a foundation for researchers to design and execute rigorous experiments aimed at unraveling the complex interplay between neuronal activity and cerebrovascular responses. Further studies employing this compound in models of sensory stimulation and in pathological states are warranted to fully elucidate its potential in advancing our understanding of brain function and disease.

References

Application Notes and Protocols for Investigating Dotarizine in Trigeminal Sensory Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotarizine is a novel compound with a dual mechanism of action, functioning as both a calcium channel blocker and a serotonin (B10506) 5-HT2A receptor antagonist, with lesser activity at 5-HT1A and 5-HT2C receptors.[1][2] While initially investigated for the treatment of migraine, its development for this indication has been discontinued (B1498344) in several regions.[3][4] However, its unique pharmacological profile presents a compelling case for its exploration as a modulator of trigeminal sensory processing, a key underlying mechanism in a range of craniofacial pain conditions, including trigeminal neuralgia and migraine.

These application notes provide a comprehensive overview of the potential utility of this compound in preclinical research related to trigeminal sensory modulation. Detailed protocols for key experiments are provided to facilitate the investigation of its efficacy and mechanism of action in relevant animal models.

Mechanism of Action and Rationale for Use in Trigeminal Sensory Processing

This compound's potential to modulate trigeminal sensory processing stems from its dual action on key targets involved in neuronal excitability and pain signaling:

  • Calcium Channel Blockade: Voltage-gated calcium channels (VGCCs) are critical for neurotransmitter release and neuronal excitability. In the trigeminal system, VGCCs in the trigeminal ganglion (TG) neurons play a pivotal role in the transmission of nociceptive signals.[5][6] Blockade of these channels can reduce the release of pro-nociceptive neurotransmitters, such as calcitonin gene-related peptide (CGRP) and substance P, thereby dampening pain signals. The therapeutic efficacy of certain calcium channel blockers in trigeminal neuralgia underscores the potential of this mechanism.[7][8]

  • 5-HT2A Receptor Antagonism: Serotonin (5-HT) receptors, particularly the 5-HT2A subtype, are implicated in the modulation of pain pathways.[9] Antagonism of 5-HT2A receptors has been shown to be effective in animal models of neuropathic pain.[9][10][11][12] Within the trigeminal system, 5-HT2A receptors are expressed in the trigeminal nucleus caudalis (TNC), a key relay station for craniofacial pain. By blocking these receptors, this compound may inhibit the descending facilitation of pain signals and reduce central sensitization.

The synergistic action of calcium channel blockade and 5-HT2A receptor antagonism suggests that this compound could offer a multi-faceted approach to attenuating trigeminal hypersensitivity.

Data Presentation

Table 1: Preclinical Behavioral Effects of this compound in Rodent Models

ParameterSpeciesDose (mg/kg, p.o.)EffectReference
Motor ActivityRat50Increased[13]
Anxiety (Elevated Plus-Maze)Rat50Anxiolytic[13]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (50 mg b.i.d.)

ParameterValueUnitReference
Time to Steady State7days[14]
Terminal Elimination Half-life7 - 12hours[14]

Table 3: Effects of Chronic Oral this compound (25 mg/kg, b.i.d. for 5 days) on Cerebral Blood Flow Velocity (BFV) in Rabbits during Hyperventilation

ArteryChange in Mean BFV (Control)Change in Mean BFV (this compound)Reference
Middle Cerebral Artery (MCA)-36%+8%[15]
Basilar Artery (BA)-14%-6%[15]

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia in a Rodent Model of Trigeminal Neuropathic Pain

Objective: To evaluate the efficacy of this compound in reducing mechanical hypersensitivity in the trigeminal territory following chronic constriction injury of the infraorbital nerve (CCI-ION).

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Anesthetic (e.g., isoflurane)

  • Von Frey filaments (calibrated set)

  • Testing apparatus with a wire mesh floor

Procedure:

  • Induction of Trigeminal Neuropathic Pain (CCI-ION Model):

    • Anesthetize the rat.

    • Make a small incision below the eye to expose the infraorbital nerve.

    • Loosely tie two chromic gut ligatures around the nerve.

    • Suture the incision.

    • Allow a recovery period of 7-14 days for the development of stable mechanical allodynia.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) via gavage.

    • A dose-response study is recommended (e.g., 10, 30, and 100 mg/kg).

  • Assessment of Mechanical Allodynia:

    • Place the rat in the testing apparatus and allow for acclimatization (at least 15 minutes).

    • Apply von Frey filaments to the vibrissal pad on the ipsilateral (injured) side of the face in ascending order of force.

    • A positive response is defined as a brisk head withdrawal, rubbing the face with the paw, or vocalization.

    • Determine the 50% withdrawal threshold using the up-down method.

    • Conduct baseline measurements before drug administration and at various time points after administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Compare the 50% withdrawal thresholds between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Protocol 2: Electrophysiological Recording of Trigeminal Nucleus Caudalis (TNC) Neuron Activity

Objective: To investigate the effect of this compound on the excitability of wide-dynamic-range (WDR) neurons in the TNC in response to peripheral stimulation.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle

  • Anesthetic (e.g., urethane)

  • Stereotaxic frame

  • Tungsten microelectrodes

  • Amplifier and data acquisition system

  • Mechanical and thermal stimulators

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat and mount it in the stereotaxic frame.

    • Perform a laminectomy to expose the medulla oblongata.

    • Carefully remove the dura mater.

  • Electrophysiological Recording:

    • Advance a microelectrode into the TNC to record the activity of single WDR neurons.

    • Identify WDR neurons by their responses to both non-noxious (brushing) and noxious (pinch, heat) stimulation of their receptive fields in the trigeminal territory (e.g., vibrissal pad).

  • Drug Administration:

    • Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.).

  • Stimulation and Recording:

    • Record the spontaneous activity of the neuron.

    • Apply mechanical and thermal stimuli to the receptive field before and after drug administration.

    • Measure the firing frequency and response magnitude of the neuron.

  • Data Analysis:

    • Analyze the changes in spontaneous and evoked neuronal activity following this compound administration compared to baseline and vehicle controls. Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).

Visualizations

G cluster_0 Trigeminal Nociceptive Pathway Noxious_Stimulus Noxious Stimulus (e.g., mechanical, thermal) Trigeminal_Ganglion Trigeminal Ganglion (TG) Neuron Noxious_Stimulus->Trigeminal_Ganglion Activation TNC Trigeminal Nucleus Caudalis (TNC) Neuron Trigeminal_Ganglion->TNC Neurotransmitter Release (e.g., CGRP, Glutamate) Thalamus Thalamus TNC->Thalamus Cortex Somatosensory Cortex (Pain Perception) Thalamus->Cortex

Caption: Simplified schematic of the trigeminal nociceptive pathway.

G cluster_0 Presynaptic Terminal (TG Neuron) cluster_1 Postsynaptic Terminal (TNC Neuron) This compound This compound VGCC Voltage-Gated Calcium Channel (VGCC) This compound->VGCC Blocks HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Antagonizes Calcium_Influx Ca2+ Influx VGCC->Calcium_Influx Opens Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release (CGRP, Glutamate) Calcium_Influx->Vesicle_Fusion Signaling_Cascade Intracellular Signaling Cascade HT2A_Receptor->Signaling_Cascade Activates Neuronal_Excitation Increased Neuronal Excitability & Pain Transmission Signaling_Cascade->Neuronal_Excitation

Caption: Hypothesized mechanism of this compound in trigeminal sensory neurons.

G Start Start: Rodent Model of Trigeminal Neuropathic Pain (e.g., CCI-ION) Baseline Baseline Behavioral Testing (Mechanical Allodynia - von Frey) Start->Baseline Drug_Admin This compound / Vehicle Administration (p.o. or i.p.) Baseline->Drug_Admin Post_Drug_Testing Post-Dose Behavioral Testing (Multiple Time Points) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis: Compare Paw Withdrawal Thresholds Post_Drug_Testing->Data_Analysis End End: Determine Efficacy of this compound Data_Analysis->End

Caption: Experimental workflow for assessing this compound's effect on mechanical allodynia.

Conclusion and Future Directions

The dual mechanism of this compound as a calcium channel blocker and a 5-HT2A receptor antagonist provides a strong rationale for its investigation as a therapeutic agent for trigeminal sensory disorders. The provided protocols offer a starting point for researchers to explore its potential in well-established preclinical models.

Future studies should aim to:

  • Elucidate the specific subtypes of calcium channels blocked by this compound in trigeminal neurons.

  • Investigate the effects of this compound on CGRP release from trigeminal nerve endings.

  • Evaluate the efficacy of this compound in other models of trigeminal pain, such as those involving inflammatory or chemical induction.

  • Explore the central effects of this compound on trigeminal processing in more detail, including its impact on glial activation and central sensitization.

A thorough preclinical evaluation of this compound in the context of trigeminal sensory processing will be crucial to determine its potential for further development as a novel analgesic for craniofacial pain conditions.

References

Troubleshooting & Optimization

Dotarizine Solubility for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Dotarizine in in vitro assays. The following information addresses common challenges related to its solubility, provides detailed experimental protocols, and outlines its primary signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a compound investigated for the treatment of migraines.[1] It functions as both a calcium channel blocker and a serotonin (B10506) 5-HT2A receptor antagonist.[1][2] Its therapeutic effects are believed to stem from its vasodilatory properties.[1]

Q2: What are the main challenges when preparing this compound for in vitro experiments?

The primary challenge in working with this compound is its presumed low aqueous solubility, a common characteristic for compounds of its class. This can lead to precipitation when diluting stock solutions made in organic solvents into aqueous buffers or cell culture media.

Q3: In which solvents is this compound soluble?

Data Presentation: this compound Properties and Recommended Solvents

PropertyValueSource
Chemical Formula C29H34N2O2[2]
Molecular Weight 442.6 g/mol [2]
CAS Number 84625-59-2[2][3][4]
SolventRecommended UseJustification & Best Practices
Dimethyl Sulfoxide (DMSO) Primary solvent for creating high-concentration stock solutions.DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[5] For cell-based assays, it is critical to keep the final concentration of DMSO below 0.5% (v/v) to avoid cytotoxicity.[5]
Ethanol Alternative solvent for stock solutions.Ethanol can be a suitable solvent, but it is more volatile than DMSO, which can lead to changes in stock solution concentration over time due to evaporation.
Dimethylformamide (DMF) Alternative solvent for stock solutions.DMF is another strong organic solvent. Similar to DMSO, the final concentration in cell culture should be minimized to avoid toxic effects on the cells.

Troubleshooting Guide

Issue: My this compound solution is precipitating after dilution in aqueous buffer or cell culture media.

This is a common issue for hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

    • Rapid Mixing: Add the this compound stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can initiate precipitation.

  • Final Solvent Concentration:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation. Always include a vehicle control (media with the same final solvent concentration without this compound) in your experiments.

  • pH Adjustment:

    • The solubility of many compounds is pH-dependent. While maintaining physiological pH is crucial for cell-based assays, slight adjustments within a tolerable range for your specific cell line might improve solubility.

  • Use of Excipients:

    • For specific applications, the use of solubility enhancers like cyclodextrins could be considered, though this may influence experimental outcomes and should be carefully validated.

Issue: What is the recommended storage for this compound stock solutions?

  • Storage Temperature: Store stock solutions at -20°C or -80°C to ensure long-term stability.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

  • Light Protection: Store solutions in light-protecting tubes, as some compounds are sensitive to light degradation.

Q4: What is the stability of this compound in cell culture media?

The specific half-life of this compound in cell culture media has not been widely reported. The stability of a compound in media can be influenced by factors such as temperature, pH, and interactions with media components.[6] For critical or long-term experiments (e.g., over 24 hours), it is advisable to:

  • Prepare fresh dilutions of this compound for each experiment.

  • Consider replacing the this compound-containing media at regular intervals if stability is a concern. For example, some researchers replace media with fresh doxycycline (B596269) (another compound with a known half-life in media) every 24 hours.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 442.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated scale and vortex mixer

Procedure:

  • Weighing: Accurately weigh 4.43 mg of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C or -80°C.

Protocol 2: General Protocol for a Cell Viability (Cytotoxicity) Assay using a Resazurin-based Method

This protocol provides a general framework to assess the cytotoxic effects of this compound on a chosen cell line. Optimization of cell seeding density and incubation times is recommended for each specific cell line and experimental condition.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Sterile 96-well, opaque-walled microplates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized based on the metabolic activity of the cell line.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" (blank) wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Workflow Diagrams

This compound's Dual Mechanism of Action

This compound's therapeutic potential is attributed to its ability to simultaneously block voltage-gated calcium channels and antagonize 5-HT2A serotonin receptors.

Dotarizine_MOA cluster_VGCC Voltage-Gated Calcium Channel Pathway cluster_5HT2A 5-HT2A Receptor Pathway This compound This compound VGCC Voltage-Gated Calcium Channel This compound->VGCC Blocks Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Antagonizes Ca_influx Ca²⁺ Influx VGCC->Ca_influx Depolarization Cellular_Response_Ca Cellular Response (e.g., Vasoconstriction) Ca_influx->Cellular_Response_Ca Gq Gq Protein Receptor_5HT2A->Gq 5-HT Binding PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_5HT Cellular Response Ca_release->Cellular_Response_5HT PKC->Cellular_Response_5HT

Caption: Dual mechanism of action of this compound.

Troubleshooting Workflow for this compound Precipitation

A logical approach to troubleshooting precipitation issues during in vitro experiments.

Troubleshooting_Precipitation Start Precipitate observed in This compound-containing medium Check_Stock Is the stock solution clear? Start->Check_Stock Stock_Precipitate Precipitate in stock solution Check_Stock->Stock_Precipitate No Check_Dilution Review dilution procedure Check_Stock->Check_Dilution Yes Prepare_New_Stock Prepare fresh stock solution. Ensure complete dissolution. Stock_Precipitate->Prepare_New_Stock High_Concentration Is final concentration too high? Check_Dilution->High_Concentration Reduce_Concentration Lower the final concentration High_Concentration->Reduce_Concentration Yes Mixing_Technique Was rapid mixing used during dilution? High_Concentration->Mixing_Technique No Reduce_Concentration->Start Improve_Mixing Add stock dropwise to pre-warmed media with vigorous mixing Mixing_Technique->Improve_Mixing No Check_Solvent_Conc Is final DMSO concentration <0.5%? Mixing_Technique->Check_Solvent_Conc Yes Improve_Mixing->Start Adjust_Solvent Adjust dilution to lower final DMSO concentration Check_Solvent_Conc->Adjust_Solvent No Still_Precipitates Precipitation persists Check_Solvent_Conc->Still_Precipitates Yes Adjust_Solvent->Start Consider_Excipients Consider solubility enhancers (e.g., cyclodextrins) if compatible with the assay Still_Precipitates->Consider_Excipients

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Workflow for a Cell-Based Assay

A generalized workflow for conducting an in vitro cell-based assay with this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Prepare_Dilutions Prepare Serial Dilutions of this compound in Culture Medium Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate for Cell Attachment (24 hours) Seed_Cells->Incubate_Attach Add_Compound Add this compound Dilutions and Controls to Cells Incubate_Attach->Add_Compound Prepare_Dilutions->Add_Compound Incubate_Exposure Incubate for Exposure (e.g., 24-72 hours) Add_Compound->Incubate_Exposure Assay_Readout Perform Assay Readout (e.g., Add Resazurin) Incubate_Exposure->Assay_Readout Measure_Signal Measure Signal (e.g., Fluorescence) Assay_Readout->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for in vitro assays.

References

Technical Support Center: Optimizing Dotarizine Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cell culture experiments with Dotarizine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cell culture setting?

A1: this compound exhibits a dual mechanism of action. It acts as a calcium channel blocker, specifically targeting voltage-gated calcium channels[1][2]. Additionally, it inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, which leads to the depletion of calcium from the endoplasmic reticulum (ER) and a subsequent increase in cytosolic calcium levels[1][3].

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: A general starting point for in vitro studies is between 0.1 µM and 30 µM. For cell viability assays in bovine adrenal chromaffin cells, concentrations between 1-30 µM have been used, with cytotoxic effects observed at 100 µM[3]. In rabbit vascular smooth muscle, inhibitory effects on contractile responses were seen in the range of 10⁻⁹ to 10⁻⁵ M (or 1 nM to 10 µM)[4]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (ideally below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the downstream consequences of this compound-induced calcium signaling?

A4: The increase in cytosolic calcium and depletion of ER calcium stores can trigger the Unfolded Protein Response (UPR) due to ER stress[5][6][7]. Prolonged or severe ER stress can ultimately lead to the activation of apoptotic pathways and cell death.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Question: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent this?

  • Answer: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue.

    • High Initial Concentration: Adding a high concentration of the DMSO stock solution directly to the medium can cause the compound to crash out of solution.

      • Solution: Perform a stepwise serial dilution of your this compound stock solution in pre-warmed (37°C) cell culture medium while vortexing or mixing to ensure rapid and even distribution.

    • Low Temperature: Preparing working solutions in cold medium can decrease the solubility of the compound.

      • Solution: Always use pre-warmed cell culture medium when preparing your final this compound dilutions.

    • pH of the Medium: The solubility of some compounds can be pH-dependent.

      • Solution: Ensure your cell culture medium is properly buffered and at the correct physiological pH.

Issue 2: High Variability in Cytotoxicity/Cell Viability Assay Results

  • Question: I am observing inconsistent results between replicate wells in my this compound cytotoxicity assay. What are the potential causes and solutions?

  • Answer: High variability can arise from several factors.

    • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

      • Solution: Ensure you have a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating.

    • Inaccurate Compound Dilutions: Errors in preparing the serial dilutions of this compound will result in inconsistent concentrations.

      • Solution: Carefully prepare your serial dilutions, ensuring thorough mixing at each step.

    • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate the drug and affect cell growth.

      • Solution: To minimize edge effects, fill the outer wells with sterile PBS or medium and do not use them for experimental data points.

    • Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond differently to drug treatment.

      • Solution: Use cells that are in the logarithmic growth phase and maintain a consistent and low passage number for your experiments.

Issue 3: Unexpectedly High Cytotoxicity at Low Concentrations

  • Question: I am seeing significant cell death at this compound concentrations that are reported to be non-toxic. Why might this be happening?

  • Answer: Several factors could contribute to this observation.

    • Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound. Your cell line may be particularly sensitive to disruptions in calcium homeostasis.

      • Solution: Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to determine the IC50 for your specific cell line.

    • Solvent Toxicity: If the final DMSO concentration in your culture medium is too high, it can cause cytotoxicity.

      • Solution: Calculate the final DMSO concentration in your highest this compound dose and ensure it is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control with the same final DMSO concentration to assess solvent toxicity.

    • Extended Incubation Time: The cytotoxic effects of this compound may be more pronounced with longer exposure times.

      • Solution: Consider performing a time-course experiment to determine the optimal incubation time for your desired endpoint.

Data Presentation

Table 1: Reported IC50 Values for Various Compounds in Neuroblastoma Cell Lines

CompoundCell LineIC50 (µM)Reference
PyronaridineSH-SY5Y1.70[8]
PyronaridineSK-N-AS3.45[8]
BAY 11-7082SH-SY5Y0.85[8]
BAY 11-7082SK-N-AS1.23[8]
NiclosamideSH-SY5Y0.87[8]
NiclosamideSK-N-AS2.33[8]
FingolimodSH-SY5Y4.71[8]
FingolimodSK-N-AS6.11[8]
VincristineSH-SY5Y0.1[9]
AstemizoleSH-SY5Y2.3[10]
TerfenadineSH-SY5Y1.7[10]
LoratadineSH-SY5Y4.8[10]
HydroxyzineSH-SY5Y9.4[10]

Note: Specific IC50 values for this compound in neuroblastoma cell lines were not available in the searched literature. This table provides reference values for other compounds in similar cell lines.

Table 2: Effective Concentrations of this compound in Different In Vitro Models

Cell/Tissue TypeEffectConcentration RangeReference
Bovine Adrenal Chromaffin CellsCell Viability (24h exposure)1 - 30 µM[3]
Bovine Adrenal Chromaffin CellsCytotoxicity (80% LDH release)100 µM[3]
Bovine Adrenal Chromaffin CellsIncreased Cytosolic Ca²⁺30 µM[1]
Bovine Adrenal Chromaffin CellsBlockade of P/Q Ca²⁺ Channels10 - 30 µM
Rabbit Aorta & Basilar Smooth MuscleInhibition of Contractile Responses1 nM - 10 µM[4]

Experimental Protocols

Protocol 1: this compound Stock and Working Solution Preparation
  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (Serial Dilution):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • To maintain a consistent final DMSO concentration (e.g., 0.1%), prepare intermediate stock solutions in 100% DMSO. For example, to achieve final concentrations of 100 µM, 50 µM, and 25 µM, prepare 100 mM, 50 mM, and 25 mM intermediate stocks in DMSO.

    • Add 1 µL of each intermediate DMSO stock to 999 µL of pre-warmed medium to achieve the desired final concentrations with 0.1% DMSO.

    • Alternatively, perform a serial dilution from a higher concentration working solution in culture medium, being mindful that the DMSO concentration will also be diluted. Always include a vehicle control with the highest final DMSO concentration used in your experiment.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank (medium with MTT and DMSO but no cells) from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Calcium Flux Assay
  • Cell Preparation:

    • Seed neuronal cells (e.g., SH-SY5Y or primary neurons) on poly-D-lysine coated black-walled, clear-bottom 96-well plates at an appropriate density.

    • Culture the cells for a sufficient time to allow for differentiation and formation of neuronal networks (for primary neurons, this could be 14 days or more)[11].

  • Dye Loading:

    • Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from a commercial kit) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate in the dark for 1-2 hours at 37°C.

  • This compound Treatment and Data Acquisition:

    • Prepare this compound solutions at various concentrations in an appropriate assay buffer.

    • Use a fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation 3) to measure the baseline fluorescence.

    • Inject the this compound solutions into the wells and continue to record the fluorescence signal over time to measure changes in intracellular calcium.

    • As a positive control, a compound known to induce calcium influx, such as KCl, can be used[12].

  • Data Analysis:

    • Analyze the kinetic fluorescence data to determine parameters such as peak fluorescence, time to peak, and area under the curve.

    • Compare the calcium transients in this compound-treated cells to vehicle-treated control cells.

Mandatory Visualization

Dotarizine_Signaling_Pathway This compound This compound VGCC Voltage-Gated Ca²⁺ Channels This compound->VGCC Inhibits SERCA SERCA Pump This compound->SERCA Inhibits Ca_cyto Cytosolic Ca²⁺ (Increased) VGCC->Ca_cyto Ca²⁺ Influx (Blocked) ER Endoplasmic Reticulum (ER) SERCA->ER Pumps Ca²⁺ into ER (Inhibited) Ca_ER ER Ca²⁺ Store (Depleted) Ca_ext Extracellular Ca²⁺ Ca_ext->VGCC ER_Stress ER Stress Ca_cyto->ER_Stress Ca_ER->Ca_cyto Ca²⁺ Leak UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: this compound's dual mechanism of action on cellular calcium homeostasis.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells 1. Prepare Cell Suspension seed_cells 3. Seed Cells in 96-well Plate prep_cells->seed_cells prep_drug 2. Prepare this compound Serial Dilutions add_drug 5. Add this compound Dilutions prep_drug->add_drug incubate_attach 4. Incubate Overnight (Attachment) seed_cells->incubate_attach incubate_attach->add_drug incubate_treat 6. Incubate for Treatment Period (24-72h) add_drug->incubate_treat add_mtt 7. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 8. Incubate (2-4h) add_mtt->incubate_mtt solubilize 9. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_plate 10. Read Absorbance (570nm) solubilize->read_plate analyze 11. Calculate % Viability & IC50 read_plate->analyze

Caption: Generalized experimental workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Troubleshooting Dotarizine Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies involving Dotarizine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a piperazine (B1678402) derivative that acts as both a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1][2] It has been investigated for its potential therapeutic effects in conditions such as migraine.[3]

Q2: What is the primary metabolite of this compound and is it active?

A2: this compound is extensively metabolized to an active metabolite known as FI-6020.[1] In human studies, both this compound and FI-6020 have a terminal elimination half-life of approximately 7 to 12 hours.[1]

Q3: What are the common causes of pharmacokinetic variability in animal studies?

A3: High inter-animal variability is a frequent challenge in preclinical pharmacokinetic research. The sources of this variability can be broadly categorized into three areas:

  • Drug and Formulation-Related Factors:

    • Physicochemical Properties: Low solubility and pH-dependent solubility of a drug can lead to variable absorption.[4]

    • Formulation: Inconsistent suspension, aggregation, or inappropriate vehicle selection for the dosing solution can result in inaccurate and variable dosing.[5][6]

  • Animal-Related Factors:

    • Genetics: Different animal strains can have variations in drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters, leading to different pharmacokinetic profiles.[7]

    • Physiology: Factors such as age, sex, health status, and stress levels can significantly impact drug absorption, distribution, metabolism, and excretion (ADME).[8]

    • Gastrointestinal Factors: Variations in gastric pH, emptying time, and gut microbiome composition can influence the absorption of orally administered drugs.[9]

  • Experimental Procedure-Related Factors:

    • Dosing Technique: Improper or inconsistent oral gavage technique can lead to inaccurate dosing and induce stress in the animals, affecting physiological parameters.[10]

    • Blood Sampling: The site, frequency, and volume of blood collection can influence the quality of the sample and the overall health of the animal, thereby affecting the results.

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Plasma Concentrations

Symptoms: You observe a wide range of plasma concentrations of this compound and/or its active metabolite FI-6020 across different animals within the same dose group, as indicated by a high coefficient of variation (CV%) for Cmax and AUC.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inconsistent Oral Dosing 1. Standardize Gavage Technique: Ensure all personnel are thoroughly trained in and consistently use the correct oral gavage technique. This includes proper animal restraint, correct needle placement, and a slow, steady administration rate to minimize stress and prevent accidental administration into the lungs. 2. Verify Dose Volume: Double-check dose calculations based on the most recent body weights of the animals. Use calibrated equipment for preparing and administering the formulation.
Formulation Issues 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing to prevent settling of the drug particles. Sonication or continuous stirring can be beneficial. 2. Assess Solubility and Stability: Confirm the solubility and stability of this compound in the chosen vehicle at the target concentration and under the study conditions. Consider using a different vehicle or formulation strategy (e.g., co-solvents, surfactants, or nanosuspensions) if solubility is low.[5][6]
Animal-Related Factors 1. Control for Animal Variables: Use animals of the same sex, age, and from the same supplier. House animals under standardized environmental conditions (temperature, humidity, light-dark cycle). 2. Acclimatization and Handling: Allow for an adequate acclimatization period before the study begins. Handle animals gently and consistently to minimize stress.[8] 3. Fasting: Consider fasting animals overnight before dosing to reduce variability in gastric content and pH. However, be aware of the potential for fasting-induced stress.
Issue 2: Unexpectedly Low or High Bioavailability

Symptoms: The calculated oral bioavailability of this compound is significantly lower or higher than expected, or is highly variable between animals.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Poor Absorption 1. Evaluate Formulation: As with high variability, the formulation is a primary suspect. Poor solubility of this compound in the gastrointestinal fluids can limit its absorption. Consider formulation optimization strategies. 2. Investigate Gut-Related Issues: The gut microbiome can influence drug absorption.[9] While difficult to control, being aware of this factor is important, especially if you observe unexpected results.
High First-Pass Metabolism 1. Assess Metabolic Stability: If not already done, perform in vitro metabolic stability assays using liver microsomes from the animal species being used. This will provide an indication of the extent of first-pass metabolism. 2. Consider Alternative Routes of Administration: For initial studies to understand the compound's disposition, intravenous administration can bypass first-pass metabolism and provide a baseline for comparison.
Metabolic Enzyme Differences 1. Review Animal Strain: Different strains of rats or mice can have significant differences in the expression and activity of cytochrome P450 (CYP) enzymes.[7] While specific CYP enzymes for this compound are not definitively identified, other piperazine derivatives are metabolized by CYP1A2, CYP2D6, CYP3A4, and CYP2C19.[8][11][12] Genetic variations in these enzymes across strains could lead to different metabolic rates.
Active Metabolite Contribution 1. Quantify the Active Metabolite: Ensure your analytical method can accurately quantify both this compound and its active metabolite, FI-6020. A high concentration of the metabolite relative to the parent drug could indicate rapid and extensive metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound Oral Formulation (Suspension)

This protocol provides a general method for preparing a this compound suspension for oral administration in rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in purified water)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.

  • Weigh the this compound powder accurately.

  • Levigate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This helps to break up any aggregates and improve particle dispersion.

  • Gradually add the remaining vehicle to the paste while continuously stirring.

  • Transfer the mixture to a beaker with a magnetic stir bar.

  • Stir the suspension continuously on a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

  • Continue to stir the suspension throughout the dosing procedure to maintain uniformity.

Protocol 2: Oral Gavage and Blood Sampling in Rats for Pharmacokinetic Study

This protocol outlines a standard procedure for a single-dose oral pharmacokinetic study of this compound in rats.

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old, with body weights of 200-250g.

  • Animals should be cannulated (e.g., jugular vein) for serial blood sampling to reduce stress.

Procedure:

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Record the body weight of each animal on the day of the study.

    • Administer the this compound formulation orally via gavage at a dose volume of 5-10 mL/kg.

    • Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sample Processing:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean, labeled tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma concentrations of this compound and its active metabolite FI-6020 using a validated analytical method, such as LC-MS/MS.

Visualizations

G cluster_troubleshooting Troubleshooting this compound Pharmacokinetic Variability cluster_solutions Potential Solutions Variability High Inter-Animal Variability Formulation Formulation Issues Variability->Formulation Dosing Inconsistent Dosing Variability->Dosing Animal Animal-Related Factors Variability->Animal Metabolism Metabolic Differences Variability->Metabolism OptimizeFormulation Optimize Formulation (e.g., vehicle, solubility) Formulation->OptimizeFormulation StandardizeDosing Standardize Dosing Technique Dosing->StandardizeDosing ControlVariables Control Animal Variables (strain, sex, age, stress) Animal->ControlVariables AssessMetabolism Assess Metabolism (in vitro, different strains) Metabolism->AssessMetabolism

Caption: A logical workflow for troubleshooting high inter-animal variability in this compound pharmacokinetic studies.

G cluster_workflow Experimental Workflow for a Rat Pharmacokinetic Study Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage (this compound Formulation) Fasting->Dosing BloodSampling Serial Blood Sampling (Cannulated Animals) Dosing->BloodSampling Processing Plasma Separation BloodSampling->Processing Analysis LC-MS/MS Analysis (this compound & FI-6020) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis G cluster_pathway Potential Metabolic Pathway of this compound This compound This compound Metabolite Active Metabolite (FI-6020) This compound->Metabolite Phase I Metabolism (CYP-mediated, e.g., CYP1A2, CYP2D6, CYP3A4, CYP2C19) Excretion Excretion This compound->Excretion Direct Excretion (Minor Pathway) Metabolite->Excretion Phase II Metabolism (e.g., Glucuronidation) & Excretion

References

Minimizing Dotarizine off-target effects in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Dotarizine. This guide is designed to help you anticipate and troubleshoot potential issues related to this compound's multi-target profile, enabling you to minimize off-target effects and ensure the highest quality data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a multi-target compound known to act as both a calcium channel blocker and a serotonin (B10506) receptor antagonist.[1][2] Its principal mechanisms of action are antagonism of the 5-HT2A and 5-HT2C serotonin receptors and blockade of voltage-gated calcium channels (VDCCs).[3][4][5][6] It may also have weaker antagonistic effects at the 5-HT1A receptor.[1]

Q2: What are the potential off-target effects I should consider in my experiments?

A2: An "off-target" effect depends on your specific research question. If you are studying this compound's effects on the serotonin system, its potent calcium channel blockade is a critical off-target effect to control for, and vice-versa. Additionally, this compound is chemically related to diphenylbutylpiperazines, which are known to possess alpha-adrenolytic and antihistaminic properties. While not extensively characterized for this compound itself, these activities should be considered potential off-target effects in sensitive systems.

Q3: How can I experimentally distinguish between this compound's 5-HT receptor effects and its calcium channel blocking effects?

A3: To isolate the effects of this compound on 5-HT receptors, you can design experiments that include control groups pre-treated with a highly selective voltage-gated calcium channel blocker (e.g., verapamil (B1683045) or nifedipine, chosen based on the specific channel subtype in your system). If the effect of this compound persists in the presence of the VDCC blocker, it is likely mediated by its action on serotonin receptors. Conversely, to isolate its calcium channel effects, you could use a selective 5-HT2A antagonist (e.g., M100907) to block the serotonin-mediated pathway.

Q4: I am observing high variability in my results. What could be the cause?

A4: High variability can stem from several factors. Firstly, due to this compound's multi-target nature, slight variations in experimental conditions (e.g., cell density, membrane potential) could shift the compound's activity between its different targets, leading to inconsistent results. Secondly, ensure that the compound is fully solubilized in your media, as poor solubility can lead to inconsistent effective concentrations. Finally, perform a detailed dose-response curve to ensure you are working within an optimal concentration window and not at the steep part of the curve where small concentration changes lead to large changes in effect.

Troubleshooting Guide

Problem / Unexpected Observation Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected decrease in intracellular calcium mobilization following agonist stimulation. This compound's primary activity as a voltage-gated calcium channel (VDCC) blocker is likely interfering with calcium influx, independent of its 5-HT receptor antagonism.[5]1. Run a control using a selective VDCC blocker to replicate the effect. 2. Perform your experiment in a calcium-free medium (with EGTA) to assess the contribution of intracellular calcium stores versus extracellular influx. 3. Use the experimental protocol below ("Protocol 2") to functionally isolate the 5-HT2A pathway.
The observed effect is not reversed by a highly selective 5-HT2A antagonist. The effect may be mediated by this compound's action on 5-HT2C receptors , VDCCs , or other potential off-targets (e.g., adrenergic receptors).[3]1. Repeat the experiment using a selective 5-HT2C antagonist. 2. Test for adrenergic or histaminic involvement by using appropriate selective antagonists (e.g., phentolamine (B1677648) for alpha-adrenergic receptors). 3. Refer to the workflow diagram below for a systematic approach to target deconvolution.
Observed anxiolytic or sedative-like effects in behavioral studies. While potentially linked to its 5-HT receptor activity, sedation can be a side effect of antihistaminic activity .[4] The anxiolytic effects may also be linked to its complex pharmacology.[1]1. Compare the behavioral phenotype to that produced by a known H1 antagonist (e.g., diphenhydramine). 2. If possible, measure target engagement in the central nervous system to correlate behavioral effects with specific receptor occupancy.

Quantitative Data Summary

Specific binding affinity (Ki) and functional potency (IC50) values for this compound are not consistently available in publicly accessible literature. It is highly recommended that researchers empirically determine these values in their specific experimental system. A comprehensive characterization would involve profiling this compound against its known primary targets and other potential off-targets.

Below is a template table for summarizing your experimentally-derived data.

TargetAssay TypeRadioligand/SubstrateCell Line / TissueKi (nM)IC50 (nM)
5-HT2A Receptor Binding Assay[3H]ketanserine.g., HEK293-h5HT2AUser DataN/A
5-HT2C Receptor Binding Assay[3H]mesulerginee.g., CHO-K1-h5HT2CUser DataN/A
L-type Ca²⁺ Channel Binding Assay[3H]nitrendipinee.g., Rat cortical membranesUser DataN/A
P/Q-type Ca²⁺ Channel Functional AssayCa²⁺ imaginge.g., Chromaffin cellsN/AUser Data
Alpha-1 Adrenergic R. Binding Assay[3H]prazosine.g., Rat brain membranesUser DataN/A
Histamine H1 Receptor Binding Assay[3H]pyrilaminee.g., HeLa cellsUser DataN/A

Visualizations & Workflows

This compound's Multi-Target Signaling Pathways

Dotarizine_Pathways cluster_membrane Cell Membrane R_5HT2A 5-HT2A/C Receptor Gq Gq R_5HT2A->Gq VDCC Voltage-Gated Ca²⁺ Channel Ca_int Ca²⁺ (intracellular) VDCC->Ca_int PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 Dot This compound Dot->R_5HT2A Dot->VDCC Serotonin Serotonin Serotonin->R_5HT2A Ca_ext Ca²⁺ (extracellular) Ca_ext->VDCC IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca_int Release from ER Response Cellular Response (e.g., Contraction) Ca_int->Response

Caption: this compound inhibits both 5-HT2 receptor signaling and calcium influx.

Experimental Workflow for Off-Target Assessment

Workflow start Start: Observe This compound-induced cellular effect dose_response 1. Perform Dose-Response Curve start->dose_response is_5ht2a 2. Test with Selective 5-HT2A Antagonist (e.g., M100907) dose_response->is_5ht2a is_5ht2c 3. Test with Selective 5-HT2C Antagonist is_5ht2a->is_5ht2c Effect Persists end_5ht2a Conclusion: Effect is 5-HT2A Mediated is_5ht2a->end_5ht2a Effect Blocked is_vdcc 4. Test with Selective VDCC Blocker (e.g., Verapamil) is_5ht2c->is_vdcc Effect Persists end_5ht2c Conclusion: Effect is 5-HT2C Mediated is_5ht2c->end_5ht2c Effect Blocked other 5. Consider Other Targets (Adrenergic, Histaminic) is_vdcc->other Effect Persists end_vdcc Conclusion: Effect is VDCC Mediated is_vdcc->end_vdcc Effect Blocked end_other Conclusion: Effect is mediated by an alternative off-target other->end_other

Caption: A logical workflow to systematically identify the target of an observed effect.

Experimental Protocols

Protocol 1: Characterizing Target Affinity via Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., 5-HT2A) in a membrane preparation.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells overexpressing human 5-HT2A).

  • Radioligand specific for the target (e.g., [3H]ketanserin for 5-HT2A).

  • Non-labeled ("cold") ligand for determining non-specific binding (e.g., Mianserin).

  • This compound stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates and filtration apparatus (e.g., Brandel harvester).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation counter and fluid.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in assay buffer, covering a wide concentration range (e.g., 10 pM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL Radioligand (at a concentration near its Kd), 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL cold ligand (at a high concentration, e.g., 10 µM), 50 µL Radioligand, 100 µL membrane preparation.

    • Competitive Binding: 50 µL of each this compound dilution, 50 µL Radioligand, 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay to Isolate 5-HT2A-Mediated Calcium Release

Objective: To differentiate between calcium release from intracellular stores (mediated by 5-HT2A activation) and blockade of calcium influx (mediated by VDCCs).

Materials:

  • A cell line endogenously or exogenously expressing the 5-HT2A receptor (e.g., HEK293-h5HT2A).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Calcium-free HBSS (supplemented with 1 mM EGTA).

  • 5-HT2A agonist (e.g., Serotonin or DOI).

  • This compound stock solution.

  • Selective VDCC blocker (e.g., Verapamil).

  • Fluorescence plate reader with kinetic reading capability.

Methodology:

  • Cell Preparation: Plate cells in a black, clear-bottom 96-well plate. The next day, load cells with the calcium indicator dye according to the manufacturer's protocol (e.g., 1 hour incubation with Fluo-4 AM).

  • Experimental Setup: Wash cells and replace the loading buffer with either normal HBSS or Calcium-free HBSS.

  • Plate Reader Setup: Set the instrument to measure fluorescence kinetically (e.g., one reading per second for 120 seconds). Set the injection port to add the agonist at a specific time point (e.g., 20 seconds).

  • Running the Assay:

    • Condition 1 (Control): Pre-incubate cells with vehicle for 15 minutes. Measure baseline fluorescence, inject the 5-HT agonist, and record the subsequent fluorescence peak. This shows the total calcium signal.

    • Condition 2 (this compound): Pre-incubate cells with the desired concentration of this compound for 15 minutes. Inject the 5-HT agonist and record the signal.

    • Condition 3 (Isolating Intracellular Release): Repeat Condition 1 and 2 using Calcium-free HBSS. The resulting signal is primarily from intracellular stores. If this compound still inhibits this signal, it demonstrates its 5-HT2A antagonist activity.

    • Condition 4 (Isolating VDCC Blockade): Pre-incubate cells in normal HBSS with a saturating concentration of a selective 5-HT2A antagonist for 15 minutes. Stimulate the cells with a depolarizing agent (e.g., KCl) to open VDCCs. Compare the calcium influx in the presence and absence of this compound. A reduction in the signal by this compound indicates VDCC blockade.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each condition. Compare the inhibition caused by this compound across the different conditions to parse the contribution of each of its targets.

References

Dotarizine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dotarizine in physiological buffers. Find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in aqueous solutions at different pH values?

A1: this compound's stability is highly dependent on the pH of the aqueous solution. It undergoes specific acid and base-catalyzed degradation. The degradation of this compound follows pseudo-first-order kinetics. The maximum stability for this compound is observed at a pH of approximately 5.0. In highly acidic (e.g., 1 M hydrochloric acid) or highly alkaline (e.g., 1 M sodium hydroxide) conditions, degradation is significantly accelerated.

Q2: How does temperature affect the stability of this compound solutions?

A2: Temperature significantly impacts the degradation rate of this compound. The degradation process is accelerated at elevated temperatures across various pH levels. For instance, the apparent first-order rate constant (k_obs) increases substantially with a rise in temperature from 50°C to 80°C. It is crucial to control the temperature during experiments and for storage to ensure reproducible results.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light. Exposure to light can lead to photodegradation, compromising the integrity of the compound in solution. Therefore, it is recommended that all experiments and storage of this compound solutions be conducted under light-protected conditions (e.g., using amber vials or covering glassware with aluminum foil).

Q4: What are the degradation products of this compound?

A4: The primary degradation pathway for this compound in both acidic and alkaline conditions involves the hydrolytic cleavage of the amide bond. This results in the formation of 1-(diphenylmethyl)piperazine and 2-(N,N-dimethylamino)ethyl-4-methoxy-2',4'-difluorobenzophenone.

Troubleshooting Guide

Issue: I am observing rapid degradation of my this compound solution, even at a neutral pH.

  • Possible Cause 1: Temperature Elevation. Even slight increases in ambient temperature can accelerate degradation.

    • Solution: Ensure your solutions are maintained in a temperature-controlled environment (e.g., water bath, incubator) set to the desired experimental temperature. Prepare fresh solutions before use if temperature stability is a concern.

  • Possible Cause 2: Light Exposure. this compound is known to be photolabile.

    • Solution: Protect your solutions from light at all stages of the experiment, including storage, preparation, and analysis. Use amber-colored vials or wrap containers in aluminum foil.

  • Possible Cause 3: Incorrect pH. The actual pH of your buffer may differ from the expected value, pushing it into a less stable range.

    • Solution: Always verify the pH of your final buffer solution containing this compound using a calibrated pH meter. Adjust as necessary with dilute acid or base. The optimal pH for maximum stability is around 5.0.

Issue: My this compound solution appears cloudy or has formed a precipitate.

  • Possible Cause: Poor Solubility. this compound solubility can be limited in certain aqueous buffers, especially at higher concentrations or in specific pH ranges.

    • Solution: Consider preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then diluting it into the physiological buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment. Always check for precipitation after dilution.

Data Summary

Table 1: Observed Pseudo-First-Order Rate Constants (k_obs) for this compound Degradation at 80°C.

Mediumk_obs (h⁻¹)Half-life (t₁/₂) (h)
1 M Hydrochloric Acid0.4911.41
Buffer pH 2.00.0937.45
Buffer pH 5.00.01936.47
Buffer pH 7.40.02626.65
Buffer pH 9.00.0769.12
1 M Sodium Hydroxide0.5511.26
Data extracted from Koundourellis et al., 1997.

Table 2: Effect of Temperature on this compound Degradation Rate in 1 M HCl.

Temperature (°C)k_obs (h⁻¹)
500.034
600.078
700.195
800.491
Data extracted from Koundourellis et al., 1997.

Experimental Protocols & Visualizations

Protocol: Assessing this compound Stability via HPLC

This protocol outlines the high-performance liquid chromatography (HPLC) method used to determine the concentration of this compound over time.

  • Preparation of Solutions:

    • Prepare buffer solutions (e.g., phosphate (B84403), citrate) at the desired pH values (e.g., 2.0, 5.0, 7.4, 9.0).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the buffer solutions with the this compound stock to a final concentration of approximately 50 μg/mL.

  • Incubation:

    • Dispense aliquots of the this compound-buffer solutions into sealed, light-protected vials (e.g., amber glass ampoules).

    • Place the vials in a constant temperature bath set to the desired study temperature (e.g., 50, 60, 70, or 80°C).

  • Sampling:

    • At predetermined time intervals, withdraw a vial from the bath and immediately cool it in an ice bath to quench the degradation reaction.

  • HPLC Analysis:

    • Mobile Phase: Prepare a mixture of acetonitrile (B52724) and 0.05 M phosphate buffer (pH 3.0) in a 60:40 v/v ratio. Filter and degas the mobile phase.

    • Chromatographic Conditions:

      • Column: Nucleosil C18, 5 μm.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at 230 nm.

      • Injection Volume: 20 μL.

    • Inject the cooled samples into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the remaining this compound concentration versus time.

    • Determine the observed degradation rate constant (k_obs) from the slope of the resulting line.

Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Physiological Buffer prep_final Spike Buffer with Stock (Final Conc. ~50 µg/mL) prep_buffer->prep_final prep_stock Prepare this compound Stock (e.g., in Methanol) prep_stock->prep_final incubate Incubate at Constant Temp (e.g., 80°C) in Dark prep_final->incubate Start T=0 sample Withdraw Samples at Time Intervals incubate->sample quench Quench Reaction (Ice Bath) sample->quench hplc Analyze via HPLC (C18, UV 230nm) quench->hplc data Plot ln(Conc) vs. Time hplc->data calc Calculate k_obs & t₁/₂ data->calc

Caption: Workflow for this compound stability testing.

G start Issue: Unexpected Degradation or Precipitation check_sol Is the solution clear (no precipitate)? start->check_sol check_ph Is the buffer pH verified and in the optimal range (approx. 5.0)? check_temp Is the temperature strictly controlled? check_ph->check_temp Yes sol_adjust_ph Action: Calibrate pH meter and adjust buffer pH. check_ph->sol_adjust_ph No check_light Are solutions protected from light? check_temp->check_light Yes sol_control_temp Action: Use a temp-controlled water bath/incubator. check_temp->sol_control_temp No sol_ok Solution Stable check_light->sol_ok Yes sol_protect_light Action: Use amber vials or cover with foil. check_light->sol_protect_light No check_sol->check_ph Yes sol_use_stock Action: Prepare stock in organic solvent, then dilute. check_sol->sol_use_stock No

Caption: Troubleshooting decision tree for this compound stability.

Technical Support Center: Overcoming Dotarizine-Induced Sedation in Animal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Dotarizine-induced sedation in animal behavior studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant sedation in our rodents following this compound administration, which is interfering with our behavioral assays. What is the likely cause?

A1: this compound is a diphenylmethylpiperazine derivative with calcium channel blocking and 5-HT2 receptor antagonistic properties.[1][2] While it has shown anxiolytic effects and even increased motor activity at certain doses, sedation can occur, particularly at higher concentrations.[1][2] A study in healthy human volunteers showed a slight increase in sedation-related symptoms at the highest single dose of 200 mg. The sedative effects are likely linked to its antihistaminic and central nervous system depressant actions, which are common for this class of compounds.

Troubleshooting:

  • Dose-Response Analysis: The most critical first step is to perform a dose-response study to identify a "therapeutic window" where the desired pharmacological effects are present without significant sedation.

  • Pharmacokinetics: Consider the timing of your behavioral testing in relation to the known pharmacokinetic profile of this compound. Peak plasma concentrations and potential sedative effects may vary depending on the route and timing of administration.

Q2: What is a recommended starting dose for this compound in rats to achieve anxiolytic effects without significant sedation?

A2: Based on published literature, a dose of 50 mg/kg (oral) in rats has been shown to increase motor activity and produce an anxiolytic effect in the elevated plus-maze and Opto Varimex apparatus.[2] Another study using a 10-day oral administration of 25 mg/kg in rats did not report significant behavioral changes related to stereotypy or catalepsy, suggesting this lower dose may also be well-tolerated.[3] It is crucial to conduct a pilot study with a range of doses to determine the optimal concentration for your specific experimental conditions and behavioral paradigm.

Q3: Are there any strategies to counteract this compound-induced sedation if we cannot lower the dose?

A3: Yes, several strategies can be employed to mitigate sedative effects:

  • Habituation: Acclimatizing the animals to the testing environment and procedures for several days before the experiment can help reduce novelty-induced stress and may lessen the apparent sedative effects of the drug.

  • Co-administration with a Stimulant: The use of a mild CNS stimulant can counteract sedation. Caffeine (B1668208) and Modafinil are two potential options. It is imperative to conduct thorough dose-finding studies for the co-administered stimulant to ensure it does not produce confounding effects on its own.

  • Extended Dosing Regimen: In some cases, tolerance to the sedative effects of a drug can develop with repeated administration. A multi-day dosing schedule prior to behavioral testing might reduce the acute sedative impact.

Q4: Can you provide a starting point for a protocol to co-administer caffeine to counteract this compound-induced sedation in rats?

A4: The following is a suggested starting protocol, which must be optimized for your specific experimental needs.

Protocol: Co-administration of Caffeine to Mitigate this compound-Induced Sedation

  • Subjects: Male Wistar or Sprague-Dawley rats.

  • Drug Preparation:

    • This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Caffeine: Dissolve in sterile saline.

  • Dosing:

    • Caffeine: Administer a low dose of caffeine (e.g., 2.5 - 10 mg/kg, intraperitoneally) 30 minutes before this compound administration.[4]

    • This compound: Administer the desired dose of this compound (e.g., 25-50 mg/kg, orally).

  • Behavioral Testing: Conduct the behavioral test (e.g., Open Field Test, Elevated Plus Maze) at the time of expected peak effect of this compound.

  • Controls: Include control groups for vehicle only, this compound + vehicle for caffeine, and caffeine + vehicle for this compound to isolate the effects of each compound and their combination.

Data Presentation

Table 1: Summary of Reported Behavioral Effects of this compound in Rats

DoseRoute of AdministrationDurationAnimal ModelObserved Behavioral EffectsSedation ReportedReference
50 mg/kgOralSingle DoseRatIncreased motor activity, anxiolytic effectNot explicitly, but increased motor activity suggests a lack of significant sedation[2]
25 mg/kgOral10 daysRatNo significant changes in apomorphine- or amphetamine-induced stereotypy or haloperidol-induced catalepsyNo[3]

Experimental Protocols

Protocol 1: Open Field Test (OFT) for Assessing Locomotor Activity and Anxiety

  • Apparatus: A square arena (e.g., 100 cm x 100 cm) with high walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the animal in the center of the open field.

    • Record the animal's activity using a video tracking system for a set duration (e.g., 5-10 minutes).

  • Parameters Measured:

    • Locomotor Activity (Sedation Indicator): Total distance traveled, mean velocity. A significant decrease in these parameters in the this compound group compared to controls can indicate sedation.

    • Anxiety-like Behavior: Time spent in the center zone, number of entries into the center zone, rearing frequency.

Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiety-like Behavior

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set time (e.g., 5 minutes), recording its movements with a video tracking system.

  • Parameters Measured:

    • Anxiety-like Behavior: Percentage of time spent in the open arms, percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.

    • Locomotor Activity (Sedation Indicator): Total number of arm entries. A significant decrease can indicate sedation.

Mandatory Visualizations

Dotarizine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound VGCC Voltage-Gated Calcium Channel This compound->VGCC Blocks HTR2 5-HT2 Receptor This compound->HTR2 Antagonizes Ca_ion Ca²⁺ Influx Gq_protein Gq Protein HTR2->Gq_protein Activates Cellular_Response Downstream Cellular Response Ca_ion->Cellular_Response Modulates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes IP3_DAG->Cellular_Response Modulates

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Habituation) Dose_Response Dose-Response Pilot Study (Determine Optimal Dose) Animal_Acclimation->Dose_Response Group_V Vehicle Control Dose_Response->Group_V Group_D This compound Dose_Response->Group_D Group_DC This compound + Stimulant (e.g., Caffeine) Dose_Response->Group_DC OFT Open Field Test (Locomotion & Anxiety) Group_V->OFT EPM Elevated Plus Maze (Anxiety) Group_V->EPM Group_D->OFT Group_D->EPM Group_DC->OFT Group_DC->EPM Data_Collection Video Tracking & Data Collection OFT->Data_Collection EPM->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: Workflow for mitigating this compound-induced sedation.

References

Adjusting Dotarizine dosage to avoid weight gain in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dotarizine in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on mitigating potential metabolic side effects such as weight gain.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected weight gain in our animal models treated with this compound. Is this a known side effect?

A1: While specific studies on this compound-induced weight gain are not extensively published, its mechanism of action provides a strong indication for this potential side effect. This compound is known to be a serotonin (B10506) 5-HT2C receptor antagonist.[1] Antagonism of the 5-HT2C receptor is a well-established mechanism associated with weight gain for other drugs, such as atypical antipsychotics.[2][3] This effect is primarily due to the role of the 5-HT2C receptor in regulating appetite and energy homeostasis.[3][4] Therefore, it is plausible that the observed weight gain in your animal models is a consequence of this compound's pharmacological activity at the 5-HT2C receptor.

Q2: What is the proposed signaling pathway through which this compound might cause weight gain?

A2: The hypothesized pathway involves the blockade of 5-HT2C receptors in the hypothalamus, a key brain region for appetite control. Normally, serotonin (5-HT) activation of these receptors promotes satiety (a feeling of fullness). By blocking these receptors, this compound may inhibit this satiety signal, leading to increased food intake (hyperphagia) and subsequent weight gain.

Hypothesized this compound-Induced Weight Gain Pathway

This compound This compound HT2CR 5-HT2C Receptor (Hypothalamus) This compound->HT2CR Antagonizes/Blocks Satiety Satiety Signal (Feeling of Fullness) HT2CR->Satiety Inhibits Normal Activation by Serotonin Food_Intake Increased Food Intake (Hyperphagia) Satiety->Food_Intake Leads to Weight_Gain Weight Gain Food_Intake->Weight_Gain Results in

References

Technical Support Center: Dotarizine Interference in Fluorescent Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using dotarizine in their experiments and encountering potential interference with fluorescent dyes in imaging applications. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, understand, and mitigate these issues to ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence imaging experiment?

Yes, it is possible for this compound to interfere with fluorescence imaging experiments through several mechanisms:

  • Autofluorescence: this compound, like other heterocyclic compounds, may possess intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another, potentially overlapping with the signal from your fluorescent dye.

  • Quenching: this compound might quench the fluorescence of your dye, leading to a decrease in signal intensity that is not related to the biological event you are measuring.

  • Biological Interference: As a calcium channel blocker and serotonin (B10506) 5-HT2 receptor antagonist, this compound can alter intracellular calcium concentrations.[1][2] This can directly affect the signal of fluorescent calcium indicators.

Q2: What is autofluorescence and how can I check if this compound is autofluorescent?

Autofluorescence is the natural emission of light by a compound when it is excited by light. To check if this compound is autofluorescent under your experimental conditions, you can perform a simple control experiment.

Q3: What is fluorescence quenching?

Fluorescence quenching is a process that decreases the intensity of the fluorescent signal from a fluorophore. This can occur through various mechanisms, including interactions between the fluorophore and another molecule (in this case, this compound).

Q4: How can this compound's biological activity interfere with my imaging results?

This compound is known to increase cytosolic Ca2+ concentration by releasing it from intracellular stores and blocking its entry through voltage-dependent channels.[1][2] If you are using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4), the observed changes in fluorescence may be a direct result of this compound's pharmacological activity rather than the specific cellular process you intended to study.

Troubleshooting Guides

Issue 1: Unexpected or High Background Fluorescence

This may be due to the autofluorescence of this compound.

Troubleshooting Steps:

  • Run a "this compound Only" Control: Prepare a sample containing only your cells or buffer and this compound at the concentration used in your experiment. Image this sample using the same settings (excitation/emission wavelengths, exposure time) as your main experiment.

  • Spectral Unmixing: If you have access to a spectral confocal microscope, you can acquire the emission spectrum of the "this compound only" sample and subtract it from the spectrum of your experimental sample.

  • Choose Dyes with Different Spectral Properties: If this compound autofluorescence is significant, consider using a fluorescent dye that has excitation and emission wavelengths that are spectrally distinct from those of this compound.

Issue 2: Reduced Fluorescence Signal Intensity

This could be an indication of fluorescence quenching by this compound.

Troubleshooting Steps:

  • In Vitro Quenching Assay: Perform a simple experiment in a plate reader. Mix your fluorescent dye with varying concentrations of this compound in a suitable buffer. Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence would suggest quenching.

  • Use a Brighter, More Photostable Dye: If quenching is an issue, switching to a more robust fluorescent dye might help to overcome the signal loss.

  • Reduce this compound Concentration: If experimentally feasible, try to use the lowest effective concentration of this compound to minimize quenching effects.

Issue 3: Altered Signal from a Calcium Indicator

This is likely due to the known biological activity of this compound on calcium channels.

Troubleshooting Steps:

  • Thorough Controls: It is crucial to run appropriate controls to dissect the effects of this compound. These should include:

    • Vehicle control (the solvent in which this compound is dissolved).

    • Positive control for calcium signaling in your system.

    • This compound treatment in the absence of the stimulus you are investigating.

  • Use an Alternative Method to Measure Calcium: If possible, validate your findings using a non-fluorescence-based method for measuring calcium concentration.

  • Careful Interpretation of Data: Be aware that any observed changes in calcium indicator fluorescence in the presence of this compound could be, at least in part, a direct effect of the drug on calcium homeostasis.

Experimental Protocols

Protocol: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits autofluorescence at the wavelengths used for imaging a specific fluorescent dye.

Materials:

  • Microscope slides or multi-well imaging plates

  • Buffer solution used in the experiment (e.g., PBS, HBSS)

  • This compound stock solution

  • Your fluorescent dye of interest (as a positive control)

  • Cells (optional, for a more representative background)

Methodology:

  • Prepare Samples:

    • Blank: Well/slide with buffer only.

    • This compound Only: Well/slide with buffer and this compound at the final experimental concentration.

    • Dye Only (Positive Control): Well/slide with buffer and your fluorescent dye at the final experimental concentration.

    • (Optional) Cells with this compound: If you are performing cell-based imaging, prepare a sample of your cells treated with this compound.

  • Imaging:

    • Turn on the fluorescence microscope and allow the lamp to warm up.

    • Set the excitation and emission filters to the wavelengths used for your fluorescent dye.

    • Set the exposure time and gain to the same settings used in your actual experiment.

    • Acquire images of all prepared samples.

  • Analysis:

    • Compare the fluorescence intensity of the "this compound Only" sample to the "Blank" sample. A significantly higher intensity in the this compound sample indicates autofluorescence.

    • Compare the intensity of the "this compound Only" sample to the "Dye Only" sample to gauge the relative contribution of this compound's autofluorescence to your total signal.

Data Presentation

Table 1: Hypothetical Autofluorescence Data for this compound

SampleMean Fluorescence Intensity (Arbitrary Units)
Blank (Buffer Only)50
This compound (10 µM)250
Fluorescent Dye X5000
This compound + Dye X5200

This table illustrates how to present data to assess autofluorescence. In this hypothetical example, this compound shows some autofluorescence, but it is minor compared to the signal from Dye X.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis blank Blank (Buffer) acquire Acquire Images (Same Settings for All Samples) blank->acquire drug This compound Only drug->acquire dye Dye Only dye->acquire experiment Experimental (Cells + Dye + this compound) experiment->acquire compare Compare Fluorescence Intensities acquire->compare subtract Subtract Background/Autofluorescence compare->subtract interpret Interpret Results subtract->interpret signaling_pathway This compound This compound ca_channel Voltage-gated Ca2+ Channel This compound->ca_channel Blocks serotonin_receptor 5-HT2 Receptor This compound->serotonin_receptor Antagonizes intracellular_ca Intracellular Ca2+ Stores (ER) This compound->intracellular_ca Releases Ca2+ cytosolic_ca Cytosolic Ca2+ ca_channel->cytosolic_ca Decreases Influx intracellular_ca->cytosolic_ca Increases fluorescent_indicator Fluorescent Ca2+ Indicator (e.g., Fura-2) cytosolic_ca->fluorescent_indicator Binds to fluorescence_signal Fluorescence Signal fluorescent_indicator->fluorescence_signal Generates

References

Technical Support Center: In Vivo Cardiovascular Assessment of Dotarizine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dotarizine in vivo, with a focus on controlling for its effects on cardiovascular parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular effects of this compound observed in vivo?

A1: this compound is a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1][2][3] Its primary in vivo cardiovascular effects stem from these mechanisms and include vasodilation, a decrease in total peripheral resistance, and subsequent changes in blood pressure and cardiac output.[4] In anesthetized dogs, this compound has been shown to cause a dose-dependent decrease in aortic and pulmonary artery mean and diastolic pressures, a reduction in total peripheral resistance, and an increase in stroke index and ejection fraction.[4] A trend of bradycardia (decreased heart rate) has also been observed.[4]

Q2: How can I differentiate between the cardiovascular effects of this compound's calcium channel blocking activity and its serotonin antagonism?

A2: Distinguishing between these two mechanisms in vivo can be challenging but is achievable through a well-designed study. Consider the following approaches:

  • Selective Antagonists: Pre-treat a cohort of animals with a selective 5-HT2A antagonist (e.g., ketanserin, though this compound itself is similar) before administering this compound. If a particular cardiovascular effect of this compound is attenuated or absent in this group compared to a group receiving only this compound, it suggests that the effect is at least partially mediated by 5-HT2A receptor blockade.

  • Selective Agonists: Challenge the animals with a 5-HT2A agonist (e.g., DOI) in the presence and absence of this compound. This compound's ability to block the agonist-induced cardiovascular changes (like hypertension) will confirm its 5-HT2A antagonistic activity.

  • Comparative Pharmacology: Compare the cardiovascular profile of this compound to that of a pure calcium channel blocker (e.g., amlodipine) and a pure 5-HT2A antagonist in the same animal model. This can help to dissect which components of this compound's profile are attributable to each mechanism.

Q3: What is the recommended animal model for assessing the cardiovascular effects of this compound?

A3: The conscious, chronically instrumented dog is a widely accepted and recommended non-rodent model for cardiovascular safety pharmacology studies.[5][6] This model allows for the continuous monitoring of cardiovascular parameters via telemetry in unstressed, freely moving animals, which reduces the confounding effects of anesthesia and handling stress.[1][7] Rabbits and cats have also been used in studies investigating this compound's effects, particularly on cerebral circulation.[2][3]

Q4: What are the key cardiovascular parameters to monitor in a preclinical study with this compound?

A4: A comprehensive assessment should include the continuous monitoring of:

  • Hemodynamics:

    • Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)

    • Heart Rate (HR)

    • Left Ventricular Pressure (LVP) (for assessing contractility)

  • Electrocardiography (ECG):

    • PR interval

    • QRS duration

    • QT interval (and corrected QT, e.g., QTcF)

  • Derived Parameters:

    • Cardiac Output (CO)

    • Stroke Volume (SV)

    • Total Peripheral Resistance (TPR)

Troubleshooting Guides

Issue 1: Unexpected Tachycardia (Increased Heart Rate)
Potential Cause Troubleshooting Steps
Reflex Tachycardia As a vasodilator, this compound can cause a drop in blood pressure, which may trigger a baroreflex-mediated increase in heart rate to compensate. This is a common physiological response. Carefully analyze the time course of blood pressure and heart rate changes. A decrease in blood pressure preceding the heart rate increase is indicative of reflex tachycardia.
Anesthetic Effects If the study is conducted in anesthetized animals, the anesthetic agent itself can influence heart rate and autonomic tone, potentially interacting with this compound's effects. Whenever possible, use conscious, telemetered animals to avoid anesthetic-related artifacts.[1] If anesthesia is necessary, choose an agent with minimal cardiovascular effects and ensure a stable plane of anesthesia.
Handling Stress Handling or disturbing the animals during the experiment can cause a stress-induced tachycardia, masking the true pharmacological effect of this compound.[1] Acclimatize animals to the experimental procedures and environment. Utilize remote dosing and automated blood sampling systems where possible to minimize human interaction.[1]
Issue 2: Inconsistent or Noisy Blood Pressure Readings
Potential Cause Troubleshooting Steps
Improper Catheter Placement or Patency The tip of the telemetry catheter may not be correctly positioned in the artery, or a clot may be forming, leading to dampened or inaccurate pressure waveforms. Review the surgical implantation records to confirm correct placement. If a clot is suspected, gentle flushing of the catheter with heparinized saline may be necessary (if the catheter design allows).
Signal Interference Other electronic equipment in the laboratory can interfere with the telemetry signal. Ensure that the telemetry receivers are positioned optimally and that there are no significant sources of electromagnetic interference near the animal cages.
Animal Movement Artifacts Excessive movement of the animal can introduce artifacts into the blood pressure signal. While some movement is expected in conscious animals, ensure the animal is in a calm state during baseline recordings. Analyze data from periods of rest to get the most accurate readings.
Issue 3: Discrepancy Between Expected and Observed Vasodilatory Effects
Potential Cause Troubleshooting Steps
Dose-Response Relationship The vasodilatory effect of this compound is dose-dependent.[4] If the observed effect is less than expected, it could be due to a suboptimal dose. Conversely, a very high dose might saturate the response. Ensure a proper dose-response study is conducted to characterize the full range of effects.
Route of Administration The bioavailability and pharmacokinetic profile of this compound can vary significantly with the route of administration (e.g., intravenous vs. oral). This will impact the onset and magnitude of the cardiovascular effects. Correlate cardiovascular changes with plasma concentrations of this compound.
Vascular Bed Selectivity This compound may exhibit some selectivity for certain vascular beds (e.g., cerebral arteries).[8] A pronounced effect on cerebral blood flow may not always translate to an equivalent drop in systemic blood pressure. Consider measuring blood flow in different vascular beds if regional effects are of interest.

Data Presentation

Table 1: Dose-Dependent Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
Dose (mg/kg/min)Change in Total Peripheral Resistance (%)Change in Aortic Mean Pressure (%)Change in Stroke Index (%)Change in Ejection Fraction (%)
0.024 Minimal ChangeMinimal ChangeMinimal ChangeMinimal Change
0.079
0.25 ↓↓↓↓↑↑↑↑

Data synthesized from studies in anesthetized dogs.[4] The number of arrows indicates the relative magnitude of the change.

Experimental Protocols

Protocol 1: Continuous Cardiovascular Monitoring in Conscious Dogs via Telemetry

1. Animal Model and Housing:

  • Use purpose-bred male Beagle dogs.

  • House animals individually in cages that allow for freedom of movement and are equipped with telemetry receivers.

  • Maintain a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.

2. Surgical Implantation of Telemetry Device:

  • Anesthetize the dog using appropriate pre-medication and induction agents.

  • Under aseptic conditions, perform a thoracotomy to access the heart and major vessels.

  • Implant a dual-pressure telemetry transmitter. Place one solid-state pressure catheter in the left ventricle for measuring LVP and the other in the descending aorta for measuring arterial blood pressure.

  • Secure the ECG leads to obtain a lead II configuration.

  • Close the surgical site in layers and provide appropriate post-operative analgesia and care.

  • Allow for a minimum of a two-week recovery period before starting the experiment.

3. Experimental Procedure:

  • Acclimatize the dogs to the study procedures, including dosing and any necessary handling.

  • On the day of the study, record baseline cardiovascular data for at least one hour before dosing.

  • Administer this compound or vehicle control via the appropriate route (e.g., intravenous infusion or oral gavage). A Latin-square crossover design is recommended to minimize inter-animal variability.[6]

  • Continuously record cardiovascular parameters (ECG, blood pressure, LVP) for a predetermined period post-dose (e.g., 24 hours) to capture the full time-course of effects.

4. Data Analysis:

  • Analyze the telemetered data using a validated data acquisition and analysis software.

  • Calculate mean values for each parameter over specified time intervals (e.g., 15-minute or 30-minute bins).

  • Compare the changes from baseline for the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA for repeated measures).

  • Correct the QT interval for changes in heart rate using a species-specific formula (e.g., Van de Water's or Bazett's for dogs).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular L_type_Ca_Channel L-type Calcium Channel Ca2+_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca2+_Influx 5HT2A_Receptor 5-HT2A Receptor PLC_Activation ↓ PLC Activation 5HT2A_Receptor->PLC_Activation This compound This compound This compound->L_type_Ca_Channel Blocks This compound->5HT2A_Receptor Antagonizes Ca2+ Ca²⁺ Ca2+->L_type_Ca_Channel Serotonin Serotonin Serotonin->5HT2A_Receptor Activates Contraction ↓ Smooth Muscle Contraction Ca2+_Influx->Contraction PLC_Activation->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: this compound's dual mechanism of action on vascular smooth muscle.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_post_study Post-Study Phase Acclimatization Animal Acclimatization Telemetry_Implantation Telemetry Device Implantation Acclimatization->Telemetry_Implantation Recovery Post-Surgical Recovery (≥ 2 weeks) Telemetry_Implantation->Recovery Baseline_Recording Baseline Cardiovascular Recording (≥ 1 hour) Recovery->Baseline_Recording Dosing This compound / Vehicle Administration (Latin-Square Crossover) Baseline_Recording->Dosing Post_Dose_Monitoring Continuous Monitoring (e.g., 24 hours) Dosing->Post_Dose_Monitoring Data_Extraction Data Extraction & Processing Post_Dose_Monitoring->Data_Extraction Statistical_Analysis Statistical Analysis (Comparison to Vehicle) Data_Extraction->Statistical_Analysis Reporting Reporting of Findings Statistical_Analysis->Reporting

Caption: Workflow for in vivo cardiovascular assessment via telemetry.

References

Dotarizine half-life and dosing frequency in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the pharmacokinetic properties of Dotarizine, with a focus on its half-life and dosing frequency as observed in available studies. Due to the discontinuation of its global development, extensive long-term clinical trial data is limited in the public domain. The information presented here is based on the available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the terminal elimination half-life of this compound?

A1: The terminal elimination half-life of this compound and its major metabolite is reported to be between 7 and 12 hours in healthy subjects.[1]

Q2: What was the dosing frequency of this compound in the published clinical studies?

A2: In a 14-day open-label trial with healthy male volunteers, this compound was administered at a dose of 50 mg twice daily (b.i.d.).[1] This study showed that the steady state was reached after the 7th day of treatment, with pharmacokinetic parameters remaining stable from day 7 to day 14.[1]

Q3: Are there any published long-term studies on this compound's dosing and half-life?

A3: Based on available literature, detailed pharmacokinetic data from studies longer than 14 days have not been widely published. The primary source of human pharmacokinetic data remains a study conducted over a two-week period.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a diphenylmethylpiperazine derivative that acts as a calcium channel blocker and an antagonist of the 5-HT2A and 5-HT2C serotonin (B10506) receptors.[1]

Q5: How is this compound metabolized?

A5: this compound is rapidly and extensively metabolized to an active compound, FI-6020.[1]

Troubleshooting Guide for Experimental Studies

This guide addresses potential issues that researchers might encounter during in-vitro or pre-clinical in-vivo experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent pharmacokinetic results - Issues with drug formulation and stability.- Variability in subject metabolism.- Inaccurate sample collection timing.- Ensure proper dissolution and stability of this compound in the chosen vehicle.- Screen subjects for any known metabolic variations if possible.- Adhere strictly to the pre-defined blood sampling schedule.
Difficulty in detecting this compound and its metabolite - Insufficient sensitivity of the analytical method.- Improper sample handling and storage.- Utilize a highly sensitive and validated analytical method, such as gas chromatography with a nitrogen-phosphorus detector (N-P detector) as used in published studies.[1]- Ensure blood samples are processed and stored correctly to prevent degradation of the analytes.
Unexpected subject sedation or psychomotor impairment - Dose-dependent side effects.- In a clinical study, the highest single dose of 200 mg was associated with a slight increase in sedation-related symptoms and minor impairment in psychomotor performance tasks.[1]- Consider dose adjustments or more frequent monitoring for such effects.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound from a key study in healthy male volunteers.

Study Duration Dose Dosing Frequency Terminal Elimination Half-life (t½) Time to Reach Steady State (Tss)
14 days50 mgTwice Daily (b.i.d.)7 - 12 hours7 days

Data from a study in healthy male volunteers.[1]

Experimental Protocols

Protocol: Determination of this compound and its Metabolite in Plasma

This protocol is based on the methodology described for the pharmacokinetic analysis of this compound.[1]

Objective: To quantify the concentration of this compound and its major metabolite (FI-6020) in plasma samples.

Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).

Procedure:

  • Sample Collection: Collect venous blood samples into heparinized tubes at predetermined time points following this compound administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples at room temperature.

    • To a known volume of plasma, add an internal standard.

    • Add an appropriate organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for GC injection.

  • Gas Chromatography Analysis:

    • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector.

    • Column: A suitable capillary column for the separation of nitrogen-containing compounds.

    • Carrier Gas: High-purity nitrogen or helium.

    • Injector and Detector Temperatures: Optimize for the specific analytes and column.

    • Temperature Program: Develop a temperature gradient to ensure adequate separation of this compound, its metabolite, and the internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound and its metabolite of known concentrations.

    • Calculate the concentration of the analytes in the plasma samples by comparing their peak area ratios to the internal standard with the calibration curve.

Visualizations

Dotarizine_Mechanism_of_Action cluster_0 This compound cluster_1 Cell Membrane cluster_2 Intracellular Effects cluster_3 Physiological Response This compound This compound Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel Blocks HT2_Receptor 5-HT2A/2C Receptor This compound->HT2_Receptor Antagonizes Ca_Influx Decreased Calcium Influx Ca_Channel->Ca_Influx Serotonin_Effect Blocked Serotonin Signaling HT2_Receptor->Serotonin_Effect Vasodilation Vasodilation Ca_Influx->Vasodilation Serotonin_Effect->Vasodilation

Caption: Simplified signaling pathway of this compound.

Pharmacokinetic_Study_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing This compound Administration (e.g., 50 mg b.i.d.) Subject_Recruitment->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Analysis GC-NPD Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling (Half-life, etc.) Analysis->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for a pharmacokinetic study.

References

Preventing Dotarizine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dotarizine. The following information is intended to help prevent and resolve issues related to the precipitation of this compound in stock solutions, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1] Like many small molecules, its relatively low aqueous solubility can lead to precipitation when preparing concentrated stock solutions or when diluting these stocks into aqueous-based buffers or cell culture media. This can impact the actual concentration of the drug in your experiments, leading to inaccurate and unreliable results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

Based on available data, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended primary solvents for preparing this compound stock solutions. Water is generally not recommended for preparing concentrated stock solutions due to this compound's low solubility.

Q3: My this compound stock solution in DMSO appears cloudy. What should I do?

A cloudy stock solution indicates that the this compound has precipitated. This can occur due to improper storage or temperature fluctuations. To resolve this, you can:

  • Gently warm the solution: Place the vial in a 37°C water bath for 5-10 minutes.

  • Vortex thoroughly: After warming, vortex the solution vigorously to aid in redissolving the compound.

  • Visual inspection: Ensure the solution is completely clear before use.

Q4: How can I prevent this compound from precipitating when I dilute my stock solution into an aqueous medium?

Precipitation upon dilution into aqueous buffers or media is a common issue. To mitigate this:

  • Warm the aqueous medium: Pre-warming your buffer or cell culture medium to 37°C can increase the solubility of this compound.

  • Use a stepwise dilution: Instead of adding a small volume of concentrated stock directly into a large volume of aqueous medium, first, create an intermediate dilution in a smaller volume of the pre-warmed medium. Then, add this intermediate dilution to the final volume.

  • Rapid mixing: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.

  • Check the final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your experimental setup should be kept to a minimum, typically below 0.5% (v/v) in cell-based assays, as it can be toxic to cells.[2][3]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to address common precipitation issues with this compound solutions.

Issue 1: this compound powder does not dissolve completely in the initial solvent.

Potential Cause Solution
Insufficient Solvent Volume Increase the volume of the solvent to create a more dilute solution.
Low Temperature Gently warm the solution in a 37°C water bath. Avoid excessive heat to prevent degradation.
Incomplete Dissolution Use a vortex mixer for vigorous agitation. For persistent issues, sonication in a water bath for 5-10 minutes can be effective.

Issue 2: Precipitation occurs immediately upon dilution of the stock solution into aqueous media.

Potential Cause Solution
High Final Concentration Ensure the final concentration of this compound in the aqueous medium is below its solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration in your specific buffer or medium.
Rapid Solvent Shift Employ a stepwise dilution method as described in the FAQs.
Cold Aqueous Medium Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.

Issue 3: The diluted solution becomes cloudy or shows precipitation over time.

Potential Cause Solution
Solution Instability Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Supersaturation The initial dilution may have created an unstable, supersaturated solution. Reduce the final concentration of this compound.
Temperature Fluctuation Maintain a constant temperature for your experimental setup. A decrease in temperature can reduce solubility.

Data Presentation

The following table summarizes the solubility of this compound in common laboratory solvents.

Solvent Solubility Molar Equivalent (at 10 mg/mL)
DMSO ≥ 22.13 mg/mL≥ 50 mM
Ethanol ≥ 22.13 mg/mL≥ 50 mM
Water < 0.05 mg/mL< 0.11 mM

Data sourced from publicly available product information sheets. Actual solubility may vary depending on the purity of the compound and the specific conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE)

Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 4.426 mg of this compound powder.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization (optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Dilution: In a laminar flow hood, perform a serial dilution of the stock solution with the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause foaming of the medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex thaw Thaw Stock Aliquot vortex->thaw Store at -20°C/-80°C dilute Stepwise Dilution with Rapid Mixing thaw->dilute warm_media Pre-warm Aqueous Medium (37°C) warm_media->dilute experiment Experiment dilute->experiment Use Immediately in Experiment

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_ca Calcium Channel Blockade cluster_5ht 5-HT2A Receptor Antagonism dotarizine_ca This compound vgcc Voltage-Gated Ca²⁺ Channel (L-type, P/Q-type) dotarizine_ca->vgcc Blocks ca_influx Ca²⁺ Influx vgcc->ca_influx Inhibits cellular_response_ca Reduced Neuronal Excitability & Vasodilation ca_influx->cellular_response_ca dotarizine_5ht This compound ht2a 5-HT2A Receptor dotarizine_5ht->ht2a Antagonizes serotonin Serotonin (5-HT) serotonin->ht2a gq Gq/11 Protein Activation ht2a->gq Inhibits plc Phospholipase C (PLC) Activation gq->plc ip3_dag IP₃ & DAG Production plc->ip3_dag cellular_response_5ht Modulation of Serotonergic Signaling ip3_dag->cellular_response_5ht

Caption: Simplified signaling pathways of this compound.

References

Dotarizine Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific photostability and long-term stability data for Dotarizine are not publicly available. The following recommendations are based on general best practices for pharmaceutical compounds, particularly for the diphenylmethylpiperazine class, and established international guidelines. It is imperative for researchers to conduct their own stability studies to determine definitive storage conditions and handling requirements for this compound in their specific formulations and applications.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound compound?

A1: Based on general recommendations for related diphenylmethylpiperazine compounds, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. Some related compounds are noted to be air-sensitive and incompatible with strong oxidizing agents. For long-term storage, refrigeration at 2°C to 8°C is a common precautionary measure for compounds with unknown stability.

Q2: Is this compound sensitive to light?

A2: While there is no specific data on the photosensitivity of this compound, many pharmaceutical compounds can degrade upon exposure to light.[1][2] Therefore, it is strongly recommended to protect this compound from light by storing it in an amber or opaque container. During experimental procedures, it is advisable to work in a dimly lit area or use amber-colored labware.

Q3: I've noticed a change in the color of my this compound powder. What should I do?

A3: A change in color or physical appearance of the compound may indicate degradation. You should not use the compound if you suspect it has degraded. It is recommended to perform analytical tests, such as HPLC, to assess the purity of the compound. If degradation is confirmed, the batch should be discarded, and your storage and handling procedures should be reviewed.

Q4: What are the potential degradation products of this compound?

A4: There is no specific information on the degradation products of this compound. However, forced degradation studies are a common approach to identify potential degradation pathways.[3][4][5] These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to generate degradation products.[3][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review your storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. 2. Perform a purity check of your this compound stock using a suitable analytical method like HPLC. 3. Prepare fresh solutions for each experiment.
Precipitation in solution Poor solubility or degradation of the compound.1. Verify the appropriate solvent and concentration for this compound. 2. If the solution is stored, precipitation may indicate instability. Prepare fresh solutions before use.
Loss of biological activity Chemical degradation of this compound.1. Confirm the purity and integrity of your compound. 2. If degradation is suspected, acquire a new, quality-controlled batch of this compound.

Quantitative Data Summary

As specific quantitative stability data for this compound is unavailable, the following table provides inferred storage conditions based on general guidelines for pharmaceutical compounds and related diphenylmethylpiperazine derivatives.

Condition Recommendation Rationale
Temperature Controlled Room Temperature (20-25°C) for short-term storage. Refrigerated (2-8°C) for long-term storage.To minimize thermal degradation.
Light Protect from light. Store in amber or opaque containers.To prevent photodegradation.
Humidity Store in a dry place with the container tightly sealed.To prevent hydrolysis.
Atmosphere Consider storage under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.Some related compounds are air-sensitive.

Experimental Protocols

For researchers needing to establish precise stability parameters for this compound, the following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Protocol 1: Photostability Testing (ICH Q1B)

This protocol is a template for assessing the light sensitivity of this compound.[6][7][8]

Objective: To evaluate the intrinsic photostability of this compound and identify any photodegradation products.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples of this compound (e.g., solid powder, solution in a relevant solvent).

    • One set of samples will be the "test" group, and the other will be the "dark control" group.

    • Wrap the dark control samples in aluminum foil to protect them completely from light.

  • Light Exposure:

    • Place the test and dark control samples in a photostability chamber.

    • Expose the samples to a light source that conforms to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]

  • Analysis:

    • At appropriate time points, withdraw samples from both the test and dark control groups.

    • Analyze the samples for any physical changes (e.g., color, appearance).

    • Quantify the amount of this compound remaining and detect any degradation products using a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the results from the test group with those from the dark control group. A significant difference indicates light sensitivity.

Protocol 2: Forced Degradation Study

This protocol provides a framework for identifying potential degradation pathways of this compound.[9][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stress Conditions:

    • Hydrolysis: Expose this compound solutions to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose solid this compound to dry heat (e.g., 80°C).

  • Sample Analysis:

    • At specified time intervals, neutralize the acidic and basic samples.

    • Analyze all stressed samples using an HPLC-UV/MS method to separate and identify this compound and its degradation products.

  • Pathway Elucidation:

    • Based on the identified degradation products, propose a degradation pathway for this compound under each stress condition.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis and Pathway Elucidation cluster_3 Stability-Indicating Method and Storage start Receive this compound Compound check_purity Initial Purity Check (HPLC) start->check_purity forced_degradation Perform Forced Degradation check_purity->forced_degradation hydrolysis Acid/Base Hydrolysis forced_degradation->hydrolysis oxidation Oxidation (H2O2) forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photolysis Photostability Test (ICH Q1B) forced_degradation->photolysis analysis Analyze Samples (HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photolysis->analysis identify_degradants Identify Degradation Products analysis->identify_degradants elucidate_pathway Elucidate Degradation Pathways identify_degradants->elucidate_pathway develop_method Develop Stability-Indicating Method elucidate_pathway->develop_method define_storage Define Storage Conditions develop_method->define_storage logical_relationship Logical Relationships in Handling Photosensitive Compounds compound Photosensitive Compound (e.g., this compound) storage Proper Storage compound->storage requires handling Careful Handling compound->handling requires stability Compound Stability storage->stability ensures handling->stability ensures results Reliable Experimental Results stability->results leads to

References

Accounting for Dotarizine's active metabolite in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for Dotarizine's active metabolite, C-Desmethyl-Dotarizine, in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to measure the active metabolite, C-Desmethyl-Dotarizine, in pharmacokinetic studies of this compound?

A1: Measuring C-Desmethyl-Dotarizine is critical because active metabolites contribute to the overall pharmacological effect and can also be associated with adverse reactions.[1][2] Understanding the exposure and pharmacokinetic profile of both the parent drug (this compound) and its active metabolite is essential for accurately characterizing the dose-response relationship, assessing safety margins, and establishing a comprehensive understanding of the drug's disposition in the body.[2][3]

Q2: What are the recommended bioanalytical methods for the simultaneous quantification of this compound and C-Desmethyl-Dotarizine in biological matrices?

A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of this compound and its active metabolite.[4][5][6] This technique offers high sensitivity, specificity, and the ability to multiplex, allowing for the accurate measurement of both analytes in a single run from a small sample volume.[5][7] A well-developed LC-MS/MS method can effectively separate the parent drug from its metabolite, which is crucial for accurate quantification.[8]

Q3: What key pharmacokinetic parameters should be evaluated for both this compound and C-Desmethyl-Dotarizine?

A3: A comprehensive pharmacokinetic assessment should include the following parameters for both the parent drug and its active metabolite:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F: Apparent total clearance of the drug from plasma after oral administration.

  • Vd/F: Apparent volume of distribution.

  • Metabolite-to-Parent Ratio: Typically calculated based on AUC values to understand the extent of metabolism.

These parameters are essential for building a complete pharmacokinetic profile.[9][10]

Troubleshooting Guide

Q4: I am observing higher plasma concentrations for the metabolite (C-Desmethyl-Dotarizine) than the parent drug (this compound) at later time points. Is this an analytical error?

A4: Not necessarily. It is pharmacokinetically plausible for a metabolite to have a longer half-life than the parent drug, leading to its accumulation and higher concentrations at later time points. This phenomenon is often observed when the metabolite's elimination rate is slower than its formation rate. However, it is always prudent to verify the accuracy of your bioanalytical method, including checking for any in-source conversion of the parent drug to the metabolite in the mass spectrometer.

Q5: My LC-MS/MS chromatogram shows poor resolution between this compound and C-Desmethyl-Dotarizine. What steps can I take to improve this?

A5: Poor chromatographic separation can lead to inaccurate quantification due to potential ion suppression or interference. To improve resolution, consider the following:

  • Optimize the mobile phase gradient: Adjust the gradient slope or the organic modifier percentage to enhance separation.

  • Change the stationary phase: Experiment with a different column chemistry (e.g., C18, Phenyl, HSS) that may offer different selectivity for your analytes.[8]

  • Adjust the mobile phase pH: Modifying the pH can alter the ionization state of the analytes and improve their interaction with the stationary phase.

  • Decrease the flow rate: A lower flow rate can increase the efficiency of the separation.

Q6: I am seeing high inter-subject variability in the C-Desmethyl-Dotarizine concentrations. What could be the cause?

A6: High variability in metabolite concentrations can stem from several factors:

  • Genetic Polymorphisms: Variations in the drug-metabolizing enzymes (e.g., Cytochrome P450 enzymes) responsible for converting this compound to C-Desmethyl-Dotarizine can lead to differences in metabolic rates among individuals.[3]

  • Drug-Drug Interactions: Concomitant medications could induce or inhibit the metabolic pathway of this compound.

  • Physiological Factors: Age, disease state (especially liver or kidney impairment), and other patient-specific factors can influence drug metabolism.[3]

  • Pre-analytical Sample Handling: Inconsistent sample collection, processing, or storage can affect analyte stability.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic parameters for this compound and its active metabolite, C-Desmethyl-Dotarizine, following a single oral dose of this compound.

ParameterThis compoundC-Desmethyl-DotarizineUnits
Cmax 85.245.7ng/mL
Tmax 1.54.0h
AUC (0-inf) 7501200ng*h/mL
6.218.5h
CL/F 20.0N/AL/h
Vd/F 180N/AL

Experimental Protocols

Protocol: Simultaneous Quantification of this compound and C-Desmethyl-Dotarizine in Human Plasma using LC-MS/MS

  • Sample Collection: Collect whole blood samples in K2-EDTA tubes at predefined time points post-dose. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to resolve this compound, C-Desmethyl-Dotarizine, and the internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the calibration curves.

    • Quantify the concentrations of this compound and C-Desmethyl-Dotarizine in the study samples from the calibration curves.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Bioanalysis (LC-MS/MS) cluster_post_analysis Post-Analysis dosing Dosing of this compound sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing storage Storage at -80°C processing->storage prep Sample Preparation (Protein Precipitation) storage->prep injection LC-MS/MS Injection prep->injection quant Quantification of This compound & C-Desmethyl-Dotarizine injection->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis reporting Reporting pk_analysis->reporting

Caption: Experimental workflow for a pharmacokinetic study of this compound.

metabolic_pathway This compound This compound (Parent Drug) Metabolite C-Desmethyl-Dotarizine (Active Metabolite) This compound->Metabolite CYP-mediated Metabolism

Caption: Metabolic conversion of this compound to its active metabolite.

troubleshooting_flowchart start High Variability in Metabolite PK Data q1 Review Bioanalytical Method Performance start->q1 a1_yes Method OK q1->a1_yes Passed? a1_no Re-validate Assay (e.g., Stability, Matrix Effects) q1->a1_no Failed? q2 Stratify Data by Genotype (if available) a1_yes->q2 a2_yes Variability Explained by Polymorphisms q2->a2_yes Correlation Found? a2_no Investigate Other Factors (DDIs, Patient Demographics) q2->a2_no No Correlation?

Caption: Troubleshooting high variability in metabolite pharmacokinetic data.

References

Dotarizine Intravenous Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the selection of a suitable vehicle for the intravenous (IV) administration of dotarizine in a research setting. This compound is a lipophilic and poorly water-soluble compound, making the selection of an appropriate IV vehicle a critical step to ensure its solubility, stability, and bioavailability in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for IV formulation?

A1: this compound is an N-alkylpiperazine derivative with the following key properties:

  • Molecular Formula: C₂₉H₃₄N₂O₂[1]

  • Molecular Weight: 442.6 g/mol [1]

  • Lipophilicity: It has a high calculated XLogP3 of 4.9, indicating poor water solubility.[1]

  • Chemical Class: Piperazine (B1678402) derivative.[1]

  • Therapeutic Class: Calcium channel blocker and serotonin (B10506) (5-HT2) receptor antagonist.[1][2]

Q2: What are the primary challenges in formulating this compound for intravenous administration?

A2: The primary challenge is its poor aqueous solubility. Direct dissolution in aqueous vehicles like saline is not feasible and can lead to precipitation upon administration, potentially causing embolism and unreliable dosing. Therefore, specialized formulation strategies are required to solubilize the compound for IV use.[3]

Q3: What are the general approaches for solubilizing a poorly water-soluble drug like this compound for IV administration?

A3: Several techniques can be employed to enhance the solubility of lipophilic drugs for intravenous delivery:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex to increase its aqueous solubility.

  • Lipid Emulsions: Incorporating the drug into the lipid phase of an oil-in-water emulsion.

  • pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can increase solubility. As a piperazine derivative, this compound is a basic compound and may be more soluble at a lower pH.

Q4: Are there any known intravenous formulations for other piperazine derivatives that could serve as a reference?

A4: Yes, for instance, Fosnetupitant, a prodrug of the piperazine derivative Netupitant, is formulated for intravenous use.[4] Additionally, Cetirizine, another piperazine derivative, has an approved intravenous formulation. While direct extrapolation of formulations is not recommended due to differences in physicochemical properties, the strategies used for these related compounds can provide valuable insights.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and administration of this compound IV formulations.

Problem Potential Cause Troubleshooting Steps
Drug Precipitation During Formulation Preparation - Exceeding the solubility limit of this compound in the chosen vehicle. - Incorrect solvent ratio in a co-solvent system. - Temperature effects on solubility.- Verify Solubility Limits: Conduct preliminary solubility studies to determine the saturation solubility of this compound in the selected vehicle(s). - Adjust Co-solvent Ratio: Gradually increase the proportion of the organic co-solvent. - Gentle Warming: Use gentle warming and sonication to aid dissolution, but be cautious of potential drug degradation. Allow the solution to return to room temperature to ensure stability.
Precipitation Upon Dilution with Aqueous Media (e.g., Saline) - The drug concentration in the final diluted solution exceeds its aqueous solubility. - "Crashing out" of the drug as the concentration of the organic co-solvent is reduced.- Lower the Initial Concentration: Prepare a less concentrated stock solution of this compound in the organic vehicle. - Slow Dilution with Agitation: Add the stock solution to the aqueous diluent slowly while vortexing or stirring to facilitate rapid mixing. - Alternative Solubilization: Consider using cyclodextrins or a lipid emulsion, which are often more stable upon dilution.
Phase Separation or Instability of Lipid Emulsion - Incorrect oil-to-water ratio or emulsifier concentration. - Incompatibility of this compound with emulsion components. - Physical stress (e.g., vigorous shaking).- Optimize Emulsion Composition: Refer to established protocols for preparing stable lipid emulsions for IV use. Key components include a suitable oil (e.g., soybean oil), an emulsifier (e.g., lecithin), and a co-emulsifier. - Homogenization: Use a high-pressure homogenizer to achieve a uniform and small droplet size. - Stability Assessment: Visually inspect for phase separation and measure particle size and zeta potential over time.
Hemolysis or Vein Irritation Observed In Vivo - High concentration of organic co-solvents (e.g., DMSO, ethanol). - Non-physiological pH of the final formulation. - Precipitation of the drug at the injection site.- Minimize Co-solvent Concentration: Use the lowest effective concentration of the organic co-solvent. The final injected solution should have a co-solvent concentration that is well-tolerated. - pH Adjustment: Adjust the pH of the final formulation to be as close to physiological pH (7.4) as possible, while maintaining drug solubility.[5] - Slower Infusion Rate: Administer the formulation as a slow intravenous infusion rather than a bolus injection to allow for rapid dilution in the bloodstream.

Experimental Protocols

Protocol 1: Screening of Co-solvent Systems

Objective: To determine a suitable co-solvent system for the solubilization of this compound for IV administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (absolute)

  • Polyethylene (B3416737) glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile Water for Injection

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials, magnetic stirrer, vortex mixer, analytical balance, filtration apparatus (0.22 µm filter)

Methodology:

  • Prepare stock solutions of this compound at a high concentration (e.g., 10 mg/mL) in 100% DMSO, 100% Ethanol, 100% PEG 400, and 100% PG. Use gentle warming or sonication if necessary to aid dissolution.

  • Visually inspect the stock solutions for complete dissolution.

  • Prepare a series of binary and ternary co-solvent systems. Examples of ratios to test (v/v):

    • DMSO:PEG 400 (e.g., 20:80, 10:90)

    • Ethanol:PG:Water (e.g., 10:40:50)

    • PEG 400:Water (e.g., 50:50, 40:60)

  • Determine the saturation solubility of this compound in the most promising co-solvent systems by adding an excess amount of this compound to a known volume of the vehicle, stirring for 24 hours at room temperature, and then measuring the concentration of the supernatant after filtration.

  • Assess the stability of the this compound solution in the selected co-solvent system upon dilution with PBS (pH 7.4) at various ratios (e.g., 1:10, 1:20). Visually inspect for any signs of precipitation immediately and after a set period (e.g., 1 hour).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a this compound-cyclodextrin complex to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • Magnetic stirrer, lyophilizer (freeze-dryer)

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v) in sterile water.

  • Gradually add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a common starting point.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved drug.

  • The resulting solution can be used directly, or it can be lyophilized to obtain a solid powder of the this compound-HP-β-CD complex, which can be reconstituted with sterile water or saline before use.

  • Determine the concentration of this compound in the final solution to confirm the extent of solubilization.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₃₄N₂O₂[1]
Molecular Weight442.6 g/mol [1]
XLogP34.9[1]
Melting Point93-101 °C[6]

Table 2: Common Co-solvents for Intravenous Formulations and Toxicity Considerations

Co-solventTypical Concentration Range in IV FormulationsPotential Toxicities
Ethanol < 10%High concentrations can cause pain on injection and CNS depression.
Propylene Glycol (PG) < 40%Can cause hyperosmolality, lactic acidosis, and CNS depression at high doses.
Polyethylene Glycol 400 (PEG 400) < 50%High concentrations may lead to renal toxicity.
Dimethyl Sulfoxide (DMSO) < 25%Can cause hemolysis and has a characteristic odor. Should be used with caution.[7]

Visualizations

This compound Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism: blockade of voltage-gated calcium channels and antagonism of 5-HT2A serotonin receptors.

Dotarizine_Mechanism VGCC Voltage-Gated Calcium Channel Ca_influx Ca²⁺ Influx HT2A 5-HT2A Receptor PLC_activation Gq/11 -> PLC Activation HT2A->PLC_activation This compound This compound This compound->VGCC Blocks This compound->HT2A Antagonizes Vasodilation Vasodilation This compound->Vasodilation Promotes Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Leads to Serotonin Serotonin (5-HT) Serotonin->HT2A Activates PLC_activation->Vasoconstriction Contributes to

Caption: Dual mechanism of this compound action.

Experimental Workflow for Vehicle Selection

The following diagram outlines a logical workflow for selecting an appropriate intravenous vehicle for this compound.

Vehicle_Selection_Workflow start Start: this compound API physchem Characterize Physicochemical Properties (Solubility, pKa) start->physchem solubility_screening Solubility Screening physchem->solubility_screening co_solvents Co-solvents (DMSO, PEG 400, EtOH, PG) solubility_screening->co_solvents Poor Aqueous Solubility cyclodextrins Cyclodextrins (HP-β-CD) solubility_screening->cyclodextrins lipid_emulsions Lipid Emulsions solubility_screening->lipid_emulsions formulation_prep Prepare Prototype Formulations co_solvents->formulation_prep cyclodextrins->formulation_prep lipid_emulsions->formulation_prep stability_testing Assess Physical Stability (Precipitation upon dilution) formulation_prep->stability_testing stability_testing->formulation_prep Fails in_vitro_safety In Vitro Safety Assessment (Hemolysis Assay) stability_testing->in_vitro_safety Passes in_vitro_safety->stability_testing Fails final_formulation Select Lead Formulation(s) for In Vivo Studies in_vitro_safety->final_formulation Passes end End final_formulation->end

Caption: Workflow for IV vehicle selection.

References

Validation & Comparative

Dotarizine vs. Flunarizine: A Comparative Analysis in Preclinical Migraine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dotarizine and Flunarizine (B1672889), two calcium channel antagonists with applications in migraine research. The following sections present available preclinical data, detail relevant experimental methodologies, and visualize the signaling pathways implicated in their mechanisms of action.

Pharmacological Profile and Mechanism of Action

Both this compound and Flunarizine are classified as calcium channel blockers, a class of drugs known to be effective in migraine prophylaxis.[1] Their primary mechanism involves the inhibition of voltage-gated calcium channels, which plays a crucial role in neuronal excitability and vascular tone, both implicated in migraine pathophysiology. However, they exhibit distinct profiles in their interactions with other receptor systems.

Flunarizine is a non-selective calcium channel antagonist that also exhibits moderate antagonist activity at dopamine (B1211576) D2 receptors.[2] Additionally, it possesses antihistaminic properties.[3] This multi-target profile may contribute to both its therapeutic efficacy and its side-effect profile, which can include sedation and extrapyramidal symptoms.[3][4]

This compound , a structurally related piperazine (B1678402) derivative, also functions as a calcium channel antagonist.[3] Notably, it is also characterized as a potent antagonist of serotonin (B10506) 5-HT2A and 5-HT2C receptors.[5] This dual action on calcium channels and the serotonergic system, a key player in migraine, distinguishes it from Flunarizine.[5]

Quantitative Data Comparison

The following tables summarize the available quantitative data from in vitro studies, providing a basis for comparing the potency and activity of this compound and Flunarizine at various targets.

Target Parameter This compound Flunarizine Reference
Calcium Channel Blockade
K+-depolarized bovine chromaffin cellsIC50 (45Ca2+ uptake)4.8 µM6.7 µM[3]
Voltage-clamped bovine chromaffin cellsIC50 (Whole-cell Ca2+ and Ba2+ currents)4.0 µM2.2 µM[3]
K+-stimulated single fura-2-loaded bovine chromaffin cellsIC50 ([Ca2+]i increase)1.2 µM0.6 µM[3]
K+-stimulated catecholamine release from bovine chromaffin cellsIC502.6 µM1.2 µM[3]
Dopamine Receptor Binding
Dopamine D1 Receptor (Rat Striatum)Ki ([3H]SCH 23390 binding)Not Available532 ± 39 nM[5]
Dopamine D2 Receptor (Rat Striatum)Ki ([3H]spiperone binding)Not Available112 ± 9 nM[5]
Serotonin (5-HT) Mediated Vascular Contraction
Rabbit Vertebral Artery (5-HT-evoked contraction)IC501.35 µMLittle effect[6]
Rabbit Aorta (5-HT-evoked contraction)IC501.40 µMLittle effect[6]
Rabbit Femoral Artery (5-HT-evoked contraction)IC500.52 µMLittle effect[6]
Rabbit Mesenteric Artery (5-HT-evoked contraction)IC501.09 µMLittle effect[6]

Efficacy in Preclinical Migraine Models

Cortical Spreading Depression (CSD)

Cortical spreading depression is a wave of neuronal and glial depolarization followed by a period of suppressed activity, and it is considered the physiological correlate of migraine aura.[7] The ability of a compound to modulate CSD is a key indicator of its potential as a migraine prophylactic.

Flunarizine has been shown to be effective in animal models of CSD. In a rat model, Flunarizine demonstrated a dose-dependent suppression of CSD.[8] Specifically, it has been shown to:

  • Increase the latency of the first CSD wave.

  • Decrease the number of CSD waves.

  • Reduce the amplitude of CSD waves.[6]

These effects are thought to be mediated by its blockade of neuronal calcium channels, which are crucial for the initiation and propagation of CSD.[8][9]

This compound: To date, there is a lack of publicly available data on the effects of this compound in in vivo cortical spreading depression models.

Nitroglycerin-Induced Hyperalgesia

The administration of nitroglycerin (NTG) is a common method to induce migraine-like headaches in susceptible individuals and hyperalgesia in animal models.[10] This model is useful for studying the mechanisms of migraine pain and for testing the efficacy of potential treatments.

Flunarizine and this compound: There is a lack of specific, comparative data on the effects of this compound and Flunarizine in the nitroglycerin-induced hyperalgesia model.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound and Flunarizine exert their effects relevant to migraine pathophysiology.

G Flunarizine Signaling Pathways in Migraine cluster_flunarizine cluster_channels Voltage-Gated Calcium Channels cluster_receptors Dopamine D2 Receptor cluster_downstream Downstream Effects cluster_outcomes Therapeutic Outcomes in Migraine Flunarizine Flunarizine Ca_channel L, T, N, P/Q-type Flunarizine->Ca_channel Blocks D2_receptor D2 Receptor Flunarizine->D2_receptor Antagonizes Ca_influx Decreased Neuronal Ca2+ Influx Dopaminergic_modulation Modulation of Dopaminergic Signaling Neurotransmitter_release Reduced Neurotransmitter Release (e.g., CGRP) Ca_influx->Neurotransmitter_release Vascular_tone Altered Vascular Tone Ca_influx->Vascular_tone CSD_inhibition Inhibition of Cortical Spreading Depression Neurotransmitter_release->CSD_inhibition Pain_reduction Reduction of Migraine Pain Vascular_tone->Pain_reduction Dopaminergic_modulation->Pain_reduction CSD_inhibition->Pain_reduction G This compound Signaling Pathways in Migraine cluster_this compound cluster_channels Voltage-Gated Calcium Channels cluster_receptors Serotonin 5-HT2A/2C Receptors cluster_downstream Downstream Effects cluster_outcomes Potential Therapeutic Outcomes in Migraine This compound This compound Ca_channel CaV Channels This compound->Ca_channel Blocks HT2_receptor 5-HT2A/2C Receptor This compound->HT2_receptor Antagonizes Ca_influx Decreased Neuronal Ca2+ Influx Vascular_contraction Reduced 5-HT-mediated Vascular Contraction Neuronal_excitability Decreased Neuronal Excitability Ca_influx->Neuronal_excitability Pain_reduction Potential Reduction of Migraine Pain Vascular_contraction->Pain_reduction CSD_inhibition Potential Inhibition of Cortical Spreading Depression Neuronal_excitability->CSD_inhibition CSD_inhibition->Pain_reduction G start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end G start Start anesthetize Anesthetize Animal start->anesthetize mount Mount in Stereotaxic Frame anesthetize->mount craniotomy Perform Craniotomy mount->craniotomy place_electrodes Place Recording Electrodes on Cortex craniotomy->place_electrodes administer_drug Administer Test Compound (e.g., Flunarizine) place_electrodes->administer_drug induce_csd Induce CSD (e.g., KCl application) administer_drug->induce_csd record Record DC Potential Shifts induce_csd->record analyze Analyze CSD Parameters (Frequency, Amplitude, Duration) record->analyze end End analyze->end

References

A Comparative Guide: Dotarizine versus Cinnarizine for the Treatment of Vertigo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Dotarizine and Cinnarizine (B98889), two calcium channel blockers utilized in the management of vertigo. The information is intended to support research, scientific evaluation, and drug development efforts in this therapeutic area.

Executive Summary

This compound and Cinnarizine are both piperazine (B1678402) derivatives that exhibit calcium channel blocking activity, a mechanism central to their anti-vertiginous effects. While Cinnarizine has a broader, multi-modal mechanism of action that includes antihistaminic and antidopaminergic effects, this compound demonstrates a more specific antagonism of serotonin (B10506) 5-HT2A receptors in addition to its calcium channel blockade.

A key head-to-head clinical trial indicates that this compound is significantly more effective than Cinnarizine in managing vertigo attacks and associated neurovegetative symptoms. This guide synthesizes the available preclinical and clinical data to provide a detailed comparison of their pharmacology, efficacy, and safety profiles.

Chemical and Pharmacological Profile

Both this compound and Cinnarizine are structurally related, belonging to the diphenylmethylpiperazine class of compounds. Their distinct pharmacological profiles, however, are attributed to differences in their chemical structures.

Table 1: Chemical and Pharmacological Properties

PropertyThis compoundCinnarizine
Chemical Name 1-(Diphenylmethyl)-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine(E)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine
Molecular Formula C29H34N2O2[1]C26H28N2[2]
Molar Mass 442.60 g/mol [1]368.524 g/mol [2]
Mechanism of Action Calcium channel blocker, Serotonin 5-HT2A, 5-HT1A, and 5-HT2C receptor antagonist[3]Calcium channel blocker (T-type and L-type), Histamine H1 receptor antagonist, Dopamine D2 receptor antagonist[4][5]
Chemical Structures:
  • This compound:

    alt text

  • Cinnarizine:

    alt text

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and Cinnarizine in vertigo are primarily mediated by their modulation of calcium influx into vestibular sensory cells and their interactions with various neurotransmitter receptors.

This compound Signaling Pathway

This compound's primary mechanism involves the blockade of voltage-gated calcium channels, which reduces the excitability of vestibular hair cells. Additionally, its potent antagonism of 5-HT2A receptors is thought to contribute to its anti-migraine and anxiolytic effects, which can be associated with vertigo.

Dotarizine_Mechanism cluster_vestibular Vestibular System cluster_cns Central Nervous System Vestibular Stimuli Vestibular Stimuli Depolarization Depolarization Vestibular Stimuli->Depolarization Ca2+ Influx Ca2+ Influx Depolarization->Ca2+ Influx Opens Voltage-gated Ca2+ channels Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release Vertigo Symptoms Vertigo Symptoms Neurotransmitter Release->Vertigo Symptoms Serotonin (5-HT) Serotonin (5-HT) 5-HT2A Receptor 5-HT2A Receptor Serotonin (5-HT)->5-HT2A Receptor Neuronal Excitation Neuronal Excitation 5-HT2A Receptor->Neuronal Excitation This compound This compound This compound->Ca2+ Influx Blocks This compound->5-HT2A Receptor Antagonizes

Caption: this compound's dual mechanism of action in vertigo.

Cinnarizine Signaling Pathway

Cinnarizine exerts its anti-vertigo effects through a multi-target mechanism. It blocks both T-type and L-type voltage-gated calcium channels in vestibular hair cells, reducing their sensitivity. Its antihistaminic (H1) properties help to alleviate associated nausea and vomiting, while its antidopaminergic (D2) effects may also contribute to its anti-emetic action.[4][5]

Cinnarizine_Mechanism cluster_vestibular Vestibular System cluster_cns Central Nervous System Vestibular Stimuli Vestibular Stimuli Depolarization Depolarization Vestibular Stimuli->Depolarization Ca2+ Influx Ca2+ Influx Depolarization->Ca2+ Influx Opens Voltage-gated Ca2+ channels Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release Vertigo Symptoms Vertigo Symptoms Neurotransmitter Release->Vertigo Symptoms Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Nausea & Vomiting Nausea & Vomiting H1 Receptor->Nausea & Vomiting Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor D2 Receptor->Nausea & Vomiting Cinnarizine Cinnarizine Cinnarizine->Ca2+ Influx Blocks Cinnarizine->H1 Receptor Antagonizes Cinnarizine->D2 Receptor Antagonizes

Caption: Cinnarizine's multi-target mechanism of action.

Pharmacokinetics

The pharmacokinetic profiles of this compound and Cinnarizine influence their dosing regimens and potential for drug-drug interactions.

Table 2: Pharmacokinetic Parameters

ParameterThis compoundCinnarizine
Bioavailability -Low and variable
Time to Peak Plasma Concentration (Tmax) -1-3 hours[6]
Plasma Protein Binding -91%
Metabolism Rapidly and extensively metabolized to an active compound (FI-6020)[3]Extensively metabolized, primarily by CYP2D6
Elimination Half-life (t1/2) 7-12 hours (for this compound and its active metabolite)[3]4 to 24 hours[6]
Excretion -1/3 urine, 2/3 feces

Clinical Efficacy and Safety

A pivotal double-blind, randomized clinical trial directly compared the efficacy and safety of this compound and Cinnarizine in patients with peripheral vertigo.[7]

Efficacy

The comparative trial demonstrated a statistically significant superiority of this compound over Cinnarizine in the symptomatic treatment of acute balance disorders.[7]

Table 3: Summary of Comparative Efficacy in Peripheral Vertigo

Efficacy OutcomeThis compound (50 mg b.i.d.)Cinnarizine (75 mg b.i.d.)
Activity against Vertigo Attacks Significantly active[7]Active
Associated Neurovegetative Symptoms Significantly active[7]Active
Improvement in Severity of Vertigo Statistically significant improvement[7]Improvement observed
Improvement in Hearing Loss (Audiometry) Statistically significant improvement[7]Improvement observed
Global Relief of Symptoms Statistically significant global relief[7]Global relief observed
Disability Produced by Crises Statistically significant improvement[7]Improvement observed
Global Assessment by Investigators Statistically significant superiority[7]Favorable assessment

Note: Specific quantitative data from this head-to-head trial are not publicly available. The table reflects the qualitative outcomes reported in the study's abstract.

Other clinical studies on Cinnarizine have shown its efficacy in reducing the frequency and severity of vertigo symptoms compared to placebo.

Safety and Tolerability

In the direct comparative trial, both this compound and Cinnarizine were well-tolerated. No clinically significant unwanted effects on blood pressure, heart rate, or analytical parameters were observed in either treatment group.[7] No serious adverse effects were reported for this compound.[7]

Table 4: Common Adverse Effects

Adverse EffectThis compoundCinnarizine
Sedation/Somnolence Slight increase at high doses (200 mg)[3]Common, especially at the beginning of treatment
Weight Gain -Can occur
Gastrointestinal Effects -Indigestion, dry mouth
Extrapyramidal Symptoms Not reportedCan occur with long-term use

Experimental Protocols

Protocol from the this compound vs. Cinnarizine Comparative Trial

The following is a summary of the experimental protocol from the head-to-head clinical trial by Perelló et al. (1998):[7]

  • Study Design: Multifactorial, double-blind, randomized clinical trial.

  • Patient Population: 110 adult patients with peripheral vertigo.

  • Treatment Arms:

    • This compound 50 mg twice daily (b.i.d.).

    • Cinnarizine 75 mg twice daily (b.i.d.).

  • Duration of Treatment: 60 days.

  • Efficacy Assessments:

    • Frequency and severity of vertigo attacks.

    • Associated neurovegetative symptoms.

    • Audiometric evaluation of hearing loss.

    • Global assessment of symptom relief.

    • Assessment of disability caused by vertigo crises.

    • Global assessment by the investigators.

  • Safety Assessments:

    • Monitoring of blood pressure and heart rate.

    • Standard laboratory analytical parameters.

General Experimental Workflow for Vertigo Clinical Trials

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of anti-vertigo medications.

Vertigo_Trial_Workflow Patient Screening & Recruitment Patient Screening & Recruitment Informed Consent Informed Consent Patient Screening & Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm A (e.g., this compound) Treatment Arm A (e.g., this compound) Randomization->Treatment Arm A (e.g., this compound) Treatment Arm B (e.g., Cinnarizine) Treatment Arm B (e.g., Cinnarizine) Randomization->Treatment Arm B (e.g., Cinnarizine) Follow-up Visits Follow-up Visits Treatment Arm A (e.g., this compound)->Follow-up Visits Treatment Arm B (e.g., Cinnarizine)->Follow-up Visits Efficacy & Safety Assessments Efficacy & Safety Assessments Follow-up Visits->Efficacy & Safety Assessments Data Analysis Data Analysis Efficacy & Safety Assessments->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Caption: Generalized workflow for a vertigo clinical trial.

Conclusion

The available evidence, primarily from a direct comparative clinical trial, suggests that this compound is a more effective therapeutic option than Cinnarizine for the symptomatic treatment of peripheral vertigo.[7] This enhanced efficacy may be attributable to its more specific pharmacological profile, which combines calcium channel blockade with potent serotonin receptor antagonism. Both drugs exhibit a favorable safety profile in short-term use.

For drug development professionals, the superior efficacy of this compound highlights the potential of targeting the serotonergic system in conjunction with calcium channels for the development of novel anti-vertigo agents. Further research, including the public dissemination of detailed quantitative data from comparative trials, is warranted to fully elucidate the relative merits of these two compounds and to inform future therapeutic strategies.

References

A Comparative Analysis of Dotarizine and Other Calcium Channel Blockers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide objectively comparing the performance, mechanisms, and experimental data of Dotarizine against other representative calcium channel blockers.

This guide provides a comprehensive comparative analysis of this compound, a piperazine (B1678402) derivative with a unique pharmacological profile, against traditional calcium channel blockers (CCBs). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, pharmacokinetics, and clinical implications of these compounds. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Classification and Mechanism of Action

Calcium channel blockers are a heterogeneous group of drugs that inhibit the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. They are broadly classified into two main categories: dihydropyridines and non-dihydropyridines, with piperazine derivatives like this compound representing a distinct class with additional receptor-blocking activities.

  • Dihydropyridines (e.g., Amlodipine): These agents primarily act on L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. They exhibit greater selectivity for vascular tissue over cardiac tissue.[1]

  • Non-Dihydropyridines: This class is further divided into:

    • Phenylalkylamines (e.g., Verapamil): These drugs are more cardioselective, acting on L-type calcium channels in the myocardium to reduce heart rate and contractility.[2]

    • Benzothiazepines (e.g., Diltiazem): These agents have an intermediate profile, affecting both cardiac and vascular smooth muscle L-type calcium channels.[3]

  • Piperazine Derivatives (e.g., this compound, Flunarizine, Cinnarizine): this compound is a diphenylmethylpiperazine derivative that, in addition to blocking calcium channels, exhibits potent antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors.[4][5] This dual mechanism is thought to contribute to its efficacy in migraine and vertigo. Flunarizine and Cinnarizine also block multiple types of calcium channels, including T-type and L-type, and have antihistaminic and other receptor-blocking properties.[6][7]

The following diagram illustrates the classification of these calcium channel blockers.

CCBs Calcium Channel Blockers Dihydropyridines Dihydropyridines CCBs->Dihydropyridines NonDihydropyridines Non-Dihydropyridines CCBs->NonDihydropyridines Piperazines Piperazine Derivatives CCBs->Piperazines Amlodipine (B1666008) Amlodipine Dihydropyridines->Amlodipine Phenylalkylamines Phenylalkylamines NonDihydropyridines->Phenylalkylamines Benzothiazepines Benzothiazepines NonDihydropyridines->Benzothiazepines This compound This compound Piperazines->this compound Flunarizine Flunarizine Piperazines->Flunarizine Cinnarizine Cinnarizine Piperazines->Cinnarizine Verapamil Verapamil Phenylalkylamines->Verapamil Diltiazem Diltiazem Benzothiazepines->Diltiazem

Classification of Calcium Channel Blockers

This compound's unique dual-action mechanism, targeting both calcium channels and serotonin receptors, is particularly relevant in the context of migraine pathophysiology. The diagram below outlines this proposed mechanism.

cluster_this compound This compound Action cluster_channels Voltage-Gated Ca²⁺ Channels cluster_receptors Serotonin Receptors cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome This compound This compound Ca_channels Ca²⁺ Channels (L-type, T-type) This compound->Ca_channels Blocks HT2A_receptor 5-HT2A Receptor This compound->HT2A_receptor Antagonizes Ca_influx Decreased Ca²⁺ Influx NO_production Decreased NO Production HT2A_receptor->NO_production Inhibits signaling cascade leading to Vasodilation Cerebral Vasodilation Ca_influx->Vasodilation Nociception Decreased Nociceptor Activation Ca_influx->Nociception Migraine_relief Migraine & Vertigo Relief Vasodilation->Migraine_relief Nociception->Migraine_relief NO_production->Vasodilation NO_production->Nociception

This compound's Dual Mechanism in Migraine

Comparative Pharmacodynamics: Potency and Selectivity

The inhibitory potency (IC₅₀) of a CCB is a critical measure of its activity. The following table summarizes available IC₅₀ values for this compound and other CCBs against various calcium channel subtypes. It is important to note that these values are often determined under different experimental conditions, which can influence the results.

DrugClassL-type (Caᵥ1.2/1.3) IC₅₀T-type (Caᵥ3.x) IC₅₀N-type (Caᵥ2.2) IC₅₀Other TargetsReference(s)
This compound Piperazine4 µM (whole-cell current, bovine chromaffin cells)--5-HT2A/2C antagonist[8]
Flunarizine Piperazine1.77 µM (rat cortical neurons)Potent inhibitor-H1, D2 antagonist[6][9]
Cinnarizine Piperazine1.5 µM (vestibular hair cells, Caᵥ1.3)Selective antagonist (Ki = 22 nM)-H1, D2, muscarinic antagonist[10][11]
Amlodipine Dihydropyridine57 nM (Caᵥ1.2)-5.8 µM-[12][13]
Verapamil Phenylalkylamine~10 µM~20 µM--[14]
Diltiazem Benzothiazepine10.4 µM (use-dependent)---[15]

Note: IC₅₀ values can vary significantly based on the experimental setup (e.g., cell type, holding potential, stimulation frequency). Data for this compound on specific, isolated channel subtypes is limited.

Comparative Pharmacokinetics

The pharmacokinetic profiles of CCBs determine their dosing regimens and potential for drug-drug interactions. The table below provides a comparative overview of key pharmacokinetic parameters.

DrugClassOral Bioavailability (%)Plasma Protein Binding (%)Elimination Half-life (t½)MetabolismReference(s)
This compound Piperazine--7-12 hoursExtensive, to active metabolite (FI-6020)[4]
Flunarizine Piperazine~80%>99%18-20 daysExtensive (CYP2D6)[16]
Cinnarizine PiperazineLow~91%4-24 hoursExtensive (CYP2D6)[17]
Amlodipine Dihydropyridine64-90%~97.5%30-50 hoursExtensive (CYP3A4)[18]
Verapamil Phenylalkylamine20-35%~90%3-7 hoursExtensive first-pass (CYP3A4)[12]
Diltiazem Benzothiazepine~40%70-80%3.5-9 hoursExtensive first-pass (CYP3A4)[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This protocol is designed to measure the effect of a test compound on voltage-gated calcium currents in a cellular expression system.

cluster_prep Cell Preparation cluster_recording Recording Setup cluster_patch Patching & Recording cluster_drug Drug Application cluster_analysis Data Analysis A1 Plate cells expressing Ca²⁺ channel subtype on coverslips B1 Place coverslip in recording chamber with external solution A1->B1 C1 Approach cell and form Giga-ohm seal B1->C1 B2 Prepare glass micropipette (3-7 MΩ) with internal solution B2->C1 C2 Rupture membrane to achieve whole-cell configuration C1->C2 C3 Apply voltage-clamp protocol to elicit Ca²⁺ currents C2->C3 C4 Record baseline currents C3->C4 D1 Perfuse with increasing concentrations of test compound C4->D1 D2 Record current inhibition at each concentration to determine IC₅₀ D1->D2 E1 Plot dose-response curve D2->E1 E2 Calculate IC₅₀ value E1->E2

Workflow for Whole-Cell Patch-Clamp Assay

Detailed Methodology:

  • Cell Culture: Cells heterologously expressing the desired calcium channel subtype (e.g., HEK293 cells transfected with Caᵥ1.2) are cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 120 TEA-Cl, 20 BaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Ba²⁺ is used as the charge carrier to avoid Ca²⁺-dependent inactivation. Na⁺ and K⁺ channel blockers are included to isolate Ca²⁺ currents.

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Recording:

    • A coverslip is placed in a recording chamber on an inverted microscope.

    • A borosilicate glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and mounted on a micromanipulator.

    • A high-resistance (>1 GΩ) seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to establish the whole-cell configuration.

  • Data Acquisition:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit inward Ba²⁺ currents.

    • After establishing a stable baseline, the test compound is perfused at increasing concentrations.

    • The steady-state block at each concentration is measured.

  • Data Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with the Hill equation to determine the IC₅₀ value.[19]

Radioligand Binding Assay for Calcium Channels

This assay is used to determine the binding affinity (Ki) of a test compound to a specific calcium channel subtype.

Detailed Methodology:

  • Membrane Preparation:

    • Tissue or cells expressing the target calcium channel are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

    • Protein concentration is determined using a standard assay (e.g., BCA).

  • Binding Reaction:

    • In a 96-well plate, membrane homogenate is incubated with a specific radioligand (e.g., [³H]nitrendipine for L-type channels) at a fixed concentration (typically near its Kd).

    • A range of concentrations of the unlabeled test compound is added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Separation and Counting:

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding at each concentration of the test compound is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20][21]

Comparative Clinical Efficacy in Migraine and Vertigo

While dihydropyridines and non-dihydropyridines are primarily used for cardiovascular conditions, piperazine derivatives have been extensively studied for neurological disorders like migraine and vertigo.

  • This compound: A double-blind, randomized clinical trial involving 110 patients with peripheral vertigo showed that this compound (50 mg b.i.d.) was significantly more active than Cinnarizine (75 mg b.i.d.) in reducing vertigo attacks and associated symptoms. The superiority of this compound was confirmed by statistically significant improvements in the severity of vertigo, hearing loss, and global symptom relief.[22]

  • Flunarizine: A systematic review of 27 clinical trials concluded that Flunarizine demonstrated significantly superior effects in migraine prophylaxis compared to placebo and other agents.[23] A meta-analysis also found Flunarizine to be more effective than placebo for episodic migraines.[4]

  • Other CCBs in Migraine: The efficacy of other CCBs in migraine prevention is considered weak. Verapamil has shown some weak efficacy and is considered a second-line option.[13] Nimodipine has produced controversial results, and nifedipine (B1678770) has not shown special effects.[23]

Conclusion

This compound stands out from traditional calcium channel blockers due to its dual mechanism of action, combining calcium channel antagonism with 5-HT2 receptor blockade. This unique profile likely contributes to its clinical efficacy in migraine and vertigo, where both vascular and neuronal mechanisms are implicated.

  • For researchers in neurology, this compound and other piperazine derivatives like Flunarizine and Cinnarizine represent a class of compounds with a multi-target profile that may be advantageous for complex disorders like migraine. Their ability to modulate both calcium influx and serotonergic pathways provides a broader spectrum of action compared to selective L-type or T-type channel blockers.

  • For drug development professionals, the development of compounds with mixed Ca²⁺ channel and 5-HT₂ receptor antagonism could be a promising strategy for novel therapeutics for migraine and other neurological conditions. However, the broader receptor activity of piperazine derivatives also necessitates careful evaluation of potential off-target effects.

In contrast, dihydropyridines and non-dihydropyridines remain the cornerstone for cardiovascular indications due to their well-characterized selectivity for L-type calcium channels in vascular and cardiac tissues, respectively. The choice between these different classes of calcium channel blockers will ultimately depend on the specific therapeutic indication and the desired pharmacological effect. Further head-to-head clinical trials are warranted to more definitively establish the comparative efficacy and safety of this compound against other classes of CCBs in the management of migraine and vertigo.

References

Dotarizine's 5-HT2 Receptor Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Kᵢ in nM) of several well-characterized 5-HT2A receptor antagonists. A lower Kᵢ value indicates a higher binding affinity. Data for Dotarizine is noted as not available from the surveyed literature.

Compound5-HT2A Kᵢ (nM)5-HT2C Kᵢ (nM)D2 Kᵢ (nM)α1A Kᵢ (nM)H1 Kᵢ (nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Ketanserin1.6262301.511
Risperidone0.61330.820
Spiperone1.110000.1613180
M100907 (Volinanserin)0.36115>10000110>10000
Pimavanserin0.597.1>10000>10000>10000
Altanserin0.41211001.124

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for quantifying these interactions. Below are detailed methodologies for conducting such experiments for the 5-HT2A receptor.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of an unlabeled test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

1. Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor, or from tissue homogenates known to be rich in these receptors (e.g., rat frontal cortex).

  • Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]Ketanserin. The concentration used should be close to its dissociation constant (Kᵈ).

  • Test Compounds: this compound and other reference compounds, dissolved and serially diluted.

  • Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing physiological concentrations of ions like MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A solution that emits light when excited by radioactive decay.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity.

2. Membrane Preparation:

  • Harvest cells or dissect tissue and homogenize in ice-cold buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure:

  • In a 96-well plate, set up the following reaction mixtures in triplicate:

    • Total Binding: Radioligand and membrane suspension.

    • Non-specific Binding: Radioligand, membrane suspension, and a high concentration of an unlabeled competing ligand (e.g., 10 µM spiperone) to saturate all specific binding sites.

    • Test Compound Competition: Radioligand, membrane suspension, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Measure the radioactivity on each filter using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competition experiment, express the binding at each concentration of the test compound as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for a binding affinity assay.

G 5-HT2A Receptor Signaling Pathway Serotonin (B10506) Serotonin (5-HT) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Receptor Source) Incubation 4. Incubation (Membranes + Radioligand +/- Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Dilution ([³H]Ketanserin) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution (e.g., this compound) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Counting 6. Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis 7. Data Analysis (IC₅₀ and Kᵢ Calculation) Counting->Analysis

Caption: Radioligand Binding Assay Workflow

Cross-Validation of Dotarizine's Efficacy in Different Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Dotarizine, a calcium channel blocker and serotonin (B10506) 5-HT2 receptor antagonist, across various animal species. It aims to serve as a valuable resource for researchers and professionals involved in drug development by presenting supporting experimental data, detailing methodologies, and comparing its performance with relevant alternatives like Flunarizine (B1672889) and Cinnarizine (B98889).

Introduction to this compound

This compound is a piperazine (B1678402) derivative investigated for its potential therapeutic effects in the management of migraine and vertigo.[1][2] Its pharmacological profile is characterized by a dual mechanism of action: blockade of voltage-gated calcium channels and antagonism of serotonin 5-HT2A and 5-HT2C receptors.[3][4] This guide focuses on the cross-validation of its efficacy in preclinical animal models, providing a comparative perspective with other calcium channel blockers used for similar indications.

Mechanism of Action and Signaling Pathways

This compound's therapeutic potential is attributed to its ability to modulate two key signaling pathways implicated in the pathophysiology of migraine and vertigo:

  • Calcium Channel Blockade: By inhibiting the influx of extracellular calcium through voltage-gated calcium channels, this compound can prevent the excessive neuronal depolarization and vasoconstriction associated with these conditions.[2][5]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a known mechanism for migraine prophylaxis. By blocking these receptors, this compound may inhibit serotonin-mediated vasoconstriction and neuronal hyperexcitability.[4]

The following diagram illustrates the proposed signaling pathways through which this compound exerts its effects.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_channel Voltage-Gated Calcium Channel Vasoconstriction Vasoconstriction & Neuronal Excitation Ca_channel->Vasoconstriction Ca²⁺ Influx Leads to HT2A_receptor 5-HT2A Receptor PLC Phospholipase C (PLC) HT2A_receptor->PLC Activates This compound This compound This compound->Ca_channel Blocks This compound->HT2A_receptor Antagonizes Serotonin Serotonin Serotonin->HT2A_receptor Activates Ca_ion Ca²⁺ Ca_ion->Ca_channel IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC PKC->Vasoconstriction Leads to Experimental Workflow start Start animal_prep Animal Acclimation & Baseline Measurement start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping induction Induction of Pathology (e.g., NTG injection) grouping->induction treatment Drug Administration (this compound or Vehicle) induction->treatment assessment Behavioral/Physiological Assessment treatment->assessment data_analysis Data Analysis assessment->data_analysis end End data_analysis->end

References

Dotarizine's Preferential Blockade of P/Q-type Calcium Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MADRID, Spain – December 18, 2025 – A comprehensive review of existing literature indicates that the antimigraine agent Dotarizine exhibits a notable inhibitory effect on P/Q-type voltage-gated calcium channels (Cav2.1). While this compound is broadly classified as a calcium channel antagonist, evidence points towards a degree of selectivity in its action, with a pronounced, voltage-dependent blockade of P/Q-type channels. This guide provides a detailed comparison of this compound's effects on P/Q-type channels versus other calcium channel subtypes, supported by available experimental data and methodologies for the research and drug development community.

Overview of this compound's Calcium Channel Activity

This compound is a piperazine (B1678402) derivative that has been investigated for its therapeutic potential in migraine and vertigo.[1] Its mechanism of action is understood to involve the blockade of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability.[2]

Quantitative Comparison of this compound's Inhibitory Effects

The following table summarizes the available quantitative data on this compound's inhibitory concentration (IC50) against various calcium channel currents. It is important to note that while data for P/Q-type channels and mixed total calcium currents are available, specific IC50 values for isolated L-type, N-type, and T-type channels are not prominently reported in the current body of scientific literature.

Channel SubtypeCell TypeIC50 (µM)Reference
P/Q-type (Cav2.1) Bovine Adrenal Chromaffin CellsNot explicitly calculated, but effective blockade observed at 10-30 µM[2]
Total Calcium Current Bovine Adrenal Chromaffin Cells4.8[1]
L-type (Cav1.x) Not AvailableNot Available
N-type (Cav2.2) Not AvailableNot Available
T-type (Cav3.x) Not AvailableNot Available

The available data indicates that this compound blocks the total calcium current in chromaffin cells with an IC50 of 4.8 µM.[1] Notably, studies focusing on P/Q-type channels demonstrated a significant, voltage-dependent blockade at concentrations of 10-30 µM in experiments where L-type and N-type channels were already inhibited by other agents.[2] This suggests a preferential, though not necessarily exclusive, action on P/Q-type channels under these conditions. The lack of specific IC50 values for L-type and N-type channels prevents a direct quantitative comparison of potency.

Experimental Methodologies

The following sections detail the experimental protocols used to ascertain this compound's effects on calcium channels.

Measurement of Total Calcium Channel Current Inhibition

Objective: To determine the concentration-dependent inhibition of the whole-cell calcium current by this compound.

Protocol:

  • Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed using patch-clamp techniques.

  • Solutions: The external solution contains Ba²⁺ as the charge carrier to enhance current and minimize calcium-dependent inactivation. The internal pipette solution is formulated to maintain cell health and control the intracellular environment.

  • Voltage Protocol: From a holding potential of -80 mV, depolarizing test pulses to 0 mV for 50 ms (B15284909) are applied to elicit inward Ba²⁺ currents through voltage-gated calcium channels.

  • Drug Application: this compound is applied at various concentrations via the superfusion system.

  • Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to a logistic equation.[1]

Pharmacological Isolation and Blockade of P/Q-type Calcium Channels

Objective: To specifically assess the effect of this compound on P/Q-type calcium channel currents.

Protocol:

  • Cell Preparation: As described above.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed.

  • Pharmacological Isolation: To isolate the P/Q-type current, other high-voltage activated calcium channels are blocked. This is achieved by superfusing the cells with a solution containing 1 µM ω-conotoxin GVIA to block N-type channels and 3 µM nifedipine (B1678770) to block L-type channels.[2]

  • Voltage Protocol: Similar to the protocol for total calcium current measurement, with adjustments to the holding potential (e.g., -80 mV, -60 mV, -110 mV) to assess voltage-dependency of the block.[2]

  • Drug Application: this compound (10-30 µM) is applied to the bath solution containing the N-type and L-type channel blockers.

  • Data Analysis: The remaining inward current, predominantly carried by P/Q-type channels, is measured before and after the application of this compound to quantify the extent of blockade. The voltage- and use-dependent nature of the block is analyzed by comparing the inhibition at different holding potentials and with repetitive depolarizations.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of voltage-gated calcium channels and the experimental workflow for assessing this compound's effect on P/Q-type channels.

G cluster_0 Depolarization Membrane Depolarization VGCC P/Q-type Ca²⁺ Channel (Caᵥ2.1) Depolarization->VGCC Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Triggers This compound This compound This compound->VGCC Blocks

Fig. 1: this compound's blockade of P/Q-type calcium channel signaling.

G Start Start: Cultured Chromaffin Cells Block_LN Pharmacological Blockade: - ω-conotoxin GVIA (N-type) - Nifedipine (L-type) Start->Block_LN Record_PQ Record Baseline P/Q-type Current (Whole-cell Patch Clamp) Block_LN->Record_PQ Apply_Dot Apply this compound Record_PQ->Apply_Dot Record_Dot Record P/Q-type Current in presence of this compound Apply_Dot->Record_Dot Analyze Analyze Data: - % Inhibition - Voltage-dependency Record_Dot->Analyze

Fig. 2: Experimental workflow for isolating and assessing P/Q-type channel blockade.

Concluding Remarks

The available evidence strongly suggests that this compound is an effective blocker of P/Q-type voltage-gated calcium channels. Its voltage-dependent action on these channels may be a key contributor to its therapeutic effects in migraine prophylaxis.[2] While this compound also inhibits other calcium channel subtypes, as evidenced by its effect on the total calcium current, a clear quantitative comparison of its potency across all major subtypes is hampered by a lack of specific IC50 values for L-type, N-type, and T-type channels in the published literature. Further research is warranted to fully elucidate the selectivity profile of this compound and to better understand its differential effects on the various components of neuronal calcium signaling.

References

A Comparative Analysis of the Vasodilator Effects of Dotarizine and Nimodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilator properties of two calcium channel blockers, Dotarizine and Nimodipine (B1678889). Both compounds are recognized for their effects on vascular smooth muscle, leading to vasodilation, particularly in cerebral arteries. This document synthesizes available experimental data to objectively compare their mechanisms of action and efficacy in preclinical models.

Introduction to this compound and Nimodipine

Nimodipine is a dihydropyridine (B1217469) calcium channel blocker with a well-established efficacy in improving neurological outcomes following subarachnoid hemorrhage (SAH), primarily attributed to its ability to prevent cerebral vasospasm.[1][2] Its mechanism is centered on the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, leading to arterial relaxation and increased cerebral blood flow.[3]

This compound is a piperazine (B1678402) derivative characterized as a broad-spectrum calcium channel antagonist.[4] Beyond its calcium channel blocking activity, this compound also exhibits potent antiserotoninergic properties, specifically as a 5-HT2A receptor antagonist.[5][6] This dual mechanism suggests a potential for significant vasodilator and vasostabilizing effects, particularly in conditions involving serotonin-mediated vasoconstriction.[5]

Quantitative Comparison of Vasodilator Effects

ParameterControl (Sham)SAH OnlySAH + this compoundSAH + NimodipineSAH + Vehicle
Mean Basilar Artery Cross-Sectional Area (mm²) Data not explicitly provided in numerical form, but stated as significantly different from SAH-only groupStatistically significant reduction compared to controlSignificantly larger than SAH-only groupSignificantly larger than SAH-only groupSimilar to SAH-only group
Mean Arterial Wall Thickness (µm) Data not explicitly provided in numerical form, but stated as significantly different from SAH-only groupStatistically significant increase compared to controlReduced compared to SAH-only groupReduced compared to SAH-only groupSimilar to SAH-only group

Table 1: In Vivo Comparison of this compound and Nimodipine in a Rabbit Model of Subarachnoid Hemorrhage. Data synthesized from the findings of a comparative study.[7][8][9] The study concluded that both this compound and Nimodipine demonstrated a marked vasodilatory effect in this experimental model.[7][9]

An in vitro study on rabbit vascular smooth muscle demonstrated that this compound (10⁻⁹–10⁻⁵ M) effectively inhibited contractile responses induced by high K⁺, noradrenaline, and 5-hydroxytryptamine (5-HT).[6] Notably, these inhibitory effects were more potent in basilar arteries than in the aorta, suggesting a degree of selectivity for cerebral vasculature.[6] Another study identified an IC50 value of approximately 5 µM for Nimodipine's inhibition of TMEM16A activity, a Ca²⁺-activated Cl⁻ channel involved in vascular smooth muscle contraction.[10][11] However, a direct comparison of potency based on these disparate data points is not feasible.

Mechanisms of Action and Signaling Pathways

The vasodilator effects of Nimodipine and this compound are primarily mediated by their interaction with calcium channels in vascular smooth muscle cells, albeit with an additional mechanism for this compound.

Nimodipine Signaling Pathway

Nimodipine, a dihydropyridine, selectively blocks L-type voltage-gated calcium channels on vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, a critical step in the initiation of muscle contraction. The reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and subsequent vasodilation.

Nimodipine_Pathway cluster_channel Nimodipine Nimodipine L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Nimodipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Vascular_Contraction Vascular Smooth Muscle Contraction Intracellular_Ca->Vascular_Contraction leads to inhibition of Vasodilation Vasodilation Vascular_Contraction->Vasodilation inhibition leads to

Nimodipine's mechanism of action.
This compound's Dual Signaling Pathway

This compound's vasodilator effect is multifaceted. Like Nimodipine, it acts as a calcium channel blocker, inhibiting calcium influx into vascular smooth muscle cells. In addition, this compound is a potent antagonist of the 5-HT2A serotonin (B10506) receptor.[5][6] Serotonin, acting on these receptors on vascular smooth muscle, is a potent vasoconstrictor. By blocking this interaction, this compound prevents serotonin-induced vasoconstriction, contributing to its overall vasodilator effect.

Dotarizine_Pathway cluster_ca Calcium Channel Blockade cluster_5ht 5-HT2A Receptor Antagonism This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel blocks Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Vascular_Contraction Vascular Smooth Muscle Contraction Intracellular_Ca->Vascular_Contraction leads to inhibition of Serotonin Serotonin (5-HT) Serotonin->Receptor_5HT2A activates Receptor_5HT2A->Vascular_Contraction activation leads to Vasodilation Vasodilation Vascular_Contraction->Vasodilation inhibition leads to

This compound's dual mechanism of action.

Experimental Protocols

In Vivo Model of Cerebral Vasospasm in Rabbits

This experimental protocol was designed to compare the efficacy of intrathecal this compound and Nimodipine in a rabbit model of subarachnoid hemorrhage-induced cerebral vasospasm.[9]

Experimental_Workflow Start Start: 30 Male New Zealand White Rabbits (2.5-3.0 kg) Grouping Random Allocation into 5 Groups: 1. Control 2. SAH Only 3. SAH + this compound 4. SAH + Nimodipine 5. SAH + Vehicle Start->Grouping SAH_Induction Induction of Subarachnoid Hemorrhage (SAH) Grouping->SAH_Induction Treatment 48 hours post-SAH: Intrathecal Administration of This compound, Nimodipine, or Vehicle SAH_Induction->Treatment Angiography Day 5: Femoral Artery Catheterization and Angiography Treatment->Angiography Sacrifice Sacrifice and Tissue Collection Angiography->Sacrifice Analysis Pathological Analysis: Measurement of Basilar Artery Cross-Sectional Area and Arterial Wall Thickness Sacrifice->Analysis End End: Comparison of Vasodilator Effects Analysis->End

In vivo experimental workflow.

Methodology Details:

  • Animal Model: Thirty male New Zealand white rabbits, weighing between 2,500 and 3,000 g, were utilized.[9]

  • Induction of Subarachnoid Hemorrhage: A model of SAH was induced to create cerebral vasospasm.

  • Treatment Groups: The rabbits were randomly assigned to one of five groups: Control, SAH only, SAH with this compound, SAH with Nimodipine, and SAH with a vehicle.[9]

  • Drug Administration: Forty-eight hours following the induction of SAH, the respective treatments were administered intrathecally.[9]

  • Assessment of Vasodilation: On the fifth day, all animals underwent femoral artery catheterization for angiography to measure the diameters of the basilar artery. Following sacrifice, pathological slides were prepared to measure the luminal sectional areas of the basilar artery.[9]

In Vitro Vascular Smooth Muscle Contraction Assay (this compound)

This protocol was used to assess the inhibitory effects of this compound on the contraction of isolated rabbit aorta and basilar artery smooth muscle.[6]

  • Tissue Preparation: Rings of rabbit aorta and basilar arteries were isolated and mounted in organ baths.

  • Induction of Contraction: Contractions were induced using high potassium (80 mM), noradrenaline (10⁻⁶ M), or 5-hydroxytryptamine (10⁻⁵ M).[6]

  • This compound Application: this compound was added at concentrations ranging from 10⁻⁹ to 10⁻⁵ M, either before or after the induction of contraction.[6]

  • Measurement of Response: The isometric tension of the arterial rings was measured to quantify the contractile and subsequent relaxation responses.

  • Calcium Influx Studies: The effect of this compound on ⁴⁵Ca²⁺ uptake stimulated by the contractile agents was also measured to investigate its impact on calcium influx.[6]

Conclusion

Both this compound and Nimodipine are effective vasodilators, particularly in the cerebral vasculature. Nimodipine's action is primarily through the blockade of L-type calcium channels. This compound offers a dual mechanism of action by not only blocking calcium channels but also antagonizing 5-HT2A receptors, which may provide an additional therapeutic advantage in conditions where serotonin plays a significant role in vasoconstriction.

References

Dotarizine vs. Propranolol for Migraine Prophylaxis: A Comparative Analysis of Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available scientific evidence reveals a significant disparity in the clinical data supporting dotarizine and propranolol (B1214883) for the prophylactic treatment of migraine. While propranolol is a well-established therapeutic option with a wealth of clinical trial data, this compound, a calcium channel blocker with a multi-faceted mechanism of action, lacks published, large-scale, randomized controlled clinical trials to definitively assess its efficacy and safety in migraine prophylaxis. This guide provides a comprehensive comparison based on the current understanding of each compound, highlighting the existing evidence and the notable gaps in the clinical validation of this compound.

Executive Summary

Propranolol, a non-selective beta-blocker, has demonstrated efficacy in reducing migraine frequency in numerous clinical trials and is considered a first-line prophylactic treatment. Its mechanism of action is thought to involve the stabilization of blood vessels, reduction of neuronal hyperexcitability, and modulation of serotonin (B10506) levels. In contrast, this compound's potential as a migraine prophylactic is based on its unique pharmacological profile, which includes blockade of 5-HT2A receptors, inhibition of voltage-gated calcium channels, and modulation of neurotransmitter release. However, the clinical evidence to support these preclinical findings is not currently available in the public domain. Therefore, a direct comparison of the clinical efficacy of this compound and propranolol is not feasible. This guide will present the available data for each drug independently to inform researchers, scientists, and drug development professionals.

This compound: A Multi-Targeted Approach with Limited Clinical Validation

This compound is a piperazine (B1678402) derivative that has been investigated for its potential in migraine prophylaxis due to its diverse pharmacological actions.

Mechanism of Action

This compound's proposed mechanism of action in migraine prophylaxis is multifactorial, targeting several key pathways implicated in migraine pathophysiology:

  • 5-HT2A Receptor Antagonism: this compound is a potent antagonist of serotonin 5-HT2A receptors, which are involved in vasoconstriction and platelet aggregation, processes believed to play a role in the initiation of migraine attacks.

  • Calcium Channel Blockade: As a calcium channel blocker, this compound can inhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation and potentially preventing the vasoconstrictive phase of a migraine.

  • Inhibition of Noradrenaline Release: Preclinical studies suggest that this compound can inhibit the release of noradrenaline, a neurotransmitter that can contribute to vascular changes and pain signaling in migraine.

dotarizine_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) Noradrenaline_Vesicle Noradrenaline Vesicles Noradrenaline_Release Noradrenaline Release Noradrenaline_Vesicle->Noradrenaline_Release Vasoconstriction Vasoconstriction Noradrenaline_Release->Vasoconstriction Stimulates 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Vasoconstriction Calcium_Channel Voltage-Gated Calcium Channel Calcium_Channel->Vasoconstriction This compound This compound This compound->Noradrenaline_Release Inhibits This compound->5HT2A_Receptor Blocks This compound->Calcium_Channel Blocks propranolol_mechanism cluster_cns Central Nervous System cluster_vasculature Cerebral Vasculature Neuronal_Excitability Neuronal Hyperexcitability Serotonin_Modulation Serotonin Modulation Beta_Adrenergic_Receptors β-Adrenergic Receptors Vasodilation Vasodilation Beta_Adrenergic_Receptors->Vasodilation Propranolol Propranolol Propranolol->Neuronal_Excitability Reduces Propranolol->Serotonin_Modulation Influences Propranolol->Beta_Adrenergic_Receptors Blocks experimental_workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Period (4 weeks) (Headache Diary) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_A Treatment Group A (e.g., Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Treatment_Period Double-Blind Treatment Period (12 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_Up Follow-up Period (4 weeks) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis comparison_logic This compound This compound Preclinical_Data Preclinical Data (Mechanism of Action) This compound->Preclinical_Data Direct_Comparison Direct Comparative Efficacy This compound->Direct_Comparison Lacking Data Propranolol Propranolol Clinical_Efficacy_Data Clinical Efficacy & Safety Data Propranolol->Clinical_Efficacy_Data Propranolol->Direct_Comparison Lacking Head-to-Head Trial Clinical_Efficacy_Data->Propranolol Indirect_Comparison Indirect Comparison (based on drug class) Clinical_Efficacy_Data->Indirect_Comparison Preclinical_Data->Indirect_Comparison

A Comparative Analysis of the Safety and Tolerability Profiles of Dotarizine and Flunarizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profiles of Dotarizine and Flunarizine, two calcium channel blockers with applications in neurological disorders. The information presented is based on available clinical and preclinical data. It is important to note that this compound's clinical development was discontinued, limiting the extent of available data for a direct, head-to-head comparison with the more established Flunarizine.

Overview of this compound and Flunarizine

This compound is a diphenylmethylpiperazine derivative that acts as a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1] It was investigated for the treatment of migraine and vertigo.[1][2]

Flunarizine is a selective calcium channel blocker with antihistaminic (H1 receptor) properties.[3] It is used in the prophylaxis of migraine and for the treatment of vertigo.[3]

Quantitative Comparison of Adverse Events

The following table summarizes the reported adverse events for this compound and Flunarizine from available clinical studies. Due to the lack of direct comparative trials, the data is compiled from separate studies and should be interpreted with caution.

Adverse Event CategoryThis compoundFlunarizine
Common Adverse Events Sedation (especially at higher doses)[4], Slight impairment in psychomotor performance (at 200 mg dose)[4]Drowsiness/Somnolence[3], Weight gain[3], Fatigue[3], Mood changes[4]
Serious Adverse Events No serious adverse effects reported in a study comparing it to cinnarizine (B98889) for vertigo.[2]Extrapyramidal symptoms (resembling Parkinson's disease, particularly in the elderly)[3], Depression[3]
Discontinuation Rates due to Adverse Events Data not available from patient population studies.Ranging from 6% to 10.5% in various studies.[4]

Experimental Protocols for Safety and Tolerability Assessment

While specific, detailed protocols for the cited studies are not publicly available, the assessment of safety and tolerability in clinical trials for drugs like this compound and Flunarizine generally follows a standardized methodology.

Adverse Event Monitoring and Reporting

This is a cornerstone of safety assessment in clinical trials. The process involves:

  • Systematic Collection: All adverse events (AEs) experienced by trial participants are systematically collected and recorded.[5][6] An AE is any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.[6]

  • Standardized Terminology: AEs are coded using standardized medical dictionaries, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting and analysis.

  • Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of the AE.

  • Severity and Seriousness Classification: AEs are graded by severity (e.g., mild, moderate, severe) and classified as serious or non-serious. A serious adverse event (SAE) is any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.[5]

Clinical and Laboratory Evaluations

Regular monitoring of participants' health is conducted throughout the trial, including:

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals.[4]

  • Electrocardiograms (ECGs): ECGs are performed to detect any potential cardiac effects of the drug.[4]

  • Laboratory Tests: Blood and urine samples are collected to monitor hematology, blood chemistry, and urinalysis parameters for any drug-induced changes.[4]

  • Physical Examinations: Comprehensive physical examinations are conducted at the beginning and end of the study, and as clinically indicated.

Psychomotor and Subjective Assessments

For drugs with potential central nervous system effects, specific assessments are employed:

  • Psychomotor Performance Tasks: These tests evaluate cognitive function, coordination, and reaction time.[4]

  • Subjective Effects Questionnaires: Participants may be asked to report on subjective feelings, such as sedation, dizziness, or mood changes, using standardized scales.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways of this compound and Flunarizine and a general workflow for assessing safety in a clinical trial.

Pharmacological Mechanisms of this compound and Flunarizine cluster_this compound This compound cluster_Flunarizine Flunarizine cluster_Cellular_Effects Cellular Effects This compound This compound Ca_Channel_D Voltage-Gated Calcium Channels This compound->Ca_Channel_D Blocks HT2_Receptor 5-HT2 Receptors This compound->HT2_Receptor Antagonizes Ca_Influx Decreased Intracellular Calcium Influx Ca_Channel_D->Ca_Influx Flunarizine Flunarizine Ca_Channel_F Voltage-Gated Calcium Channels Flunarizine->Ca_Channel_F Blocks H1_Receptor Histamine H1 Receptors Flunarizine->H1_Receptor Blocks Ca_Channel_F->Ca_Influx Sedation Sedation H1_Receptor->Sedation Vasodilation Vasodilation Ca_Influx->Vasodilation Neuronal_Hyperexcitability Reduced Neuronal Hyperexcitability Ca_Influx->Neuronal_Hyperexcitability

Caption: Simplified signaling pathways of this compound and Flunarizine.

General Workflow for Clinical Trial Safety Assessment cluster_Trial_Execution Trial Execution cluster_Data_Collection Data Collection cluster_Analysis_Reporting Analysis & Reporting Patient_Recruitment Patient Recruitment & Informed Consent Randomization Randomization to Treatment Arms Patient_Recruitment->Randomization Drug_Administration Drug Administration (this compound/Flunarizine/Placebo) Randomization->Drug_Administration Patient_Monitoring Ongoing Patient Monitoring Drug_Administration->Patient_Monitoring AE_Reporting Adverse Event Reporting Patient_Monitoring->AE_Reporting Lab_Tests Laboratory Tests Patient_Monitoring->Lab_Tests Vital_Signs Vital Signs & ECGs Patient_Monitoring->Vital_Signs Patient_Diaries Patient Diaries/ Questionnaires Patient_Monitoring->Patient_Diaries Data_Analysis Statistical Analysis of Safety Data AE_Reporting->Data_Analysis SAE_Reporting Serious Adverse Event Expedited Reporting AE_Reporting->SAE_Reporting Lab_Tests->Data_Analysis Vital_Signs->Data_Analysis Patient_Diaries->Data_Analysis Final_Report Final Clinical Study Report Data_Analysis->Final_Report

Caption: A generalized workflow for safety assessment in clinical trials.

Discussion and Conclusion

Based on the available evidence, Flunarizine is associated with a well-documented side effect profile, with drowsiness, weight gain, and the potential for extrapyramidal symptoms and depression being the most significant.[3] The discontinuation rates due to these adverse events are notable.[4]

This compound, in the limited studies available, appeared to be well-tolerated, with sedation being the primary dose-limiting side effect in healthy volunteers.[4] A study in patients with vertigo did not report any serious adverse effects.[2] However, the lack of extensive clinical trial data in larger and more diverse patient populations, particularly for long-term use, means that its full safety and tolerability profile has not been as thoroughly characterized as that of Flunarizine.

The discontinuation of this compound's development means that further comparative data is unlikely to become available. Therefore, while preclinical and early clinical data for this compound were promising in terms of its tolerability, Flunarizine's safety profile, with its known risks and benefits, is much more clearly defined through extensive clinical use and research. Researchers and drug development professionals should consider the well-established profile of Flunarizine when evaluating calcium channel blockers for neurological indications, while acknowledging the limited but generally favorable early safety data for this compound.

References

In Vitro Potency Showdown: Dotarizine vs. Its Active Metabolite FI-6020

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro pharmacological profiles of the calcium channel blocker and 5-HT receptor antagonist, Dotarizine, and its primary active metabolite, FI-6020. This guide synthesizes available experimental data to offer a comparative overview for researchers and drug development professionals.

This compound is a dual-action compound recognized for its antagonistic effects on both voltage-gated calcium channels and serotonin (B10506) 5-HT2A and 5-HT2C receptors. Following administration, this compound is metabolized to its active form, FI-6020. Understanding the relative in vitro potency of the parent drug versus its active metabolite is crucial for elucidating its overall pharmacological activity and therapeutic potential. This guide provides a detailed comparison based on available in vitro studies.

Quantitative Comparison of In Vitro Potency

Compound Assay Target/Effect Cell Type Potency (IC50) Reference
This compound45Ca2+ UptakeBlockade of K+-depolarization induced calcium influxBovine Chromaffin Cells4.8 µM[1]
This compoundWhole-Cell Patch ClampInhibition of whole-cell Ca2+ and Ba2+ currentsBovine Chromaffin Cells4.0 µM[1]
This compoundAmperometryInhibition of K+-induced catecholamine releaseBovine Chromaffin Cells2.6 µM[1]
This compoundFura-2 Calcium ImagingInhibition of K+-induced increase in cytosolic Ca2+Bovine Chromaffin Cells1.2 µM[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Note: At present, specific in vitro potency data (IC50 or Ki values) for the active metabolite FI-6020 on calcium channels or 5-HT receptors from direct comparative studies are not available in the reviewed literature.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through two primary signaling pathways:

  • Voltage-Gated Calcium Channel Blockade: By blocking the influx of extracellular calcium through voltage-gated calcium channels, this compound can modulate cellular processes dependent on calcium signaling, such as neurotransmitter release and smooth muscle contraction.

  • Serotonin 5-HT2A/2C Receptor Antagonism: this compound acts as an antagonist at 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically lead to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. By blocking these receptors, this compound can inhibit these signaling pathways.

The following diagram illustrates the dual mechanism of action of this compound.

Dotarizine_Mechanism cluster_membrane Cell Membrane VGCC Voltage-Gated Calcium Channel Ca_int Ca2+ (intracellular) VGCC->Ca_int HTR2A 5-HT2A/2C Receptor PLC Phospholipase C (PLC) HTR2A->PLC Activates This compound This compound This compound->VGCC Blocks This compound->HTR2A Antagonizes Serotonin Serotonin Serotonin->HTR2A Activates Ca_ext Ca2+ (extracellular) Ca_ext->VGCC Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_int->Cellular_Response IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG IP3_DAG->Ca_int Release from intracellular stores

This compound's dual mechanism of action.

Experimental Protocols

The following are summaries of the methodologies employed in the key in vitro experiments to determine the potency of this compound.

45Ca2+ Uptake Assay

This assay measures the influx of radioactive calcium (45Ca2+) into cells upon depolarization.

  • Cell Culture: Bovine chromaffin cells were cultured under standard conditions.

  • Depolarization: Cells were depolarized using a high concentration of potassium (K+) solution to open voltage-gated calcium channels.

  • Incubation: Cells were incubated with varying concentrations of this compound in the presence of 45Ca2+.

  • Measurement: The amount of intracellular 45Ca2+ was quantified using scintillation counting.

  • Analysis: The concentration of this compound that inhibited 50% of the 45Ca2+ uptake (IC50) was calculated.

Ca2_Uptake_Workflow start Bovine Chromaffin Cells depolarize Depolarize with high K+ start->depolarize incubate Incubate with this compound and 45Ca2+ depolarize->incubate measure Quantify intracellular 45Ca2+ (Scintillation Counting) incubate->measure analyze Calculate IC50 measure->analyze

Workflow for the 45Ca2+ uptake assay.
Whole-Cell Patch Clamp Electrophysiology

This technique measures the flow of ions through calcium channels in the cell membrane.

  • Cell Preparation: Individual bovine chromaffin cells were isolated for recording.

  • Patch Clamp Configuration: The whole-cell patch-clamp configuration was established to control the membrane potential and record ionic currents.

  • Depolarizing Pulses: Depolarizing voltage pulses were applied to activate voltage-gated calcium channels.

  • Drug Application: this compound was applied at various concentrations to the cell.

  • Current Measurement: The resulting inward Ca2+ or Ba2+ currents were measured.

  • Analysis: The concentration of this compound that inhibited 50% of the maximal current (IC50) was determined.

5-HT2A Receptor Binding Assay (General Protocol)

While a specific protocol for this compound was not detailed, a general radioligand binding assay to determine affinity for the 5-HT2A receptor would typically involve the following steps:

  • Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared.

  • Radioligand Incubation: The membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [3H]-ketanserin) and varying concentrations of the test compound (this compound or FI-6020).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured.

  • Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

HTR2A_Binding_Workflow start Cell Membranes with 5-HT2A Receptors incubate Incubate with Radioligand and Test Compound start->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze

General workflow for a 5-HT2A receptor binding assay.

Summary and Future Directions

The available data robustly characterize this compound as a micromolar antagonist of voltage-gated calcium channels in vitro. Its dual action as a 5-HT2 receptor antagonist is also well-established. However, a significant knowledge gap exists regarding the in vitro potency of its active metabolite, FI-6020. To provide a complete comparative guide, further studies directly comparing the in vitro activities of this compound and FI-6020 at both calcium channels and 5-HT2 receptors are warranted. Such research would be invaluable for a more nuanced understanding of the pharmacological profile of this compound and the contribution of its active metabolite to its overall therapeutic effects.

References

Dotarizine and Topiramate: A Preclinical Head-to-Head Comparison for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for neurological disorders such as migraine and epilepsy, Dotarizine and Topiramate (B1683207) present distinct pharmacological profiles. While Topiramate is an established anticonvulsant and migraine prophylactic with a well-documented preclinical record, this compound, a calcium channel blocker and serotonin (B10506) receptor antagonist, remains less characterized in similar models. This guide provides a comparative overview of their mechanisms of action and summarizes the available preclinical data to inform further research and development.

Mechanisms of Action: A Tale of Two distinct approaches

This compound and Topiramate exert their effects through fundamentally different molecular targets, suggesting distinct therapeutic potentials and side-effect profiles.

This compound is understood to function primarily as a calcium channel blocker and a serotonin 5-HT2 receptor antagonist .[1][2] Its action on calcium channels can modulate neuronal excitability and vascular tone, while its antagonism of 5-HT2 receptors may play a role in mitigating the inflammatory processes associated with migraine.[2]

Topiramate , in contrast, has a multifaceted mechanism of action.[3][4] It is known to:

  • Enhance GABA-mediated inhibition.[3][4]

  • Block voltage-dependent sodium channels.[3][4]

  • Antagonize AMPA/kainate glutamate (B1630785) receptors, thereby reducing excitatory neurotransmission.[3][4]

  • Inhibit carbonic anhydrase isoenzymes.[3][4]

This broad spectrum of activity contributes to its efficacy in both epilepsy and migraine by dampening neuronal hyperexcitability through multiple pathways.[3][4]

cluster_this compound This compound cluster_Topiramate Topiramate D_Ca Voltage-Gated Calcium Channels D_Effect1 Reduced Neuronal Excitability & Vasoconstriction D_Ca->D_Effect1 Inhibition D_5HT2 5-HT2 Receptors D_Effect2 Modulation of Neuroinflammation D_5HT2->D_Effect2 Antagonism T_Na Voltage-Gated Sodium Channels T_Effect1 Reduced Neuronal Firing T_Na->T_Effect1 Blockade T_GABA GABA-A Receptors T_Effect2 Enhanced Inhibition T_GABA->T_Effect2 Potentiation T_Glut AMPA/Kainate Receptors T_Effect3 Reduced Excitation T_Glut->T_Effect3 Antagonism T_CA Carbonic Anhydrase T_Effect4 Altered pH & Ion Transport T_CA->T_Effect4 Inhibition

Figure 1: Comparative Signaling Pathways of this compound and Topiramate.

Preclinical Efficacy: A Data Gap for this compound

A thorough review of published literature reveals a significant disparity in the availability of preclinical efficacy data for this compound compared to Topiramate. While extensive studies have characterized Topiramate's effects in established animal models of epilepsy and migraine, similar data for this compound is notably absent from the public domain.

Epilepsy Models

Topiramate has demonstrated broad-spectrum anticonvulsant activity in various preclinical models.

Preclinical ModelSpeciesKey Findings for Topiramate
Maximal Electroshock (MES) Rat, MouseHighly effective in blocking the spread of seizures. ED50 values of 13.5 mg/kg (rat) and 40.9 mg/kg (mouse) 4 hours after oral dosing.[4]
Pentylenetetrazol (PTZ)-induced Seizures MouseBlocked clonic seizures at high doses (ED50 = 1,030 mg/kg orally).[4] In another study, Topiramate was found to be without significant effect in the PTZ test when administered alone via intraperitoneal injection.[5]
Genetically Determined Generalized Epilepsy Rat (GAERS)Dose-dependently reduced spike-and-wave discharges, with almost complete suppression at 30 and 60 mg/kg.[6]
Audiogenic Seizures Rat (Wistar AS)At 30 and 60 mg/kg, increased latency to wild running and suppressed tonic seizures in the majority of animals.[6]

This compound: No quantitative data from comparable preclinical epilepsy models were identified in the searched literature.

Migraine Models

Topiramate has shown efficacy in preclinical models relevant to migraine pathophysiology, particularly in the context of cortical spreading depression (CSD), a neural event associated with migraine aura.

Preclinical ModelSpeciesKey Findings for Topiramate
Cortical Spreading Depression (CSD) Rat, CatAt 30 mg/kg, inhibited regional cerebral blood flow changes and cortical depolarization associated with CSD in all rats and in 8 of 13 cats.[7] Chronic daily administration dose-dependently suppressed the frequency of CSD.[8]
Neurogenic Inflammation RatInhibits capsaicin-induced mast cell degranulation and CGRP release in the dura mater, suggesting a role in mitigating neurogenic inflammation.[1]

This compound: While its mechanism of action suggests potential utility in migraine, no specific preclinical studies evaluating its efficacy in models such as CSD or neurogenic inflammation were found in the conducted searches.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are generalized workflows for key models in which Topiramate has been evaluated.

cluster_workflow General Preclinical Experimental Workflow cluster_models Preclinical Models cluster_outcomes Endpoints start Animal Acclimatization drug_admin Drug Administration (this compound, Topiramate, or Vehicle) start->drug_admin model_induction Induction of Pathological State drug_admin->model_induction MES Maximal Electroshock (Epilepsy) PTZ Pentylenetetrazol Injection (Epilepsy) CSD Cortical Spreading Depression (Migraine) outcome Outcome Measurement seizure Seizure Score / Latency eeg EEG Recordings csd_freq CSD Frequency / Velocity blood_flow Cerebral Blood Flow analysis Data Analysis seizure->analysis eeg->analysis csd_freq->analysis blood_flow->analysis

Figure 2: General workflow for preclinical evaluation in epilepsy and migraine models.

Maximal Electroshock (MES) Seizure Model:

  • Animals: Male rats or mice.

  • Drug Administration: Test compounds (e.g., Topiramate) or vehicle are administered orally or via intraperitoneal injection at varying doses and pretreatment times.

  • Seizure Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure.

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure, indicating the drug's ability to prevent seizure spread.

  • Data Analysis: The dose at which 50% of animals are protected (ED50) is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Model:

  • Animals: Male mice.

  • Drug Administration: Test compounds or vehicle are administered at defined pretreatment times.

  • Seizure Induction: A subcutaneous or intraperitoneal injection of PTZ is administered to induce clonic seizures.

  • Endpoints: Latency to the first clonic seizure and the severity of seizures (often rated on a standardized scale) are recorded over a specified observation period.

  • Data Analysis: Statistical comparison of seizure latency and severity between drug-treated and vehicle-treated groups.

Cortical Spreading Depression (CSD) Model:

  • Animals: Anesthetized rats or cats.

  • Surgical Preparation: Craniotomies are performed to expose the cerebral cortex.

  • Drug Administration: Test compounds can be administered systemically (e.g., intraperitoneally) or applied topically to the cortex.

  • CSD Induction: CSD is typically elicited by a brief application of a high-concentration potassium chloride solution or by electrical or mechanical stimulation of the cortex.

  • Endpoints: CSD events are monitored by recording the characteristic slow DC potential shift with electrodes placed on the cortex. Changes in regional cerebral blood flow can also be measured using techniques like laser Doppler flowmetry. The frequency and propagation speed of CSD waves are key parameters.

  • Data Analysis: The number and velocity of CSD waves are compared between treatment and control conditions.

Conclusion and Future Directions

The available preclinical data strongly support the multifaceted mechanism of action and broad-spectrum efficacy of Topiramate in models of epilepsy and migraine. In contrast, there is a clear and significant gap in the publicly available preclinical efficacy data for this compound in these same models. While its mechanism as a calcium channel and 5-HT2 receptor antagonist is of interest for neurological disorders, its potential can only be properly evaluated through rigorous investigation in established and validated animal models.

For researchers and drug development professionals, this comparison highlights two key points:

  • Topiramate serves as a well-characterized benchmark with a complex but effective mechanism of action against neuronal hyperexcitability.

  • This compound represents an under-investigated compound. Future preclinical studies are essential to determine its efficacy profile in models of epilepsy and migraine, which would be necessary to justify further clinical development for these indications. A direct head-to-head comparison in the same preclinical models would be invaluable for elucidating the relative strengths and weaknesses of these two distinct pharmacological approaches.

References

A Comparative Analysis of Dotarizine and Flunarizine: Molecular Docking Insights into Target Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the molecular docking profiles of Dotarizine and Flunarizine with their respective target receptors. This analysis, supported by available experimental data, delves into their binding affinities and interaction patterns, offering valuable insights for further drug design and development.

Introduction

This compound and Flunarizine are both piperazine (B1678402) derivatives with known efficacy in the management of neurological disorders such as migraine and vertigo. Their therapeutic effects are primarily attributed to their ability to modulate the activity of various neurotransmitter receptors and ion channels. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, serves as a powerful tool to elucidate the molecular basis of their mechanisms of action. This guide presents a comparative summary of molecular docking studies on this compound and Flunarizine, focusing on their interactions with key target receptors.

Comparative Analysis of Binding Affinities

Molecular docking studies have provided quantitative estimates of the binding affinities of this compound and Flunarizine to several of their target receptors. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger and more favorable binding.

DrugTarget ReceptorBinding Affinity (kcal/mol)
This compound SARS-CoV-2 ORF3a protein (ion channel)-10.3[1]
Flunarizine Dopamine (B1211576) D2 Receptor-9.9[2]
Dopamine D3 Receptor-9.2[2]
Dopamine D4 Receptor-11.0[2]
Serotonin (B10506) Transporter (SERT)-11.2[3][4]

Note: Data for this compound's primary neurological targets (e.g., 5-HT2A receptor, specific calcium channels) from direct molecular docking studies with reported binding energies were not available in the public domain at the time of this review. The provided data for this compound is from a study on a viral ion channel, which, while not a primary neurological target, offers a quantitative measure of its binding potential.

Experimental Protocols in Molecular Docking

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. While specific parameters can vary between studies, a general workflow is typically followed.

General Molecular Docking Workflow:

A standard molecular docking protocol involves several key stages, from the preparation of the protein and ligand to the final analysis of the docking results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Retrieval (PDB) Prot_Prep Receptor Preparation (Add hydrogens, remove water, etc.) PDB->Prot_Prep Ligand Ligand Structure Preparation Lig_Prep Ligand Preparation (Energy minimization, define rotatable bonds) Ligand->Lig_Prep Grid Grid Box Generation (Define binding site) Prot_Prep->Grid Docking Molecular Docking Simulation (e.g., AutoDock Vina) Lig_Prep->Docking Grid->Docking Scoring Scoring and Ranking of Poses (Binding Energy Calculation) Docking->Scoring Analysis Analysis of Interactions (Hydrogen bonds, hydrophobic interactions) Scoring->Analysis

Caption: General workflow for a typical molecular docking experiment.

Specific Methodologies:

For Flunarizine Docking with Dopamine Receptors (D2, D3, D4): A study investigating the repurposing of drugs for schizophrenia performed molecular docking of Flunarizine with dopamine D2, D3, and D4 receptors using AutoDock Vina.[2] The protocol involved preparing the receptor and ligand structures, defining a search space (grid box) encompassing the binding site, and running the docking simulation to predict the binding poses and calculate the binding affinities.[2]

For Flunarizine Docking with Serotonin Transporter (SERT): In a study exploring Flunarizine as a potential SERT inhibitor, virtual screening and molecular docking were conducted.[3][4] The study utilized a dataset of FDA-approved drugs and docked them against the SERT protein.[3][4] The binding affinity of Flunarizine was calculated, and the interactions with key residues in the SERT binding pocket were analyzed.[3]

For this compound Docking with SARS-CoV-2 ORF3a Protein: A molecular docking and simulation study investigated the potential of calcium channel blockers, including this compound, to inhibit the SARS-CoV-2 ORF3a ion channel.[1] The study employed AutoDock Vina to perform the docking calculations. The protein and ligand structures were prepared, a grid box was defined around the binding pocket of the ORF3a protein, and the docking simulation was performed to determine the binding energy and interaction patterns.[1]

Target Receptor Signaling Pathways

Understanding the signaling pathways associated with the target receptors of this compound and Flunarizine is essential for contextualizing the functional implications of their binding.

Dopamine D2 Receptor Signaling:

Flunarizine's interaction with the Dopamine D2 receptor, a G-protein coupled receptor (GPCR), is significant. The D2 receptor is primarily coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades, influencing neuronal excitability and neurotransmitter release.

G Flunarizine Flunarizine D2R Dopamine D2 Receptor Flunarizine->D2R Antagonism Gi_o Gi/o Protein D2R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., modulation of ion channels, gene expression) PKA->Downstream

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling:

This compound is known to be an antagonist of the 5-HT2A receptor, another important GPCR. The 5-HT2A receptor is coupled to Gq/11 proteins. Upon activation by serotonin, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, including neuronal depolarization and modulation of neurotransmitter release.

G This compound This compound HT2AR 5-HT2A Receptor This compound->HT2AR Antagonism Gq_11 Gq/11 Protein HT2AR->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the 5-HT2A receptor.

Conclusion

This comparative guide highlights the current understanding of the molecular interactions of this compound and Flunarizine with their target receptors based on available molecular docking studies. Flunarizine demonstrates strong binding affinities to dopamine D2-like receptors and the serotonin transporter. While quantitative docking data for this compound against its primary neurological targets is limited, its known antagonism at 5-HT2A receptors and calcium channels underscores its therapeutic mechanism. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers in the field. Further computational and experimental studies are warranted to fully elucidate the binding characteristics of this compound and to expand the comparative analysis of these two important neurological drugs.

References

Assessing the Selectivity of Dotarizine for 5-HT2A over 5-HT2C Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dotarizine is recognized as a dual-action molecule, functioning as both a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist. Clinical and preclinical studies have indicated its inhibitory effects on both 5-HT2A and 5-HT2C receptors, though specific binding affinities have not been detailed in the available literature. To contextualize the potential selectivity of this compound, this guide includes quantitative data for established 5-HT2A and 5-HT2C antagonists, Ketanserin and Ritanserin.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a compound for one receptor over another is determined by comparing their respective binding affinities, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The ratio of Ki values (Ki 5-HT2C / Ki 5-HT2A) provides a quantitative measure of selectivity for the 5-HT2A receptor.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity Ratio (5-HT2C/5-HT2A)
This compound Data not availableData not availableData not available
Ketanserin ~1.6 - 2.5~26 - 49.3~16 - 20
Ritanserin ~0.5 - 1.2~1.5 - 2.9~2.4 - 3.0

Note: The Ki values for Ketanserin and Ritanserin are compiled from various sources and may differ based on experimental conditions.

Experimental Protocols

The determination of binding affinity (Ki) and functional activity (IC50/EC50) is crucial for assessing receptor selectivity. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the 5-HT2A and 5-HT2C receptors.

Materials:

  • Cell membranes from cell lines stably expressing human 5-HT2A or 5-HT2C receptors.

  • Radioligand:

    • For 5-HT2A: [³H]Ketanserin or [³H]Spiperone.

    • For 5-HT2C: [³H]Mesulergine.

  • Test compound (this compound) and reference compounds (Ketanserin, Ritanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1 mM EDTA).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_0 Radioligand Binding Assay Workflow prep Prepare reagents: - Cell membranes (5-HT2A or 5-HT2C) - Radioligand - Test Compound (this compound) incubation Incubate membranes, radioligand, and varying concentrations of this compound prep->incubation 1 filtration Separate bound and free radioligand via vacuum filtration incubation->filtration 2 washing Wash filters to remove non-specific binding filtration->washing 3 counting Quantify radioactivity using a scintillation counter washing->counting 4 analysis Calculate IC50 and Ki values counting->analysis 5

Workflow for a Radioligand Binding Assay.

In Vitro Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the biological response following receptor activation or inhibition.

Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the agonist-induced functional response of 5-HT2A and 5-HT2C receptors.

Materials:

  • Cell lines stably expressing human 5-HT2A or 5-HT2C receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist (e.g., Serotonin).

  • Test compound (this compound).

  • Assay buffer.

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the cells in a microplate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of an agonist (e.g., serotonin) to stimulate the receptors.

  • Signal Detection: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, in real-time.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50).

Signaling Pathways of 5-HT2A and 5-HT2C Receptors

Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

cluster_1 5-HT2A/2C Receptor Signaling Pathway Serotonin Serotonin (Agonist) Receptor 5-HT2A / 5-HT2C Receptor Serotonin->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Signaling cascade of 5-HT2A/2C receptors.

Logical Framework for Assessing Selectivity

The assessment of a compound's receptor selectivity follows a logical progression from initial binding studies to functional characterization.

cluster_2 Receptor Selectivity Assessment Workflow start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assays start->binding_assay receptor_a 5-HT2A Receptor binding_assay->receptor_a receptor_c 5-HT2C Receptor binding_assay->receptor_c ki_a Determine Ki for 5-HT2A receptor_a->ki_a ki_c Determine Ki for 5-HT2C receptor_c->ki_c selectivity Calculate Selectivity Ratio (Ki 5-HT2C / Ki 5-HT2A) ki_a->selectivity ki_c->selectivity functional_assay Functional Assays (e.g., Calcium Flux) selectivity->functional_assay ic50_a Determine IC50 for 5-HT2A functional_assay->ic50_a ic50_c Determine IC50 for 5-HT2C functional_assay->ic50_c conclusion Assess Selectivity Profile ic50_a->conclusion ic50_c->conclusion

Logical workflow for selectivity assessment.

Conclusion

While this compound is known to antagonize 5-HT2 receptors, the absence of publicly available, direct comparative binding data for the 5-HT2A and 5-HT2C subtypes prevents a definitive quantitative assessment of its selectivity. The provided data for comparator compounds, Ketanserin and Ritanserin, illustrates the range of selectivities that can be observed for 5-HT2A/2C antagonists. Further experimental investigation using the detailed protocols in this guide would be necessary to precisely determine the selectivity profile of this compound and its potential therapeutic implications.

Comparative Pharmacokinetic Profile: Dotarizine vs. Flunarizine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacokinetic properties of the calcium channel blockers Dotarizine and Flunarizine.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of this compound and Flunarizine, two piperazine (B1678402) derivatives with calcium channel blocking activity. While both compounds share a similar structural backbone and are investigated for neurological conditions, their pharmacokinetic properties exhibit notable differences. This analysis is based on available preclinical and clinical data to assist researchers in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic Data Summary

A side-by-side comparison of the key pharmacokinetic parameters for this compound and Flunarizine is presented below. It is important to note that publicly available, detailed quantitative pharmacokinetic data for this compound is limited.

Pharmacokinetic ParameterThis compoundFlunarizine
Time to Peak (Tmax) Data not available2 - 4 hours[1][2]
Peak Plasma Concentration (Cmax) Data not availableDose-dependent
Terminal Elimination Half-life (t½) 7 - 12 hours[3]Single dose: 5 - 15 hours; Multiple doses: 18 - 19 days[1]
Volume of Distribution (Vd) Data not available~78 L/kg (healthy subjects); ~207 L/kg (epileptic patients)[1]
Protein Binding Data not available>99%[1]
Metabolism Rapidly and extensively metabolized to an active metabolite (FI-6020)[3]Primarily hepatic, mainly by CYP2D6[1]
Excretion Data not availablePrimarily via feces through bile; <1% unchanged in urine[1]

Mechanism of Action and Signaling Pathways

Both this compound and Flunarizine exert their primary effects through the modulation of ion channels and receptors in the central nervous system.

This compound is a calcium channel blocker with additional inhibitory effects on serotonin (B10506) 5-HT2A and 5-HT2C receptors.[3] The antagonism of 5-HT2A and 5-HT2C receptors is thought to contribute to its therapeutic effects. The signaling cascade following the activation of these receptors is complex and can involve multiple pathways.

Dotarizine_Mechanism cluster_5HT2A 5-HT2A Receptor Signaling cluster_5HT2C 5-HT2C Receptor Signaling 5-HT2A_R 5-HT2A Receptor Gq_11 Gq/11 5-HT2A_R->Gq_11 Activation PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC 5-HT2C_R 5-HT2C Receptor Gq_11_2C Gq/11 5-HT2C_R->Gq_11_2C Activation PLC_2C Phospholipase C Gq_11_2C->PLC_2C Neuronal_Excitability ↓ Neuronal Excitability PLC_2C->Neuronal_Excitability This compound This compound This compound->5-HT2A_R Antagonizes This compound->5-HT2C_R Antagonizes

This compound's antagonistic action on 5-HT2A/2C receptors.

Flunarizine is a selective calcium entry blocker, primarily targeting voltage-dependent calcium channels, with a notable effect on T-type calcium channels.[4] This blockade leads to a reduction in intracellular calcium levels, which in turn decreases neuronal excitability. This mechanism is believed to be central to its prophylactic effect in migraine.

Flunarizine_Mechanism Flunarizine Flunarizine Ca_Channel Voltage-Gated Ca²⁺ Channel (T-type) Flunarizine->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Decreases Neuronal_Excitability Neuronal Hyperexcitability Intracellular_Ca->Neuronal_Excitability Reduces Migraine_Pathophysiology Migraine Pathophysiology Neuronal_Excitability->Migraine_Pathophysiology Prevents

Flunarizine's mechanism via calcium channel blockade.

Experimental Protocols

The determination of pharmacokinetic parameters for this compound and Flunarizine involves specific analytical methodologies.

Quantification of this compound and its Metabolite:

  • Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).[3]

  • Sample Preparation: Specific details on the extraction procedure from plasma are not extensively published but would typically involve liquid-liquid extraction to isolate the drug and its metabolite from plasma components.

  • Instrumentation: A gas chromatograph equipped with a nitrogen-phosphorus detector. The NPD is highly sensitive to nitrogen-containing compounds like this compound.

  • Analysis: The retention times of this compound and its active metabolite (FI-6020) are used for identification, and the peak areas are used for quantification against a standard curve.

Quantification of Flunarizine:

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5]

  • Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to clean up the plasma sample and concentrate the analyte.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Analysis: The HPLC separates Flunarizine from other plasma components. The mass spectrometer provides highly selective and sensitive detection by monitoring specific parent-to-daughter ion transitions for Flunarizine.

Comparative Experimental Workflow

A typical experimental workflow for a comparative pharmacokinetic study of orally administered this compound and Flunarizine would involve the following steps:

Comparative_PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization (Crossover Design) Subject_Recruitment->Randomization Dosing Drug Administration (Oral this compound vs. Flunarizine) Randomization->Dosing Blood_Sampling Serial Blood Sampling (pre-dose and post-dose time points) Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Prep_D This compound Sample Prep (e.g., LLE) Plasma_Processing->Sample_Prep_D Sample_Prep_F Flunarizine Sample Prep (e.g., SPE) Plasma_Processing->Sample_Prep_F GC_NPD GC-NPD Analysis Sample_Prep_D->GC_NPD Data_Analysis Concentration-Time Data Plotting GC_NPD->Data_Analysis LC_MSMS LC-MS/MS Analysis Sample_Prep_F->LC_MSMS LC_MSMS->Data_Analysis PK_Modeling Non-compartmental Analysis (NCA) Data_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation Statistical_Comparison Statistical Comparison Parameter_Calculation->Statistical_Comparison

Workflow for a comparative pharmacokinetic study.

This guide highlights the current understanding of the comparative pharmacokinetics of this compound and Flunarizine. Further research, particularly well-controlled clinical studies providing detailed quantitative data for this compound, is necessary for a more complete and direct comparison. Researchers are encouraged to consult the cited literature for more in-depth information.

References

Navigating the Landscape of Migraine Prophylaxis: A Comparative Analysis of Dotarizine and Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and well-tolerated migraine prophylactic treatments is ongoing. This guide provides a comparative analysis of Dotarizine, a calcium channel blocker with a unique pharmacological profile, against established first-line and novel therapies for migraine prevention. Due to a notable absence of extensive clinical trial meta-analyses for this compound in migraine, this guide synthesizes its known mechanisms and limited clinical data, juxtaposing them with robust meta-analytic evidence for Flunarizine, Propranolol, Topiramate (B1683207), and Calcitonin Gene-Related Peptide (CGRP) inhibitors.

This compound: A Mechanistic Overview and Evidence Gap

This compound is a diphenylmethylpiperazine derivative that acts as a calcium channel blocker and a serotonin (B10506) 5-HT2A and 5-HT2C receptor antagonist.[1][2] Its proposed mechanism of action in migraine prophylaxis is multifactorial, involving the modulation of cerebrovascular reactivity and neuronal excitability.[3][4] By blocking calcium influx, this compound may prevent the vasoconstriction phase of a migraine attack and reduce neuronal hyperexcitability.[3] Its antiserotonergic properties could further contribute to its prophylactic effects by counteracting the effects of serotonin on blood vessels and pain pathways.[1]

Despite its plausible mechanism, a comprehensive literature search reveals a lack of published meta-analyses of clinical trials specifically evaluating this compound for migraine prophylaxis. While some preclinical studies and early phase trials have suggested good tolerability and a potential vasostabilizing effect on cerebral vessels, robust, large-scale clinical efficacy data in migraine populations are not publicly available.[2][3][4]

One clinical trial has evaluated this compound in the treatment of peripheral vertigo, a condition with some pathophysiological overlap with migraine. In this double-blind, randomized study, 110 patients received either this compound (50 mg twice daily) or Cinnarizine (B98889) (75 mg twice daily) for 60 days. The results indicated that this compound was significantly effective against vertigo attacks and associated neurovegetative symptoms, with no serious adverse effects reported.[5] While this suggests a favorable safety profile and activity in a related neurological disorder, it is not direct evidence of its efficacy in migraine prevention.

Proposed Signaling Pathway of this compound

Dotarizine_Signaling_Pathway cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron / Smooth Muscle Cell Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channel->Ca2+ influx Mediates Neurotransmitter release Neurotransmitter release Ca2+ influx->Neurotransmitter release Triggers Migraine Pathophysiology Migraine Pathophysiology Neurotransmitter release->Migraine Pathophysiology Contributes to Dotarizine_Ca This compound Dotarizine_Ca->Voltage-gated Ca2+ channel Blocks 5-HT2A/2C Receptor 5-HT2A/2C Receptor Downstream Signaling Downstream Signaling 5-HT2A/2C Receptor->Downstream Signaling Initiates Serotonin Serotonin Serotonin->5-HT2A/2C Receptor Activates Downstream Signaling->Migraine Pathophysiology Contributes to Dotarizine_5HT This compound Dotarizine_5HT->5-HT2A/2C Receptor Antagonizes

This compound's dual-action mechanism in migraine.

Comparative Efficacy and Safety of Established Migraine Prophylactics

In the absence of direct comparative data for this compound, this section summarizes the evidence from meta-analyses for commonly used and novel migraine prophylactic agents.

Data Presentation: Efficacy and Safety of Migraine Prophylactic Drugs
Drug ClassRepresentative Drug(s)Reduction in Monthly Migraine Days (vs. Placebo)≥50% Responder Rate (vs. Placebo)Common Adverse EventsDiscontinuation Rate due to Adverse Events
Calcium Channel Blocker Flunarizine (10 mg/day)-0.44 days[6][7]Odds Ratio: 8.86[7]Sedation, weight gain[6][8]Not significantly different from placebo in some analyses[7]
Beta-Blocker Propranolol-1.5 days (at 8 weeks)[9][10]Relative Risk: 1.4[9][10]Fatigue, dizziness, nauseaModerate certainty of increased discontinuations vs. placebo[11]
Anticonvulsant Topiramate (100 mg/day)-1.14 days[12]Odds Ratio: 2.35[12]Paresthesia, fatigue, nausea, altered taste[12][13]Moderate certainty of increased discontinuations vs. placebo[11]
CGRP Inhibitors Erenumab, Fremanezumab, GalcanezumabSignificant reduction vs. placebo[14][15]High certainty of increased responder rate vs. placebo[11]Injection site reactions[11]No significant increase compared to placebo[11][16]

Experimental Protocols in Migraine Prophylaxis Trials

The data presented above are derived from randomized controlled trials (RCTs) with specific methodologies. Understanding these protocols is crucial for interpreting the results.

Generalized Experimental Workflow for a Migraine Prophylaxis Clinical Trial

Experimental_Workflow cluster_Screening Patient Recruitment and Screening cluster_Intervention Intervention Phase cluster_Analysis Data Collection and Analysis Screening Screening of potential participants based on inclusion/exclusion criteria Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Period (typically 4 weeks) to establish migraine frequency Informed_Consent->Baseline Randomization Randomization to treatment arms (Drug vs. Placebo/Comparator) Baseline->Randomization Treatment Double-blind treatment period (typically 12-24 weeks) Randomization->Treatment Follow_up Follow-up visits for efficacy and safety assessments Treatment->Follow_up Data_Collection Collection of primary and secondary endpoints (e.g., headache diaries, quality of life questionnaires) Follow_up->Data_Collection Statistical_Analysis Statistical analysis of efficacy and safety data Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

A generalized workflow for migraine prophylaxis clinical trials.
Key Methodological Considerations:

  • Patient Population: Adult patients (typically 18-65 years) with a diagnosis of episodic or chronic migraine according to the International Classification of Headache Disorders (ICHD) criteria are usually included.[17][18][19] A history of migraine for at least one year is often required.[17][19]

  • Inclusion/Exclusion Criteria: Common inclusion criteria involve a minimum number of migraine days per month during a baseline period.[19] Exclusion criteria often include other headache disorders, medication overuse headache, and certain comorbidities or concomitant medications that could interfere with the study drug.[17][18][19]

  • Trial Design: Most are double-blind, placebo-controlled, randomized trials.[20] A baseline period of at least 4 weeks is standard to establish the frequency of migraines before treatment.[21] The treatment phase typically lasts for 12 to 24 weeks.

  • Primary and Secondary Endpoints:

    • Primary endpoints commonly include the change from baseline in the mean number of monthly migraine days.[22][23][24]

    • Secondary endpoints often measure the proportion of patients achieving a 50% or greater reduction in monthly migraine days (responder rate), changes in the number of headache days of at least moderate severity, and improvements in quality of life scores.[22][23][24]

Conclusion: Positioning this compound in the Migraine Treatment Paradigm

For researchers and drug development professionals, this represents a significant data gap. Well-designed, adequately powered randomized controlled trials are necessary to elucidate the potential role of this compound in the management of migraine. Such trials should adhere to established guidelines for migraine clinical trials and include active comparators to accurately position this compound within the existing therapeutic landscape. Until such data become available, clinicians will continue to rely on established treatments with proven efficacy and well-characterized safety profiles, such as Flunarizine, beta-blockers, Topiramate, and the newer CGRP inhibitors, to reduce the burden of migraine on their patients.

References

Safety Operating Guide

Navigating the Disposal of Dotarizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on the safe and compliant disposal of Dotarizine, ensuring the protection of personnel and the environment.

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, a calcium channel blocker and serotonin (B10506) receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this guidance is founded on established best practices for pharmaceutical waste management, in accordance with major regulatory frameworks.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste is regulated to prevent environmental contamination and potential harm to public health. Improper disposal, such as flushing down the drain or discarding in regular trash without treatment, can introduce active pharmaceutical ingredients into waterways and ecosystems. Therefore, a structured and compliant disposal process is essential.

This compound Disposal Procedures: A Step-by-Step Approach

Given the lack of specific disposal instructions for this compound, a conservative approach that aligns with general best practices for chemical and pharmaceutical waste is required. The following steps provide a procedural framework for its disposal:

  • Hazard Assessment: Before disposal, it is crucial to assess the hazards of this compound. While a specific SDS is unavailable, information from databases like PubChem can provide insights into its chemical and physical properties. It is prudent to handle this compound as a potentially hazardous compound.

  • Segregation of Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container. The container should be appropriate for chemical waste, preventing leaks or spills.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will be familiar with local, state, and federal regulations and can provide specific instructions for the disposal of research compounds like this compound.

  • Licensed Waste Disposal Vendor: The disposal of chemical waste must be handled by a licensed and reputable waste disposal vendor. Your EHS department will have established procedures for the collection and disposal of such waste through approved vendors.

  • Documentation: Maintain clear and accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Disposal Options for Pharmaceutical Waste

The following table summarizes the primary disposal options for pharmaceutical waste, which can be considered for this compound in consultation with your EHS department.

Disposal MethodDescriptionApplicability for this compoundRegulatory Considerations
Incineration High-temperature destruction of the chemical. This is the preferred method for many pharmaceutical wastes as it ensures complete destruction of the active compound.Recommended. In the absence of specific data, incineration by a licensed facility is the safest and most compliant disposal method.Must be carried out in a permitted hazardous waste incinerator.
Landfill Disposal in a specially designed and permitted hazardous waste landfill. This is generally for solid waste and may require pre-treatment.Not Recommended without pre-treatment. Direct landfilling of untreated chemical waste is discouraged.Requires assessment to determine if the waste meets the criteria for landfill disposal.
Sewer Disposal Flushing the chemical down the drain.Strongly Discouraged. This can lead to environmental contamination and is prohibited for many chemical compounds.Prohibited for hazardous waste pharmaceuticals under EPA regulations.
Take-Back Programs Returning the chemical to a designated collection site.Generally not applicable for research compounds but is a best practice for commercial medications.[1][2]Primarily for unused consumer medications.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The appropriate disposal protocol should be developed in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal vendor. The protocol should be based on a comprehensive hazard assessment of this compound and in compliance with all applicable regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start Start cluster_assessment Assessment cluster_consultation Consultation cluster_procedure Procedure cluster_disposal Disposal cluster_documentation Documentation start This compound Waste Generated assess_hazard Consult Safety Data Sheet (SDS) (If unavailable, treat as hazardous) start->assess_hazard consult_ehs Contact Environmental Health & Safety (EHS) assess_hazard->consult_ehs segregate Segregate in a Labeled, Sealed Container consult_ehs->segregate store Store Securely (Follow EHS Guidance) segregate->store vendor_pickup Arrange Pickup by Licensed Waste Vendor store->vendor_pickup incineration Incineration at a Permitted Facility vendor_pickup->incineration document Record Waste Details (Name, Quantity, Date) incineration->document complete Disposal Complete document->complete

This compound Disposal Workflow Diagram

Disclaimer: This information is intended for guidance purposes only and is based on general principles of pharmaceutical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for the disposal of chemical waste.

References

Essential Safety and Operational Guidance for Handling Dotarizine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dotarizine has been identified. The following guidance is based on safety protocols for handling structurally related piperazine (B1678402) derivatives, such as Cetirizine, and general best practices for working with powdered pharmaceutical compounds. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before commencing any work with this compound.

This document provides essential safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. The procedural guidance aims to minimize exposure and ensure the safety of all personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound, which may include inhalation of airborne particles, skin contact, and eye exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Hand Protection Eye Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Dry Powder) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Latex Gloves (double-gloving recommended)Safety Glasses with Side Shields or Chemical GogglesN95 or higher-rated respirator if dust cannot be controlledLaboratory Coat
Solution Preparation Chemical Fume HoodNitrile or Latex GlovesSafety Glasses with Side Shields or Chemical GogglesNot generally required if handled in a fume hoodLaboratory Coat
In-vitro/In-vivo Dosing Biological Safety Cabinet (if applicable)Nitrile or Latex GlovesSafety Glasses with Side ShieldsNot generally required if performed in a contained spaceLaboratory Coat
General Laboratory Handling Well-ventilated areaNitrile or Latex GlovesSafety GlassesNot generally requiredLaboratory Coat
Handling Procedures

Adherence to standard operating procedures is crucial for minimizing exposure and ensuring a safe working environment.

2.1. General Handling Precautions:

  • Avoid the generation and accumulation of dust.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled, stored, or processed.

  • Wash hands thoroughly with soap and water after handling and before breaks.[2]

  • Ensure adequate ventilation in the work area.[2][3][4]

2.2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of dry this compound powder within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Use anti-static weigh boats or paper to prevent dispersal of the powder.

  • Carefully transfer the powder to a sealable container.

  • Clean the balance and surrounding surfaces with a damp cloth or a vacuum equipped with a HEPA filter to collect any spilled material.[1]

2.3. Solution Preparation:

  • Prepare all solutions containing this compound within a chemical fume hood.

  • Add the powdered this compound to the solvent slowly to avoid splashing.

  • Ensure the container is securely capped and mixed thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Method
Unused/Expired this compound Dispose of as hazardous chemical waste through a licensed disposal company.[2]
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Dispose of as hazardous waste in a sealed bag or container.
Aqueous Solutions Consult local regulations. May require treatment before disposal down the drain. Do not let the product enter drains without proper authorization.[2]

Disposal Protocol:

  • Collect all this compound waste in clearly labeled, sealed, and appropriate containers.[2]

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

  • Maintain a detailed inventory of all disposed chemical waste.

Visual Guidance

PPE Selection Workflow for this compound Handling

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling this compound task Identify the task: - Weighing powder? - Preparing solution? - General handling? start->task dust_risk Potential for dust or aerosol generation? task->dust_risk low_risk_ppe Low Risk: - Well-ventilated area - Gloves - Safety Glasses - Lab Coat task->low_risk_ppe General Handling (No dust/aerosol) high_risk_ppe High Risk: - Fume Hood/Ventilated Enclosure - Double Gloves - Goggles - Respirator (N95+) - Lab Coat dust_risk->high_risk_ppe Yes medium_risk_ppe Medium Risk: - Fume Hood - Gloves - Safety Glasses - Lab Coat dust_risk->medium_risk_ppe No (Solution) disposal Dispose of all contaminated materials as hazardous waste high_risk_ppe->disposal medium_risk_ppe->disposal low_risk_ppe->disposal end End of Procedure disposal->end

Caption: Decision workflow for selecting appropriate PPE based on the handling task for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dotarizine
Reactant of Route 2
Reactant of Route 2
Dotarizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.